3-Hydroxycyclohexanone
Description
Properties
IUPAC Name |
3-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQGUWCLBRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331457 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-19-8 | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxycyclohexanone: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclohexanone is a bifunctional organic molecule featuring a ketone and a hydroxyl group on a cyclohexane (B81311) ring. This unique structure imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a molecule of interest in biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of this compound. The information is curated to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile compound.
Chemical Structure and Identification
This compound possesses a six-membered aliphatic ring with a carbonyl group at position 1 and a hydroxyl group at position 3. The presence of a chiral center at the C3 position means that it can exist as two enantiomers, (R)-3-hydroxycyclohexanone and (S)-3-hydroxycyclohexanone.
| Identifier | Value |
| IUPAC Name | 3-hydroxycyclohexan-1-one[1] |
| CAS Number | 823-19-8[2][3][4] |
| Molecular Formula | C₆H₁₀O₂[2][3][4] |
| Molecular Weight | 114.14 g/mol [1][2] |
| Canonical SMILES | C1CC(CC(=O)C1)O[1][2] |
| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or solid[3] | [3] |
| Boiling Point | 95 °C at 1 Torr[4] | [4] |
| Density (Predicted) | 1.142 ± 0.06 g/cm³[4] | [4] |
| Solubility | Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly)[4][5] | [4][5] |
| pKa (Predicted) | 14.34 ± 0.20 | [4] |
| XLogP3 | -0.2[1] | [1] |
| Hydrogen Bond Donor Count | 1[1] | [1] |
| Hydrogen Bond Acceptor Count | 2[1] | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions[6] | [6] |
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, stereoselectivity, and environmental considerations. Key methods include the hydroxylation of cyclohexanone, electrochemical reduction of 1,3-cyclohexanedione (B196179), and biotransformation.[2]
Experimental Workflows
The following diagrams illustrate the general workflows for the electrochemical and biological synthesis of this compound.
Detailed Experimental Protocols
This method provides an environmentally friendly route to this compound through the reduction of 1,3-cyclohexanedione.[7]
-
Apparatus: A conventional H-type electrochemical cell with two compartments separated by a G-4 sintered glass frit. Stainless steel (SS-316) electrodes (2 x 3 cm²) are used for both the cathode and anode. A galvanostat is required to maintain a constant current.[4]
-
Reagents:
-
Procedure:
-
Fill both compartments of the H-type cell equally with the 1 M sodium acetate supporting electrolyte.[4]
-
Dissolve the 1,3-cyclohexanedione in a minimal amount of alcohol and place it in the cathodic chamber.[4]
-
Insert the stainless steel electrodes into their respective compartments.
-
Pass a constant current of 1 amp through the electrolyte for 8 hours using a galvanostat.[4]
-
After the reaction is complete, filter the resulting mixture.[4]
-
Concentrate the filtrate by distillation to remove water.[4]
-
Repeatedly extract the residue with diethyl ether.[4]
-
Evaporate the ether layer to isolate the crude product.[4]
-
Purify the product using appropriate chromatographic techniques.[4]
-
This biocatalytic method offers a stereoselective route to optically active this compound.[7]
-
Apparatus: A one-liter round-bottom flask equipped with a magnetic stirrer.
-
Reagents:
-
Procedure:
-
In the round-bottom flask, suspend the Baker's Yeast and glucose in water. Stir the suspension for 30 minutes.[4]
-
Dissolve the 1,3-cyclohexanedione in a minimal amount of absolute ethanol.[4]
-
Pour the ethanolic solution of the substrate into the yeast suspension.[4]
-
Stir the resulting mixture magnetically for a suitable period (monitoring by TLC is recommended to determine completion).[4]
-
Upon completion, filter the reaction mixture.[4]
-
Concentrate the filtrate by distillation.[4]
-
Extract the residue repeatedly with diethyl ether.[4]
-
Evaporate the ether layer to isolate the product.[4]
-
Purify as necessary. This method has been reported to yield optically pure hydroxy ketone with an enantiomeric excess of 93.3%.[7]
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | A broad absorption band in the range of 3300-3450 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1710 cm⁻¹ characteristic of the C=O stretching of the ketone.[8] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A resonance around 210 ppm for the carbonyl carbon. A signal around 70 ppm for the carbon bearing the hydroxyl group. Resonances in the 20-40 ppm range for the ring methylene (B1212753) carbons. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of water (M-18) and the loss of carbon monoxide (M-28). |
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules.[9] Its derivatives have been explored for potential therapeutic applications, including as anti-inflammatory and analgesic agents.[1] In the field of materials science, it has been investigated as a building block for the synthesis of specific polymers.[1] Furthermore, its role in microbial metabolic pathways makes it a subject of interest in biochemical and enzymatic studies.[2]
Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Handling: Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[6]
References
- 1. Buy this compound | 823-19-8 [smolecule.com]
- 2. This compound | 823-19-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]
A Technical Guide to 3-Hydroxycyclohexanone: CAS Number, Nomenclature, and Properties
This technical guide provides an in-depth overview of 3-Hydroxycyclohexanone, a versatile organic compound with applications in various research and development sectors. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.
Chemical Identity and Nomenclature
This compound is a bifunctional molecule containing both a ketone and a hydroxyl group on a cyclohexane (B81311) ring.[1][2][3] This structure, specifically a β-hydroxyketone, imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.[1]
The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number, which is 823-19-8 .[1][2][3][4][5] The standard IUPAC name for this compound is 3-hydroxycyclohexan-1-one .[1][2] It is also known by other synonyms, including "Cyclohexanone, 3-hydroxy-".[3][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 823-19-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][5] |
| Molecular Weight | 114.14 g/mol | [1][2][6] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [2][3] |
| Boiling Point | 95 °C (at 1 Torr) | [4][5] |
| Melting Point | 95 °C | [2] |
| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2][4] |
| Solubility | Soluble in polar organic solvents like chloroform (B151607) and methanol. | [2][4][5] |
| pKa (Predicted) | 14.34 ± 0.20 | [4][5] |
| LogP | -0.810 (est) | [4][7] |
| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1CC(CC(=O)C1)O | [2][5] |
Experimental Protocol: Synthesis of this compound via Biotransformation
One eco-friendly method for synthesizing this compound is through the biotransformation of 1,3-cyclohexanedione (B196179) using Baker's Yeast (Saccharomyces cerevisiae). This method can yield an optically pure product.[8]
Objective: To synthesize this compound by the microbial reduction of 1,3-cyclohexanedione.
Materials:
-
1,3-cyclohexanedione
-
Baker's Yeast (immobilized in polyacrylamide gel)
-
Water
-
Magnetic stirrer
-
Reaction vessel
Procedure:
-
Yeast Suspension Preparation: A suspension of Baker's Yeast is prepared in water.
-
Immobilization: The Baker's Yeast is immobilized in a polyacrylamide gel to enhance stability and ease product isolation.[8]
-
Reaction Setup: In a suitable reaction vessel, the immobilized Baker's Yeast is added to a solution of sucrose in water. This provides the necessary coenzymes (NADH) through the metabolic activity of the yeast.[8]
-
Substrate Addition: 1,3-cyclohexanedione is added to the yeast suspension.
-
Incubation: The reaction mixture is stirred magnetically at room temperature for a suitable period to allow for the enzymatic reduction of the dione (B5365651) to the hydroxy ketone.
-
Workup and Characterization: Upon completion of the reaction, the product is isolated from the reaction mixture. The optical rotation of the product can be measured using a polarimeter to determine the enantiomeric excess.[8]
This biotransformation method has been reported to produce optically pure this compound with an enantiomeric excess (ee) of 93.3%.[8]
Nomenclature and Identifier Relationships
The following diagram illustrates the logical relationship between the primary identifiers for this compound.
Caption: Relationship between CAS number, IUPAC name, and synonyms for this compound.
References
- 1. This compound | 823-19-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 823-19-8 [smolecule.com]
- 3. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 823-19-8 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 823-19-8 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Hydroxycyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Hydroxycyclohexanone (CAS No: 823-19-8), a versatile organic compound with applications in various synthetic and biological contexts. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Data
The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the available proton chemical shift data.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H on C-3 (CH-OH) | 4.19 | multiplet |
| Methylene Protons | 2.0 | - |
| Hydroxyl Proton (-OH) | Variable | broad singlet |
Note: The chemical shift of the hydroxyl proton is variable and depends on factors such as solvent, concentration, and temperature.
¹³C NMR Data
The carbon NMR spectrum identifies the different carbon environments within the molecule. The carbonyl carbon is a key diagnostic signal.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (C-1) | 210.61[1] |
| C-2 | Data not available |
| C-3 (CH-OH) | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
Note: While a full experimental ¹³C NMR dataset is not publicly available in the cited sources, the carbonyl signal is a key identifier.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights its key functional groups: the hydroxyl (-OH) and carbonyl (C=O) groups.
| Frequency Range (cm⁻¹) | Assignment | Description |
| 3300-3450 | O-H Stretch | Broad signal characteristic of a hydroxyl group involved in hydrogen bonding.[2] |
| ~2931 | C-H Stretch | Absorption from the alkyl C-H bonds in the cyclohexane (B81311) ring. |
| ~1655 | C=O Stretch | Strong absorption characteristic of a ketone carbonyl group within a six-membered ring.[2] |
| 1384-1196 | Fingerprint Region | Various C-C and C-O skeletal vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| m/z | Ion | Notes |
| 114 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₆H₁₀O₂. |
| 96 | [M-H₂O]⁺ | Result of the loss of a water molecule from the molecular ion.[1] |
| 86 | [M-CO]⁺ | Result of the loss of carbon monoxide from the molecular ion. |
| 43 | [CH₃CO]⁺ | Often the base peak, corresponding to the acetyl fragment. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR : Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
-
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol
-
Sample Preparation :
-
Liquid Sample : If this compound is in a liquid state, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid Sample : If it is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Background Scan : Perform a background scan with the empty salt plates or a pure KBr pellet to record the background spectrum.
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.
-
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu) to detect the molecular ion and key fragments.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Common fragments for hydroxy ketones include losses of water and carbon monoxide.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Synthesis of 3-Hydroxycyclohexanone: A Comprehensive Technical Guide
An in-depth exploration of the discovery, history, and synthetic methodologies for a versatile chemical intermediate.
Introduction
3-Hydroxycyclohexanone, a bifunctional organic molecule featuring both a ketone and a hydroxyl group, holds a significant position in the landscape of chemical synthesis. Its discovery in the late 1980s within the context of anaerobic microbial metabolism opened the door to understanding its natural origins and enzymatic transformations.[1] Industrially, it has emerged as a crucial intermediate in the production of resorcinol (B1680541), a widely used commodity chemical.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing various methodologies from classical chemical routes to modern biocatalytic and electrochemical approaches. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, comparative quantitative data, and visual representations of key synthetic pathways.
Historical Perspective and Discovery
The scientific journey of this compound began with investigations into the metabolic pathways of denitrifying Pseudomonas species.[1] Researchers identified this keto-alcohol as a key intermediate in the anaerobic degradation of cyclohexanol, highlighting the role of specific enzymes in its formation and subsequent conversion.[1] This initial discovery in a biological context underscored the natural occurrence of this compound and hinted at the potential for enzymatic synthesis. Concurrently, the pursuit of more efficient and selective routes to resorcinol led industrial chemists to recognize this compound as a pivotal precursor, driving the development of various synthetic strategies.[1]
Synthetic Methodologies
A variety of methods have been developed for the synthesis of this compound, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as desired stereochemistry, scalability, and environmental considerations. The primary synthetic routes are:
-
Hydration of 2-Cyclohexen-1-one (B156087): This method involves the addition of water across the double bond of 2-cyclohexen-1-one.
-
Reduction of 1,3-Cyclohexanedione: This approach utilizes chemical, electrochemical, or biological reducing agents to convert one of the ketone groups of the dione (B5365651) to a hydroxyl group.
-
Catalytic Hydrogenation of Resorcinol: This industrial method involves the partial hydrogenation of resorcinol to yield this compound.
The following sections provide a detailed examination of these key synthetic strategies, including experimental protocols and quantitative data.
Experimental Protocols and Data
Hydration of 2-Cyclohexen-1-one
The hydration of α,β-unsaturated ketones like 2-cyclohexen-1-one to their β-hydroxy counterparts is a synthetically useful transformation. This reaction can be catalyzed by solid acid catalysts.
Experimental Protocol:
A study on the hydration of 2-cyclohexen-1-one utilized the solid acid catalyst Amberlyst-36. The reaction was carried out in a stirred-tank reactor. The reaction mixture, consisting of 2-cyclohexen-1-one and water, was heated with the catalyst. After the reaction, the catalyst was filtered off, and the product, this compound, was isolated from the aqueous solution. The progress of the reaction was monitored by gas chromatography.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Amberlyst-36 | [2] |
| Selectivity | >99% | [2] |
| Activation Energy | Not Specified | [2] |
Table 1: Quantitative data for the hydration of 2-cyclohexen-1-one.
A logical workflow for the synthesis of resorcinol from 2-cyclohexenone via this compound is depicted below.
References
An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclohexanone (CAS No. 823-19-8) is a bifunctional organic molecule possessing both a hydroxyl and a ketone group within a six-membered aliphatic ring.[1] This unique β-hydroxy ketone structure imparts a versatile reactivity profile, making it a valuable intermediate in a multitude of synthetic applications.[1][2] It serves as a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and fine chemicals.[3] Notably, its derivatives have been explored for potential therapeutic properties, such as anti-inflammatory effects.[3] this compound is also a known intermediate in the anaerobic microbial degradation of cyclohexanol (B46403), highlighting its relevance in environmental and biological systems.[2][4] This guide provides a comprehensive overview of its stability and chemical reactivity, supported by experimental protocols and data to aid researchers in its effective application.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid or solid, contingent on purity and temperature.[1] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) enhances its solubility in polar organic solvents.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][5] |
| Molecular Weight | 114.14 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 95 °C (at 1 Torr) | [6] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [7] |
| pKa | 14.34 ± 0.20 (Predicted) | [6] |
| LogP | -0.810 (Estimated) | [6] |
| CAS Number | 823-19-8 | [2][5] |
Stability and Storage
General Stability and Recommended Storage
Potential Degradation Pathways
Forced degradation studies, which involve subjecting a compound to more severe conditions than accelerated stability testing (e.g., high heat, humidity, light, and a range of pH), are standard practice in drug development to elucidate potential degradation pathways.[8][9] For this compound, the primary anticipated degradation routes include:
-
Dehydration: Acid- or base-catalyzed elimination of the hydroxyl group is a significant degradation pathway. The dehydration of this compound is particularly facile, leading to the formation of the conjugated enone, 2-cyclohexen-1-one (B156087).[10] This reaction is often driven by the thermodynamic stability of the resulting α,β-unsaturated system.
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield cyclohexane-1,3-dione.[2] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by incompatible oxidizing agents.
-
Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomers. This equilibrium, though typically favoring the keto form, can be catalyzed by acids or bases and may lead to subsequent reactions such as condensation or rearrangement.
-
Aldol Reactions: Under basic conditions, the enolate of this compound can act as a nucleophile, potentially leading to self-condensation products or reactions with other carbonyl-containing impurities.[3]
Reactivity Profile
The dual functionality of this compound dictates its chemical behavior, allowing for selective transformations of either the hydroxyl or the ketone group.
Key Chemical Reactions
The principal reactions of this compound are summarized below:
| Reaction Type | Reagents | Product(s) | Reference(s) |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃), Dehydrogenase enzymes | Cyclohexane-1,3-dione | [2] |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | cis- and trans-Cyclohexane-1,3-diol | [11] |
| Dehydration | Acid catalysts (e.g., H₂SO₄, H₃PO₄), Heat | 2-Cyclohexen-1-one | [10] |
| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 3-Halocyclohexanone derivatives | [2] |
Oxidation
The secondary alcohol in this compound can be readily oxidized to a ketone, yielding cyclohexane-1,3-dione.[2] This transformation is fundamental in both chemical synthesis and biological systems.[2] In laboratory settings, strong oxidizing agents like chromium- or manganese-based reagents are effective.[2] Biologically, specific this compound dehydrogenase enzymes catalyze this oxidation as part of metabolic pathways.[2][4]
Reduction
The carbonyl group is susceptible to reduction by hydride-based reducing agents. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, resulting in cyclohexane-1,3-diol.[11] The stereochemical outcome (formation of cis or trans diols) depends on the reagent and reaction conditions.
Dehydration
The elimination of water from this compound to form 2-cyclohexen-1-one is a common acid-catalyzed reaction.[10] The rate of dehydration for hydroxycyclohexanones follows the order: 3-hydroxy > 4-hydroxy > 2-hydroxy, which is attributed to the stability of the resulting conjugated enone product.[10]
Biological Reactivity: Anaerobic Degradation
This compound is a key intermediate in the anaerobic degradation pathway of cyclohexanol, for instance, by denitrifying bacteria like Alicycliphilus denitrificans.[2][4] In this pathway, cyclohexanol is first oxidized to cyclohexanone. Subsequently, a hydratase enzyme facilitates the formation of this compound from 2-cyclohexenone, which is then oxidized by a dehydrogenase to cyclohexane-1,3-dione.[4]
Anaerobic degradation pathway of cyclohexanol.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key reactions of this compound.
Synthesis via Electrochemical Reduction of 1,3-Cyclohexanedione
This protocol describes an eco-friendly synthesis method under galvanostatic (constant current) conditions.[12]
Materials:
-
1,3-Cyclohexanedione
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Stainless Steel (SS-316) electrodes (2 x 3 cm²)
-
H-type electrochemical cell
-
Galvanostat (Constant current source)
-
Magnetic stirrer
Procedure:
-
Prepare an alkaline electrolyte solution by dissolving 1,3-cyclohexanedione in an aqueous solution of NaOH (pH adjusted to 9.0).
-
Assemble the H-type cell with the stainless steel cathode and anode in their respective compartments, separated by a diaphragm.
-
Fill the cell with the electrolyte solution.
-
Begin stirring the solution and pass a constant current of 1.0 A through the cell using the galvanostat.
-
Continue the electrolysis for 8 hours, maintaining the temperature and pH.
-
Upon completion, stop the current and disassemble the cell.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product via column chromatography or distillation as needed.
Workflow for electrochemical synthesis.[12]
Reduction of this compound to Cyclohexane-1,3-diol
This protocol is a general method for the reduction of a ketone to an alcohol using sodium borohydride.[11][13]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound in methanol in a large test tube or Erlenmeyer flask.
-
Cool the solution in an ice-water bath.
-
Carefully and portion-wise, add sodium borohydride to the cooled, stirred solution. (Note: Vigorous bubbling will occur).
-
After the addition is complete and the initial vigorous reaction has subsided, remove the ice bath and stir the mixture at room temperature for 20-30 minutes.
-
Decompose the intermediate borate (B1201080) esters by slowly adding 3 M NaOH solution, followed by deionized water.
-
Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x portions).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude cyclohexane-1,3-diol.
-
The product can be purified further by recrystallization or column chromatography.
Core Reactivity Pathways Visualization
The central reactivity of this compound stems from its two functional groups, allowing for distinct transformations.
Core reactivity pathways of this compound.
Applications
This compound's versatile chemical nature makes it a useful component in several fields:
-
Pharmaceutical Industry: It serves as a precursor for synthesizing derivatives with potential therapeutic activities, such as anti-inflammatory agents.[3]
-
Chemical Synthesis: It is a critical intermediate for producing other organic compounds, including fine chemicals and flavors.[2][3] A significant industrial application is its role as an intermediate in the production of resorcinol.[2]
-
Research: In biological research, it is used as a substrate to study enzyme-catalyzed reactions, particularly those involving dehydrogenases in metabolic pathways.[3]
References
- 1. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 823-19-8 | Benchchem [benchchem.com]
- 3. Buy this compound | 823-19-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 823-19-8 [chemicalbook.com]
- 7. This compound | 823-19-8 [sigmaaldrich.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Physical properties of 3-Hydroxycyclohexanone (melting point, boiling point, solubility)
An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 823-19-8) is an organic compound featuring a six-membered cyclohexane (B81311) ring substituted with a ketone functional group at position 1 and a hydroxyl group at position 3.[1][2] Its molecular formula is C₆H₁₀O₂, with a molecular weight of approximately 114.14 g/mol .[1][3][4] This bifunctional β-hydroxyketone structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][5] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ketone group) significantly influences its physical properties, including its melting point, boiling point, and solubility.[1] Understanding these fundamental properties is critical for its application in synthetic chemistry and materials science.
Physical Properties Data Summary
The key physical and chemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and estimated data from various sources.
| Property | Value | Notes / Conditions | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [3][4][5][6] | |
| Molecular Weight | 114.14 g/mol | [1][3][4][6] | |
| Appearance | Colorless to pale yellow liquid or solid | Dependent on temperature and purity | [2][5] |
| Melting Point | 95 °C | [1][2] | |
| Boiling Point | 226.30 °C | @ 760 mmHg (estimated) | [6] |
| 95 °C | @ 1 Torr | [7][8] | |
| 219.00 °C | Stein & Brown estimation | [2] | |
| Density | ~1.142 g/cm³ | Predicted value | [2][7] |
| Water Solubility | 7.668 x 10⁵ mg/L | @ 25 °C (estimated) | [2][6] |
| Solubility (Organic) | Sparingly soluble in Chloroform (B151607), slightly soluble in Methanol | [7] | |
| LogP (o/w) | -0.41 to -0.81 | Calculated/Estimated | [2][6][7] |
Detailed Analysis of Physical Properties
Melting Point
The reported melting point of this compound is 95 °C.[1][2] The compound's state as a liquid or solid is dependent on ambient temperature and purity.[2][5] The presence of impurities will typically lead to a depression of the melting point and a broadening of the melting range.[9]
Boiling Point
The boiling point of this compound is highly dependent on pressure. At atmospheric pressure (760 mmHg), the estimated boiling point is 226.30 °C.[6] Under vacuum (1 Torr), the boiling point is significantly lower, at 95 °C.[7][8] This substantial difference is characteristic of organic molecules with polar functional groups that can engage in intermolecular hydrogen bonding, which requires significant thermal energy to overcome.
Solubility
The dual functionality of this compound governs its solubility profile. The hydroxyl group enhances its solubility in polar solvents through hydrogen bonding.[5]
-
Aqueous Solubility : It has a high estimated solubility in water of approximately 767 g/L at 25 °C.[2][6]
-
Organic Solubility : It is reported to be sparingly soluble in chloroform and slightly soluble in methanol.[7]
-
Octanol-Water Partition Coefficient (LogP) : The estimated LogP values range from -0.41 to -0.81, indicating that the compound is hydrophilic and preferentially partitions into the aqueous phase over an immiscible organic solvent like octanol.[2][6][7]
Experimental Protocols
The determination of physical properties for a compound like this compound follows standard organic chemistry laboratory procedures.
Melting Point Determination (Capillary Method)
This method provides an accurate melting range and is a key indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of this compound
-
Heating bath fluid (mineral oil or silicone oil for Thiele tube)
Procedure:
-
Sample Preparation: Place a small amount of dry, powdered this compound on a clean, dry surface. Invert a capillary tube and press the open end into the powder to collect a small plug of the sample.[10]
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.
-
Apparatus Setup:
-
Mel-Temp: Place the capillary tube into the sample holder of the apparatus.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, ensuring the band is above the level of the heating oil. Center the thermometer in the Thiele tube.
-
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.
-
Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. Then, slow the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the range).[10]
Boiling Point Determination (Micro Method)
Apparatus:
-
Small test tube or ignition tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with liquid paraffin)
Procedure:
-
Sample Preparation: Place a small amount of liquid this compound into the ignition tube. Place a capillary tube, sealed end up, into the liquid.[11]
-
Apparatus Setup: Attach the ignition tube to a thermometer. Submerge the setup in a heating bath, ensuring the sample is below the liquid level of the bath.[11]
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will bubble out.
-
Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] Stop heating and allow the bath to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Qualitative Solubility Determination
Apparatus:
-
Several small test tubes
-
Sample of this compound
-
Various solvents (e.g., water, methanol, chloroform, hexane)
Procedure:
-
Sample Preparation: Place a small, measured amount (e.g., 10 mg) of this compound into each test tube.
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of a solvent to one of the tubes.[12]
-
Observation: Agitate the mixture and observe if the solid dissolves completely.
-
Classification:
-
Soluble: The entire sample dissolves.
-
Slightly/Sparingly Soluble: A portion of the sample dissolves.
-
Insoluble: The sample does not appear to dissolve.
-
-
Repeat: Repeat the process for each test solvent.
Visualization of Experimental Workflow
The logical flow for determining the melting point of this compound is illustrated below.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound | 823-19-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 823-19-8 [smolecule.com]
- 3. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound, 823-19-8 [thegoodscentscompany.com]
- 7. This compound | 823-19-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Hydroxycyclohexanone, a versatile intermediate in organic synthesis.
Core Molecular Data
This compound is a cyclic ketone and a secondary alcohol with the chemical formula C₆H₁₀O₂.[1][2][3][4] Its structure, featuring both a hydroxyl and a ketone functional group within a six-membered ring, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3][4]
Quantitative Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][5] |
| Molecular Weight | 114.14 g/mol | [1][2][5] |
| IUPAC Name | 3-hydroxycyclohexan-1-one | [1] |
| CAS Number | 823-19-8 | [1][2] |
| Canonical SMILES | C1CC(CC(=O)C1)O | [1] |
| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N | [1] |
Experimental Protocols
The synthesis and transformation of this compound can be achieved through various methods, including chemical and biological routes. Below are detailed methodologies for its preparation and subsequent reactions.
Synthesis of this compound from 1,3-Cyclohexanedione (B196179)
A common precursor for the synthesis of this compound is 1,3-cyclohexanedione. Two environmentally friendly methods for this conversion are detailed below.
1. Electrochemical Synthesis
This method utilizes an electro-organic approach for the reduction of 1,3-cyclohexanedione.
-
Apparatus: A conventional H-type electrochemical cell with a stainless steel (SS-316) cathode and a suitable anode.
-
Electrolyte: An alkaline medium (e.g., aqueous solution with adjusted pH).
-
Procedure:
-
Prepare a solution of 1,3-cyclohexanedione in the alkaline electrolyte.
-
Place the solution in the H-type cell.
-
Apply a constant current (galvanostatic conditions) across the electrodes.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., cyclic voltammetry).
-
Upon completion, extract the product from the reaction mixture.
-
Purify the resulting this compound using standard laboratory techniques such as column chromatography.[3]
-
2. Biotransformation using Immobilized Baker's Yeast
This protocol employs a biocatalyst for the stereoselective reduction of 1,3-cyclohexanedione.
-
Biocatalyst: Baker's Yeast (Saccharomyces cerevisiae) immobilized in a suitable matrix (e.g., polyacrylamide gel).
-
Reaction Medium: A suitable buffer solution containing the substrate, 1,3-cyclohexanedione, and a coenzyme source if necessary (though intact yeast cells can often regenerate the necessary coenzymes).
-
Procedure:
-
Prepare the immobilized Baker's Yeast catalyst.
-
Suspend the catalyst in the reaction medium containing 1,3-cyclohexanedione.
-
Incubate the mixture under controlled temperature and agitation.
-
Monitor the conversion of the substrate to this compound.
-
After the reaction, separate the immobilized yeast from the solution.
-
Extract the product from the aqueous medium.
-
Purify the this compound. This method has been reported to yield optically pure hydroxy ketone.[3]
-
Oxidation of this compound to Cyclohexane-1,3-dione
The hydroxyl group of this compound can be oxidized to yield cyclohexane-1,3-dione.
-
Oxidizing Agent: A suitable oxidizing agent for secondary alcohols, such as chromic acid (Jones reagent) or a milder reagent like pyridinium (B92312) chlorochromate (PCC).
-
Solvent: A suitable organic solvent, such as acetone (B3395972) for Jones oxidation or dichloromethane (B109758) for PCC oxidation.
-
Procedure (General):
-
Dissolve this compound in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution.
-
Allow the reaction to proceed until completion, monitoring by techniques like thin-layer chromatography (TLC).
-
Quench the reaction appropriately (e.g., with isopropanol (B130326) for Jones oxidation).
-
Perform a work-up to isolate the crude product.
-
Purify the cyclohexane-1,3-dione by recrystallization or column chromatography.
-
Synthesis and Transformation Pathways
The following diagram illustrates the key synthetic routes to this compound from a common precursor and a subsequent transformation.
Caption: Synthetic pathways to this compound and its subsequent oxidation.
References
An In-depth Technical Guide on the Biological Activity of 3-Hydroxycyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclohexanone and its derivatives represent a class of organic compounds with a versatile scaffold that has garnered significant interest in medicinal chemistry. The presence of both a hydroxyl and a ketone functional group within a six-membered ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. These derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents. This guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Synthesis of Bioactive this compound Derivatives
The synthesis of this compound derivatives often serves as a crucial starting point for exploring their therapeutic potential. Various synthetic strategies have been developed to access this core structure and its analogs.
General Synthetic Approaches
Several methods are employed for the synthesis of the this compound scaffold, including:
-
Electrochemical Synthesis: This eco-friendly approach utilizes the electro-organic reduction of 1,3-cyclohexanedione (B196179) using stainless steel electrodes in an alkaline medium under galvanostatic (constant current) conditions. This method offers a green alternative to traditional chemical reductions.
-
Biotransformation: The use of microorganisms, such as Baker's Yeast (Saccharomyces cerevisiae), provides a stereoselective route to optically pure this compound derivatives. The enzymes within the yeast, particularly dehydrogenases, catalyze the reduction of a carbonyl group in the precursor molecule. Immobilized yeast can be used for easier separation and reuse.
-
Robinson Annulation: This powerful ring-forming reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation.[1][2] This method is highly versatile for creating substituted cyclohexenone rings, which can be further modified to yield this compound derivatives.[1][2]
Experimental Protocol: Microwave-Assisted Robinson Annulation
This protocol describes a solvent-free synthesis of cyclohexenone derivatives, which are precursors to this compound derivatives, using microwave irradiation.
Materials:
-
1,3-Diaryl-2-propen-1-ones (chalcones)
-
Ethyl acetoacetate (B1235776)
-
Potassium carbonate
-
Mortar and pestle
-
50 mL beaker
-
Microwave oven (household or laboratory grade)
Procedure:
-
Grind 1,3-diaryl-2-propen-1-one (0.01 mol), potassium carbonate (0.04 mol), and ethyl acetoacetate (0.02 mol) in a mortar using a pestle to ensure uniform mixing and the formation of a paste.
-
Transfer the resulting paste to a 50 mL beaker.
-
Place the beaker inside a microwave oven and irradiate at 160W for 2-5 minutes.
-
Monitor the reaction progress (e.g., by thin-layer chromatography).
-
After completion, the product can be purified by appropriate methods, such as recrystallization.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated a range of biological activities. The following sections summarize the key findings and present available quantitative data.
Anticancer Activity
Several studies have investigated the potential of cyclohexanone (B45756) derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Cyclohexenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 7.83 | |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 89.39 | |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 90.00 | |
| Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 110.81 | |
| Ethyl 3-(2-hydroxy-6-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | 127.35 |
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Naphthyl Cyclohexanone Derivatives
| Compound No. | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 1a | >200 | >200 | >200 | >200 | >200 | [3] |
| 1b | >200 | >200 | >200 | >200 | >200 | [3] |
| 2a | 100 | 100 | 50 | 50 | 100 | [3] |
| 2b | 50 | 50 | 25 | 25 | 50 | [3] |
| 3a | 100 | 100 | 50 | 50 | 100 | [3] |
| 3b | 50 | 50 | 25 | 25 | 50 | [3] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain diarylidenecyclohexanone derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade.[4]
Table 3: Anti-inflammatory Activity of Diarylidenecyclohexanone (DAC) Derivatives
| Compound | 5-LOX Inhibition IC50 (µM) | COX-2/mPGES1 Inhibition IC50 (µM) | Reference |
| Ic | - | 6.7 ± 0.19 | [4] |
| Ie | 1.4 ± 0.1 | - | [4] |
| Ig | 1.5 ± 0.13 | - | [4] |
| IIc | 1.8 ± 0.12 | 7.5 ± 0.4 | [4] |
| Zileuton (Standard) | 1.2 ± 0.11 | - | [4] |
| Licofelone (Standard) | - | 5.4 ± 0.02 | [4] |
Experimental Protocols for Biological Assays
Standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations and incubate for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[7] The reference wavelength should be greater than 650 nm.[7]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
This compound derivative stock solution
-
Standard antibiotic (positive control)
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. The NF-κB and MAPK signaling pathways are two key cascades often implicated in the activities of these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in regulating cell proliferation, differentiation, and apoptosis.
Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.
Conclusion and Future Directions
This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the cyclohexanone scaffold allows for the generation of diverse libraries of compounds for biological screening. While the existing data on anticancer, antimicrobial, and anti-inflammatory activities are encouraging, further research is needed to fully elucidate the structure-activity relationships and to optimize the lead compounds for improved potency and selectivity.
Future studies should focus on:
-
Synthesizing and screening a wider range of this compound derivatives to identify more potent and specific inhibitors.
-
Conducting in-depth mechanistic studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
Evaluating the in vivo efficacy and safety of the most promising derivatives in relevant animal models of disease.
The continued exploration of this compound derivatives holds significant potential for the discovery and development of novel therapeutics for a variety of human diseases.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
The Role of 3-Hydroxycyclohexanone in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclohexanone is a pivotal intermediate in the anaerobic metabolic pathways of alicyclic compounds, particularly in the degradation of cyclohexanol (B46403) by denitrifying bacteria. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic reactions, relevant experimental protocols, and available quantitative data. The guide also explores the broader implications of this pathway in bioremediation and as a source of novel biocatalysts for chemical synthesis. Furthermore, it touches upon the potential of this compound derivatives in drug development, specifically in the context of their anti-inflammatory properties.
Introduction
The microbial metabolism of alicyclic hydrocarbons, such as cyclohexane (B81311) and its derivatives, is a critical component of biogeochemical cycles and has significant potential for bioremediation of contaminated environments. While aerobic degradation pathways have been extensively studied, anaerobic routes are less understood. Under anoxic conditions, denitrifying bacteria, such as certain species of Pseudomonas and Alicycliphilus, have evolved a unique metabolic pathway to utilize cyclohexanol as a sole carbon and energy source. A key intermediate in this pathway is this compound. Understanding the enzymatic transformations involving this molecule provides insights into novel biochemical reactions and presents opportunities for biotechnological applications.
The Anaerobic Cyclohexanol Degradation Pathway
The anaerobic degradation of cyclohexanol to central metabolites proceeds through a series of enzymatic oxidation, hydration, and ring-cleavage reactions. This compound is formed and subsequently consumed in this pathway.
The established pathway in denitrifying Pseudomonas species is as follows:
-
Cyclohexanol is oxidized to Cyclohexanone (B45756) .
-
Cyclohexanone is dehydrogenated to 2-Cyclohexenone .
-
2-Cyclohexenone is hydrated to form This compound .
-
This compound is oxidized to 1,3-Cyclohexanedione .
-
1,3-Cyclohexanedione undergoes hydrolytic ring cleavage to yield 5-Oxocaproic acid .
-
5-Oxocaproic acid is then further metabolized to enter central metabolic pathways.
Visualization of the Pathway
Key Enzymes in this compound Metabolism
The conversion of this compound is catalyzed by a specific dehydrogenase, which is part of a larger enzymatic cascade.
2-Cyclohexenone Hydratase
-
Reaction: Catalyzes the hydration of 2-cyclohexenone to this compound.
-
Significance: This step introduces the hydroxyl group that is crucial for the subsequent oxidation.
This compound Dehydrogenase (EC 1.1.99.26)
-
Reaction: Catalyzes the oxidation of this compound to cyclohexane-1,3-dione, using an acceptor molecule.[1][2]
-
Systematic Name: this compound:acceptor 1-oxidoreductase.[2]
-
Substrates: this compound, acceptor.[2]
-
Products: Cyclohexane-1,3-dione, reduced acceptor.[2]
-
Cofactors: The specific electron acceptor in vivo is not fully elucidated but artificial electron acceptors like 2,6-dichloroindophenol (B1210591) and methylene (B1212753) blue can be used in vitro.
1,3-Cyclohexanedione Hydrolase (EC 3.7.1.10)
-
Reaction: Catalyzes the hydrolytic cleavage of the carbon-carbon bond in cyclohexane-1,3-dione to form 5-oxohexanoate (B1238966) (5-oxocaproic acid).
-
Systematic Name: cyclohexane-1,3-dione acylhydrolase (decyclizing).
Quantitative Data
Detailed kinetic data for the enzymes in the anaerobic cyclohexanol degradation pathway is not extensively available in the public domain. The following table summarizes the available information and indicates where data is currently lacking.
| Enzyme | Organism | Substrate | Km | Vmax | kcat | kcat/Km | Reference |
| This compound Dehydrogenase | Pseudomonas sp. | This compound | Data not available | Data not available | Data not available | Data not available | [3] |
| 2-Cyclohexenone Hydratase | Pseudomonas sp. | 2-Cyclohexenone | Data not available | Data not available | Data not available | Data not available | [3] |
| 1,3-Cyclohexanedione Hydrolase | Pseudomonas sp. | 1,3-Cyclohexanedione | Data not available | Data not available | Data not available | Data not available | [3] |
Experimental Protocols
General Workflow for Enzyme Characterization
Protocol: Assay for this compound Dehydrogenase
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Principle: The activity of this compound dehydrogenase can be monitored by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.
Reagents:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
This compound solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and DCPIP solution.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Add the enzyme preparation to the cuvette and mix.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCPIP) using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Role in Drug Development
While this compound itself is not a therapeutic agent, its derivatives have garnered interest in drug development. Some derivatives have been reported to possess anti-inflammatory and analgesic properties.[4] The cyclohexanone core provides a scaffold that can be chemically modified to explore structure-activity relationships (SAR) for various biological targets. Further research is needed to identify the specific molecular targets and mechanisms of action of these derivatives.
Conclusion
This compound is a crucial, albeit transient, intermediate in the anaerobic degradation of cyclohexanol by denitrifying bacteria. The enzymes responsible for its formation and conversion represent novel biocatalysts with potential applications in bioremediation and organic synthesis. While the overall metabolic pathway has been elucidated, a significant gap remains in the detailed characterization of the involved enzymes, particularly concerning their kinetic properties and regulatory mechanisms. Further research, including detailed enzymology and structural biology studies, is essential to fully harness the biotechnological potential of this metabolic pathway. The exploration of this compound derivatives as potential anti-inflammatory agents also presents a promising avenue for drug discovery.
References
- 1. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Thermochemical Data for 3-Hydroxycyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclohexanone (CAS No. 823-19-8) is a bifunctional organic molecule featuring a ketone and a hydroxyl group on a cyclohexane (B81311) ring. This structure imparts unique chemical properties, making it a valuable intermediate in various synthetic and biological processes.[1] Its utility spans from being a key precursor in the industrial synthesis of resorcinol (B1680541) to its involvement in microbial metabolic pathways.[1] Understanding the thermochemical properties of this compound is crucial for optimizing reaction conditions, ensuring process safety, and for computational modeling of its behavior.
This technical guide provides a summary of the available physical properties of this compound, outlines the experimental protocols for determining its thermochemical data, and presents a key enzymatic pathway involving this molecule. Due to a lack of specific experimental thermochemical data such as enthalpy of formation, entropy, and heat capacity in the current literature, this guide also details the standard methodologies used to obtain such values.
Data Presentation: Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 95 °C | |
| Boiling Point | 95 °C at 1 Torr | |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) |
Table 1: Physical Properties of this compound
Experimental Protocols for Thermochemical Data Determination
The following sections describe standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining heat capacity and the enthalpy of phase transitions, such as melting (fusion).
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-15 mg of high-purity this compound into a hermetically sealed DSC pan.[2] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[2]
-
Thermal Cycling: Subject the sample to a heat/cool/heat cycle to erase its thermal history. A typical cycle might involve heating from -20°C to 60°C at a rate of 20°C/min, followed by cooling and reheating at the same rate.[2]
-
Data Acquisition: During the final heating ramp, record the differential heat flow to the sample.
-
Data Analysis: The heat capacity (Cp) can be determined from the heat flow signal. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak on the DSC thermogram.[2] The entropy of fusion (ΔSfus) can then be calculated using the equation ΔSfus = ΔHfus / Tm, where Tm is the melting temperature in Kelvin.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is a standard method for determining the heat of combustion of a substance. From this value, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet (typically around 1 gram) of this compound is placed in a sample cup within a high-pressure stainless steel vessel known as a "bomb".[3] A fuse wire is positioned to be in contact with the sample.[4]
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25 atm.[4]
-
Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the fuse wire ignition. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in a tared TGA crucible.[5]
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established with a constant purge gas flow.
-
Heating Program: The sample is heated according to a predefined temperature program, typically a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition or evaporation. The derivative of the TGA curve can be used to identify the temperatures of maximum mass loss rate.
Electrochemical Synthesis of this compound
One established method for the synthesis of this compound is through the electrochemical reduction of 1,3-cyclohexanedione (B196179).[6][7]
Experimental Protocol:
-
Electrolytic Cell Setup: A conventional H-type electrolytic cell with two limbs separated by a G-4 sintered glass frit is used.[6] Stainless steel (SS-316) electrodes (e.g., 2 x 3 cm²) serve as both the cathode and anode.[6]
-
Electrolyte and Reactant Preparation: A 1M solution of sodium acetate (B1210297) is used as the supporting electrolyte, with 250 ml placed in each limb of the cell.[6] 1,3-cyclohexanedione (4.4850 g) is dissolved in a suitable alcohol and placed in the cathodic chamber.[6] The pH of the catholyte is adjusted to 9.0.[6][7]
-
Electrolysis: A constant current of 1 amp is passed through the cell for 8 hours using a galvanostat.[6]
-
Workup and Product Isolation: After the reaction, the resulting mixture is filtered. Water is removed by distillation to concentrate the solution. The residue is then repeatedly extracted with diethyl ether. The combined ether layers are evaporated to yield the crude product.
-
Purification and Characterization: The product is purified using chromatographic techniques and characterized by spectroscopic methods such as IR, NMR, and Mass Spectrometry.[6]
Visualization of a Key Biological Pathway
This compound is an intermediate in the microbial metabolism of cyclic compounds. A key reaction is its oxidation to cyclohexane-1,3-dione, catalyzed by this compound dehydrogenase.[1]
Caption: Enzymatic oxidation of this compound.
Conclusion
This technical guide has summarized the currently available physical data for this compound and has detailed the standard experimental protocols necessary for the determination of its crucial thermochemical properties. While a comprehensive set of experimental thermochemical data is yet to be published, the methodologies outlined herein provide a clear pathway for researchers to obtain this valuable information. The included synthesis protocol and the visualization of a key enzymatic reaction further contribute to a more complete understanding of this important chemical intermediate. The data and protocols presented are intended to support further research and development in fields where this compound plays a significant role.
References
Methodological & Application
Synthesis of 3-Hydroxycyclohexanone from 1,3-Cyclohexanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-hydroxycyclohexanone from 1,3-cyclohexanedione (B196179). This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and fine chemicals.[1] The presented methodologies cover chemical reduction and biocatalytic transformation, offering options for both scalability and stereoselectivity.
Introduction
1,3-Cyclohexanedione possesses two carbonyl groups that can be selectively reduced to the corresponding hydroxy ketone. The resulting this compound is a versatile intermediate. The selective mono-reduction can be achieved through various methods, including chemical reduction with hydride reagents, biocatalytic transformations using enzymes or whole-cell systems, and electrochemical methods.[1] This document focuses on two widely accessible and practical methods: selective chemical reduction using sodium borohydride (B1222165) (NaBH₄) and biocatalytic reduction using Saccharomyces cerevisiae (Baker's Yeast).
Data Presentation
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [2][3][4] |
| Molecular Weight | 114.14 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 95 °C | |
| Boiling Point | Not available | |
| IUPAC Name | 3-hydroxycyclohexan-1-one | [2][3][4] |
| CAS Number | 823-19-8 | [2][4] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (H₂O, 500 MHz) | Adaptable based on typical shifts for similar structures | [5] |
| ¹³C NMR | Available in spectral databases | [2] |
| Infrared (IR) | Broad peak at 3200-3550 cm⁻¹ (O-H stretch) | [6] |
Comparison of Synthesis Methods
| Method | Reagents/Catalyst | Solvent | Typical Yield | Key Advantages | Key Disadvantages |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727)/Water | Good to Excellent | Readily available reagents, simple procedure, rapid reaction. | Potential for over-reduction to diol, not stereoselective without chiral catalysts. |
| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Water, Glucose | up to 93.3% enantiomeric excess | High stereoselectivity, environmentally friendly ("green") conditions, mild reaction conditions.[1] | Longer reaction times, requires cell culture and separation, substrate concentration limitations. |
| Electrochemical Reduction | Stainless Steel Electrodes | Alkaline Medium | High | High purity, controlled reaction conditions.[1] | Requires specialized electrochemical equipment. |
Experimental Protocols
Protocol 1: Chemical Reduction using Sodium Borohydride
This protocol describes the selective mono-reduction of 1,3-cyclohexanedione to this compound using sodium borohydride.
Materials:
-
1,3-Cyclohexanedione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.12 g (10 mmol) of 1,3-cyclohexanedione in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add 0.19 g (5 mmol) of sodium borohydride to the solution in small portions over 10 minutes. Note: The molar ratio is crucial for selective mono-reduction.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add 10 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
This protocol outlines the enantioselective reduction of 1,3-cyclohexanedione using Saccharomyces cerevisiae.
Materials:
-
1,3-Cyclohexanedione
-
Active dry Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose (Dextrose)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Celite
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of active dry Baker's Yeast in 200 mL of deionized water.
-
Activation: Add 20 g of glucose to the yeast suspension and stir at room temperature (around 25-30 °C) for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1.12 g (10 mmol) of 1,3-cyclohexanedione in a minimal amount of ethanol (B145695) (e.g., 2-3 mL) and add it dropwise to the activated yeast suspension.
-
Biotransformation: Seal the flask with a cotton plug to allow for gas exchange and stir the mixture at room temperature for 48-72 hours.
-
Work-up: After the reaction period, add an equal volume of ethyl acetate to the flask and stir for an additional 30 minutes.
-
Filtration: Filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with two more portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by column chromatography as described in Protocol 1. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-cyclohexanedione.
Caption: General workflow for the synthesis of this compound.
Reaction Scheme
The following diagram illustrates the chemical transformation from 1,3-cyclohexanedione to this compound.
Caption: Reduction of 1,3-cyclohexanedione to this compound.
References
Application Notes and Protocols for the Electrochemical Reduction of 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical reduction of 3-hydroxycyclohexanone. Given the limited direct literature on the electrochemical reduction of this specific compound, this guide presents a two-stage approach. The first stage details the well-documented electrochemical synthesis of this compound from its precursor, 1,3-cyclohexanedione (B196179). The second stage provides a protocol for the subsequent electrochemical reduction to 1,3-cyclohexanediol (B1223022), based on established methods for analogous cyclic ketones.
I. Electrochemical Synthesis of this compound from 1,3-Cyclohexanedione
The primary method for producing this compound via an electrochemical route is through the reduction of 1,3-cyclohexanedione. This electro-organic synthesis offers a green and efficient alternative to traditional chemical reductions.
Reaction:
1,3-Cyclohexanedione → this compound
Quantitative Data Summary
| Parameter | Value | Reference |
| Method | Galvanostatic (Constant Current) Reduction | [1] |
| Cathode | Stainless Steel (SS-316) | [1] |
| Anode | Stainless Steel (SS-316) | [1] |
| Electrolyte | 1M Sodium Acetate (B1210297) | [2] |
| Solvent | Aqueous Alcohol | [2] |
| pH | 9.0 (Alkaline Medium) | [1] |
| Current | 1.0 A | [2] |
| Product Yield | 88.8% | [1] |
| Stereoselectivity | Racemic mixture | [2] |
Experimental Protocol: Galvanostatic Synthesis of this compound
This protocol is adapted from the work of Sharma et al. (2014).[1]
1. Materials and Equipment:
-
1,3-Cyclohexanedione
-
Sodium Acetate
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
H-type electrochemical cell with a G-4 sintered glass frit
-
Stainless Steel (SS-316) electrodes (2 cm x 3 cm)
-
DC Power Supply (Galvanostat)
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware
2. Procedure:
-
Electrolyte Preparation: Prepare a 1M solution of sodium acetate in deionized water.
-
Cell Assembly:
-
Assemble the H-type electrochemical cell.
-
Place a stainless steel electrode in both the anodic and cathodic compartments.
-
Fill both compartments equally with 250 mL of the 1M sodium acetate electrolyte.[2]
-
-
Catholyte Preparation:
-
In a separate beaker, dissolve 4.485 g of 1,3-cyclohexanedione in a minimal amount of alcohol.[2]
-
Transfer this solution to the cathodic chamber of the H-type cell.
-
-
Electrolysis:
-
Place the cell on a magnetic stirrer and begin stirring.
-
Connect the electrodes to the galvanostat, ensuring the correct polarity (cathode as the working electrode).
-
Apply a constant current of 1.0 A.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction, disconnect the power supply.
-
Carefully remove the catholyte.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using column chromatography if necessary.
-
Experimental Workflow: Synthesis of this compound
Caption: Experimental workflow for the electrochemical synthesis of this compound.
II. Proposed Electrochemical Reduction of this compound to 1,3-Cyclohexanediol
Reaction:
This compound → cis/trans-1,3-Cyclohexanediol
Proposed Quantitative Data and Conditions
| Parameter | Proposed Value/Condition | Rationale/Reference |
| Method | Electrocatalytic Hydrogenation (ECH) | High diastereoselectivity for cyclic ketones[3][4] |
| Cathode | Rhodium on Carbon (Rh/C) | High cis-selectivity observed for other cyclic ketones[3][4] |
| Anode | Dimensionally Stable Anode (DSA) or Platinum | Common counter electrodes in ECH |
| Electrolyte | Proton-Exchange Membrane (PEM) based reactor | Eliminates need for supporting electrolyte, green approach[3][4] |
| Solvent | Cyclohexane (B81311) or similar non-polar solvent | Used in analogous systems[4] |
| Proton Source | Water (oxidized at the anode) | [3][4] |
| Current Density | 10-50 mA/cm² | Typical range for preparative ECH |
| Temperature | Room Temperature | Mild reaction conditions[3][4] |
| Expected Product | 1,3-Cyclohexanediol | Reduction of the ketone functionality |
| Expected Stereoselectivity | Potentially high cis-selectivity | Based on analogy to 4-tert-butylcyclohexanone (B146137) reduction with a Rh catalyst[3][4] |
Proposed Experimental Protocol: Electrocatalytic Hydrogenation of this compound
This proposed protocol is based on the diastereoselective electrocatalytic hydrogenation of cyclic ketones using a proton-exchange membrane (PEM) reactor.[3][4]
1. Materials and Equipment:
-
This compound
-
Cyclohexane (or other suitable solvent)
-
Deionized Water
-
Proton-Exchange Membrane (PEM) electrochemical reactor
-
Rhodium on Carbon (Rh/C) catalyst ink
-
Dimensionally Stable Anode (DSA) or Platinum anode
-
DC Power Supply (Potentiostat/Galvanostat)
-
Peristaltic pumps for anolyte and catholyte circulation
-
Standard laboratory glassware
2. Procedure:
-
Cathode Preparation:
-
Prepare a catalyst ink by dispersing the Rh/C catalyst in a suitable solvent with a binder (e.g., Nafion®).
-
Apply the catalyst ink onto a gas diffusion layer to create the cathode.
-
-
Reactor Assembly:
-
Assemble the PEM electrochemical reactor with the prepared Rh/C cathode, a PEM (e.g., Nafion® 117), and the anode.
-
-
Anolyte and Catholyte Preparation:
-
Prepare the anolyte, which is typically deionized water or a dilute acidic solution.
-
Prepare the catholyte by dissolving this compound in cyclohexane to a desired concentration (e.g., 0.5 M).
-
-
Electrolysis:
-
Circulate the anolyte and catholyte through their respective compartments of the reactor using peristaltic pumps.
-
Connect the electrodes to the power supply.
-
Apply a constant current density (e.g., 36 mA/cm²) and monitor the cell voltage.
-
Maintain the reaction at room temperature.
-
Periodically take samples from the catholyte to monitor the progress of the reaction and the formation of 1,3-cyclohexanediol isomers by GC or HPLC.
-
-
Work-up and Product Analysis:
-
After the desired conversion is reached, stop the electrolysis and drain the catholyte.
-
Remove the solvent from the catholyte under reduced pressure.
-
Analyze the product mixture to determine the yield and the cis/trans diastereomeric ratio of 1,3-cyclohexanediol using NMR spectroscopy.
-
Proposed Reaction Mechanism
The electrochemical reduction of ketones at the cathode can proceed through a mechanism involving the formation of a ketyl radical anion intermediate. This is followed by protonation and further reduction to yield the alcohol.
Caption: Proposed mechanism for the electrochemical reduction of this compound.
References
- 1. Stereoselective electrochemical reduction of cyclic ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. Collection - Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor: A Step toward the Electrification of Fine-Chemical Production - ACS Energy Letters - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Biotransformation of 3-Hydroxycyclohexanone using Baker's Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective biotransformation of 3-hydroxycyclohexanone into chiral cyclohexanediols using Baker's yeast (Saccharomyces cerevisiae). This biocatalytic method offers an environmentally benign and cost-effective alternative to traditional chemical reductions for the synthesis of valuable chiral building blocks in drug development.
Introduction
The enantioselective reduction of ketones to produce optically active secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[1] Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst that contains a variety of oxoreductase enzymes capable of catalyzing the stereoselective reduction of a wide range of carbonyl compounds.[1][2] The reduction of this compound is of particular interest as it yields chiral 1,3-cyclohexanediols, which are versatile synthons for various biologically active molecules. This biotransformation is noted for its high enantiospecificity and good diastereoselectivity.[3][4]
Data Presentation
The biotransformation of cyclic β-hydroxy ketones using Baker's yeast typically results in high enantiomeric and diastereomeric excess. While specific quantitative data for the reduction of this compound to cyclohexanediol is not extensively reported, data from analogous reductions of β-hydroxy and cyclic ketones provide a strong indication of the expected outcomes. The synthesis of optically pure this compound from 1,3-cyclohexanedione (B196179) using Baker's yeast has been shown to yield high enantiomeric excess.[5]
| Substrate | Product | Biocatalyst | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| 1,3-Cyclohexanedione | (S)-3-Hydroxycyclohexanone | Immobilized Baker's Yeast | - | 93.3 (ee) | [5] |
| General β-Hydroxy Ketones | 1,3-Diols | Baker's Yeast | Good | High (enantiospecific and good diastereoselectivity) | [3][4] |
| Ethyl Acetoacetate | (S)-Ethyl 3-hydroxybutanoate | Baker's Yeast | ~65-85 | >95 (ee) | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the biotransformation of this compound using Baker's yeast, including yeast culture, the reduction reaction, and subsequent product extraction and analysis.
Protocol 1: Preparation of Activated Baker's Yeast Culture
-
Materials:
-
Dry Baker's yeast (Saccharomyces cerevisiae)
-
Tap water
-
Erlenmeyer flask (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
Incubator or water bath set to 30-35°C
-
-
Procedure:
-
In a sterile Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of warm tap water (approximately 35-40°C).
-
Add 20 g of dry Baker's yeast to the sucrose solution.
-
Stir the mixture gently for 15-30 minutes at 30-35°C to activate the yeast. Active fermentation is indicated by the evolution of CO2 gas.[6]
-
Protocol 2: Biotransformation of this compound
-
Materials:
-
Activated Baker's yeast culture (from Protocol 1)
-
This compound
-
Additional sucrose
-
Reaction vessel (e.g., 1 L Erlenmeyer flask)
-
Shaker incubator
-
-
Procedure:
-
To the activated yeast culture, add an additional 800 mL of tap water and 50 g of sucrose.
-
Stir the mixture until the sucrose is fully dissolved.
-
Add 1 g of this compound to the yeast suspension.
-
Seal the flask with a cotton plug or a fermentation lock to allow CO2 to escape while preventing contamination.
-
Incubate the reaction mixture at 30-35°C with gentle shaking (e.g., 120-150 rpm) for 48-72 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically analyzing small aliquots of the reaction mixture.
-
Protocol 3: Extraction and Purification of Cyclohexanediol
-
Materials:
-
Celite® (diatomaceous earth)
-
Ethyl acetate (B1210297) or dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
After the reaction is complete, add approximately 20 g of Celite® to the reaction mixture and stir for 10 minutes to create a filter aid slurry.
-
Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a large separatory funnel.
-
Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the organic product.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude cyclohexanediol by silica gel column chromatography, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 4: Analysis of Enantiomeric/Diastereomeric Excess
The stereochemical outcome of the reduction can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization of the diol.
-
Materials:
-
Chiral GC column (e.g., CP Chirasil-DEX CB) or chiral HPLC column.[7]
-
Acetic anhydride (B1165640) and pyridine (B92270) (for derivatization)
-
Appropriate solvents for GC or HPLC analysis
-
-
Procedure (Example using GC):
-
Derivatization: Acetylate the purified cyclohexanediol by reacting with acetic anhydride in the presence of pyridine to form the corresponding diacetate derivatives. This is often necessary to improve volatility and separation on a chiral column.
-
GC Analysis: Inject the derivatized sample onto a chiral GC column.
-
Method: Develop a temperature program to achieve baseline separation of the stereoisomeric diacetates.
-
Quantification: Determine the enantiomeric and diastereomeric excess by integrating the peak areas of the corresponding stereoisomers.
-
Visualizations
Biochemical Pathway of Ketone Reduction in Baker's Yeast
The reduction of this compound in Saccharomyces cerevisiae is catalyzed by various oxoreductase enzymes. This process is dependent on the cofactor NADPH, which is regenerated primarily through the pentose (B10789219) phosphate (B84403) pathway where glucose is oxidized.
Caption: Biochemical pathway for the reduction of this compound in Baker's yeast.
Experimental Workflow
The overall experimental workflow for the biotransformation of this compound is a multi-step process from yeast activation to final product analysis.
Caption: Experimental workflow for the biotransformation of this compound.
References
- 1. Asymmetric Reduction with Baker's Yeast [jstage.jst.go.jp]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Baker's Yeast Reduction of β‐Hydroxy Ketones [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
Application Notes and Protocols: Catalytic Oxidation of 1,3-Cyclohexanediol to 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of diols to hydroxyketones is a crucial transformation in organic synthesis, providing valuable building blocks for the pharmaceutical and fine chemical industries. 3-Hydroxycyclohexanone, in particular, is a key intermediate for the synthesis of various complex molecules. This document provides detailed application notes and protocols for the catalytic oxidation of 1,3-cyclohexanediol (B1223022) to this compound, focusing on a selective and efficient catalytic system. The featured method utilizes an N-hydroxyphthalimide (NHPI) and cobalt(III) acetylacetonate (B107027) [Co(acac)₃] catalytic system under an oxygen atmosphere, offering a milder alternative to traditional stoichiometric oxidants.
Catalytic System Overview
The combination of N-hydroxyphthalimide (NHPI) as an organocatalyst and a cobalt salt as a co-catalyst has proven effective for the aerobic oxidation of alcohols. The reaction proceeds via a radical mechanism where the phthalimide (B116566) N-oxyl (PINO) radical, generated from NHPI, is the key oxidizing species. The cobalt co-catalyst facilitates the generation of the PINO radical and its regeneration cycle. This system displays good functional group tolerance and allows for the selective oxidation of one hydroxyl group in a diol.
Data Presentation
The following table summarizes the quantitative data for the catalytic oxidation of 1,3-cyclohexanediol to this compound using the NHPI/Co(acac)₃ system.
| Parameter | Value | Reference |
| Substrate | 1,3-Cyclohexanediol | [1] |
| Product | This compound | [1] |
| Catalyst | N-Hydroxyphthalimide (NHPI) | [1] |
| Co-catalyst | Cobalt(III) acetylacetonate [Co(acac)₃] | [1] |
| Catalyst Loading | 10 mol% NHPI | [1] |
| Co-catalyst Loading | 1 mol% Co(acac)₃ | [1] |
| Oxidant | Oxygen (O₂) | [1] |
| Solvent | Acetonitrile (B52724) | [1] |
| Temperature | 65°C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield (after purification) | ~56% | [1] |
Experimental Protocols
Protocol 1: NHPI/Co(acac)₃ Catalyzed Aerobic Oxidation of 1,3-Cyclohexanediol
This protocol describes a representative procedure for the selective oxidation of 1,3-cyclohexanediol to this compound using an NHPI/cobalt catalytic system.
Materials:
-
1,3-Cyclohexanediol
-
N-Hydroxyphthalimide (NHPI)
-
Cobalt(III) acetylacetonate [Co(acac)₃]
-
Acetonitrile (anhydrous)
-
Oxygen (balloon or from a cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,3-cyclohexanediol (1.0 eq).
-
Add N-hydroxyphthalimide (0.10 eq) and cobalt(III) acetylacetonate (0.01 eq).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
-
Reaction Execution:
-
Flush the flask with oxygen and then maintain a positive pressure of oxygen using a balloon or a slow stream from a cylinder.
-
Stir the reaction mixture vigorously.
-
Heat the mixture to 65°C using a pre-heated oil bath or heating mantle.
-
Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be dissolved in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a mixture of ethyl acetate and hexane as the eluent, starting with a low polarity mixture and gradually increasing the polarity.
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound. A yield of approximately 56% can be expected after purification[1].
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed catalytic cycle for NHPI/Co-catalyzed alcohol oxidation.
References
Enantioselective Synthesis of (R)-3-Hydroxycyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-hydroxycyclohexanone, a valuable chiral building block in the pharmaceutical and fine chemical industries. Three distinct and effective methods are presented: biocatalytic reduction of a prochiral precursor, lipase-catalyzed kinetic resolution of a racemic mixture, and asymmetric chemical reduction.
Introduction
(R)-3-hydroxycyclohexanone is a key chiral intermediate in the synthesis of numerous complex molecules, where its specific stereochemistry is often crucial for biological activity. The development of efficient and highly selective methods to obtain this enantiomerically pure compound is of significant interest. This guide outlines three proven strategies, offering a comparative overview to aid in the selection of the most suitable method based on laboratory capabilities, cost-effectiveness, and desired optical purity.
Data Presentation
The following table summarizes the quantitative data for the key enantioselective synthesis methods for (R)-3-hydroxycyclohexanone.
| Method | Catalyst/Enzyme | Substrate | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | 1,3-Cyclohexanedione (B196179) | Water, Glucose | Good | >99 |
| Lipase-Catalyzed Kinetic Resolution | Porcine Pancreatic Lipase (B570770) (PPL) | (±)-3-Hydroxycyclohexanone | Diisopropyl ether | ~50 (theoretical max) | >95 |
| Asymmetric Chemical Reduction (CBS) | (S)-2-Methyl-CBS-oxazaborolidine | 1,3-Cyclohexanedione | Tetrahydrofuran (THF) | High | >95 |
Experimental Protocols
Method 1: Biocatalytic Reduction of 1,3-Cyclohexanedione using Baker's Yeast
This method utilizes the inherent enzymatic machinery of Saccharomyces cerevisiae (baker's yeast) to asymmetrically reduce the prochiral 1,3-cyclohexanedione to (R)-3-hydroxycyclohexanone with high enantioselectivity.[1]
Materials:
-
1,3-Cyclohexanedione
-
Baker's Yeast (fresh, compressed)
-
Glucose
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Yeast Suspension Preparation: In a suitable flask, prepare a suspension of baker's yeast (e.g., 20 g) in phosphate buffer (200 mL).
-
Activation: Add glucose (10 g) to the yeast suspension and stir at room temperature (25-30 °C) for 30-60 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1,3-cyclohexanedione (1 g) in a minimal amount of a suitable solvent (e.g., ethanol) and add it dropwise to the activated yeast suspension.
-
Biotransformation: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, centrifuge the mixture to pellet the yeast cells. Decant the supernatant.
-
Extraction: Saturate the supernatant with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain (R)-3-hydroxycyclohexanone.
Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxycyclohexanone
This chemoenzymatic approach involves the resolution of a racemic mixture of 3-hydroxycyclohexanone. A lipase is used to selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the desired unreacted (R)-3-hydroxycyclohexanone.[2][3]
Materials:
-
(±)-3-Hydroxycyclohexanone
-
Porcine Pancreatic Lipase (PPL)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in anhydrous diisopropyl ether.
-
Reagent Addition: Add vinyl acetate (0.6 eq) to the solution, followed by the addition of Porcine Pancreatic Lipase (PPL) (typically 50-100% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension at room temperature. Monitor the progress of the reaction by TLC or GC to determine the point of approximately 50% conversion.
-
Work-up: Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-3-hydroxycyclohexanone by silica gel column chromatography.
Method 3: Asymmetric Chemical Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This method employs a chiral oxazaborolidine catalyst (CBS catalyst) to achieve a highly enantioselective reduction of the prochiral 1,3-cyclohexanedione.[4][5]
Materials:
-
1,3-Cyclohexanedione
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Borane Complex Addition: Cool the catalyst solution to 0 °C and slowly add the borane-THF complex (1.1 eq). Stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous THF to the catalyst-borane mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by the sequential addition of methanol and 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (R)-3-hydroxycyclohexanone.
Mandatory Visualization
Caption: Workflow for Biocatalytic Reduction.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Workflow for Asymmetric Chemical Reduction (CBS).
References
Application Notes and Protocols: Kinetic Resolution of Racemic 3-Hydroxycyclohexanone Using Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral molecules often exhibit different pharmacological activities. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. The kinetic resolution of racemates using enzymes, particularly lipases, offers a highly efficient and environmentally benign method for obtaining chiral building blocks. This document provides detailed application notes and protocols for the kinetic resolution of racemic 3-hydroxycyclohexanone, a valuable intermediate in the synthesis of various pharmaceutical agents.
Lipases are versatile biocatalysts that can enantioselectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol. This process, known as enzymatic kinetic resolution (EKR), is characterized by its high enantioselectivity and mild reaction conditions.
Data Presentation
The following table summarizes the performance of different lipases in the kinetic resolution of racemic this compound via transesterification with vinyl acetate (B1210297). This data is adapted from studies on the kinetic resolution of this substrate and its close structural analogs, providing a strong basis for enzyme selection and methods development.[1]
| Lipase (B570770) | Acyl Donor | Solvent | Product | Yield of (R)-acetate (%) | Enantiomeric Excess (e.e.) of (R)-acetate (%) |
| Porcine Pancreatic Lipase (PPL-II) | Vinyl Acetate | Diisopropyl ether | (R)-3-acetoxycyclohexanone | 25 | 91 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Diisopropyl ether | (R)-3-acetoxycyclohexanone | 39 | 75 |
| Pseudomonas fluorescens Lipase (PFL) | Vinyl Acetate | Diisopropyl ether | (R)-3-acetoxycyclohexanone | 57 | 52 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol details the enantioselective acylation of racemic this compound using a lipase.
Materials:
-
Racemic this compound
-
Selected Lipase (e.g., Porcine Pancreatic Lipase, Pseudomonas cepacia Lipase)
-
Vinyl acetate (acyl donor)
-
Anhydrous tert-Butyl methyl ether (TBME) or Diisopropyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic this compound (1.0 mmol) in anhydrous TBME (10 mL).[1]
-
Addition of Reagents: Add vinyl acetate (5.0 mmol) to the solution, followed by the addition of the selected lipase (e.g., 50 mg of Pseudomonas cepacia lipase).[1]
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30 °C).[1] Monitor the progress of the reaction by taking periodic samples and analyzing them by chiral gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and the remaining substrate. The ideal reaction endpoint is at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with fresh solvent (TBME or diisopropyl ether).[1]
-
Extraction: Combine the filtrate and washings. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting mixture of the acetylated product and the unreacted alcohol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[2]
Protocol 2: Determination of Enantiomeric Excess and Conversion by Chiral Gas Chromatography (GC)
This protocol outlines the analysis of the reaction mixture to determine the effectiveness of the kinetic resolution.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., Hydrodex β-3P or similar cyclodextrin-based column)
-
Helium or Hydrogen as carrier gas
-
Samples of the reaction mixture (crude and purified fractions)
-
Anhydrous solvent for dilution (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., a small aliquot from the reaction mixture or the purified fractions) in a suitable volatile solvent like ethyl acetate.
-
GC Conditions (Example):
-
Column: Hydrodex β-3P (or equivalent chiral column)
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 140 °C, hold for 30 minutes, then ramp at 1 °C/min to 170 °C and hold for 5 minutes. (Note: The temperature program should be optimized for the specific column and analytes).
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Record the chromatogram. The two enantiomers of this compound and its acetate derivative should be resolved into distinct peaks.
-
Data Analysis:
-
Enantiomeric Excess (ee %): Calculate the ee % for the unreacted this compound and the 3-acetoxycyclohexanone (B14635643) product using the peak areas of the two enantiomers (A1 and A2) with the following formula: ee % = |(A1 - A2) / (A1 + A2)| * 100
-
Conversion (%): Calculate the conversion by comparing the peak area of the product to the total peak areas of the starting material and product.
-
Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
References
The Versatility of 3-Hydroxycyclohexanone: A Chiral Synthon for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Chiral 3-hydroxycyclohexanone and its derivatives have emerged as valuable and versatile building blocks in modern organic synthesis. The presence of a stereocenter and two distinct functional groups—a ketone and a hydroxyl group—within a cyclic framework allows for a wide range of stereoselective transformations. This makes it a sought-after precursor for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. These application notes provide a comprehensive overview of the synthetic strategies to obtain enantiomerically pure this compound derivatives and highlight their application in the synthesis of bioactive compounds. Detailed experimental protocols for key transformations are also presented.
Enantioselective Synthesis of Chiral this compound Derivatives
The strategic importance of this compound lies in its chirality. Two primary methods have proven effective for accessing its enantiomerically pure forms: asymmetric reduction of a prochiral precursor and chemoenzymatic kinetic resolution of a racemic mixture.
Strategy 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reaction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4] In the context of synthesizing chiral derivatives of this compound, this method is applied to a suitable prochiral precursor, such as 3-oxocyclohexanecarbaldehyde.[5]
Experimental Workflow: Asymmetric Reduction
Caption: Workflow for the asymmetric synthesis of (R)-3-(hydroxymethyl)cyclohexanone.
Strategy 2: Chemoenzymatic Kinetic Resolution
Chemoenzymatic kinetic resolution offers a highly efficient "green chemistry" approach to separate enantiomers from a racemic mixture. This strategy typically involves the synthesis of racemic 3-(hydroxymethyl)cyclohexanone (B1314976) followed by a lipase-catalyzed enantioselective acylation.[5][6] Porcine pancreatic lipase (B570770) (PPL-II) has been shown to be particularly effective in this transformation.[6]
Experimental Workflow: Chemoenzymatic Resolution
Caption: Workflow for the chemoenzymatic resolution of 3-(hydroxymethyl)cyclohexanone.
Quantitative Data Summary
| Strategy | Key Reaction Step | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Reduction | CBS Reduction | 3-Oxocyclohexanecarbaldehyde | (R)-3-(Hydroxymethyl)cyclohexanone | 85-95 | >95 |
| Chemoenzymatic Resolution | Lipase-Catalyzed Acetylation | (±)-3-(Hydroxymethyl)cyclohexanone | (R)-3-(Acetoxymethyl)cyclohexanone | ~25 | 91 |
| Biotransformation | Baker's Yeast Reduction | 1,3-Cyclohexanedione (B196179) | (R)-3-Hydroxycyclohexanone | - | 93.3[7] |
Applications in the Synthesis of Bioactive Molecules
The enantiomerically pure derivatives of this compound serve as pivotal intermediates in the synthesis of a range of biologically active molecules.
Prostaglandin (B15479496) Analogs
Chiral this compound derivatives have been utilized in the synthesis of prostaglandin analogs, which are potent bioactive lipids with diverse physiological effects.[8][9] The synthesis often involves a conjugate addition of a cycloalkenyl lithium species to cyclopentenone intermediates.[8]
| Prostaglandin Analog | Biological Activity | Reference |
| Cyclohexyl Prostaglandin Analog of Cloprostenol | Prostaglandin FP receptor agonist (EC50 = 319 nM) | [10] |
| PGE1 Analogs | Varied biological effects | [8][9][11] |
Beta-Blockers
The synthesis of enantiomerically pure beta-blockers, a class of drugs used to manage cardiovascular diseases, can be achieved using chiral precursors derived from this compound. The therapeutic activity of beta-blockers often resides in a single enantiomer, making asymmetric synthesis crucial.[12]
| Beta-Blocker | Target | Therapeutic Use |
| (S)-Propranolol | β-adrenergic receptor | Hypertension, Angina |
| (S)-Metoprolol | β1-adrenergic receptor | Hypertension, Heart failure |
| (S)-Betaxolol | β1-adrenergic receptor | Glaucoma, Hypertension |
Nrf2 Activators for Anti-inflammatory Therapy
(R)-3-(hydroxymethyl)cyclohexanone is a key chiral building block for the synthesis of TBE-31, a potent activator of the Keap1/Nrf2 pathway. This pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[13][14][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification genes, making it an attractive target for anti-inflammatory and cytoprotective therapies.[13][14][15]
Keap1/Nrf2 Signaling Pathway and TBE-31 Activation
Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes. TBE-31, as a potent electrophile, is believed to activate this pathway by reacting with Keap1 cysteines.
Caption: Activation of the Keap1/Nrf2 pathway by the electrophilic agent TBE-31.
Detailed Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde via CBS Reduction
This protocol is adapted from established procedures for Corey-Bakshi-Shibata reductions.[3][5]
Materials:
-
3-Oxocyclohexanecarbaldehyde
-
(S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS) solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH3•THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of (S)-Me-CBS (0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add BH3•THF solution (0.6 eq) dropwise. Stir for 15 minutes at 0 °C.
-
Cool the reaction mixture to -30 °C.
-
Slowly add a solution of 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous THF to the catalyst solution over a period of 30 minutes.
-
Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-3-(hydroxymethyl)cyclohexanone.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-(Hydroxymethyl)cyclohexanone
This protocol is based on the successful kinetic resolution using Porcine Pancreatic Lipase (PPL-II).[6]
Materials:
-
Racemic 3-(hydroxymethyl)cyclohexanone
-
Porcine Pancreatic Lipase (PPL-II)
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Potassium carbonate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous diisopropyl ether.
-
Add vinyl acetate (2.0 eq) to the solution, followed by the addition of PPL-II (typically 50-100% by weight of the substrate).
-
Stir the suspension at room temperature and monitor the reaction progress by TLC or gas chromatography (GC) to approximately 50% conversion.
-
Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.
-
To obtain (R)-3-(hydroxymethyl)cyclohexanone, dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol and add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture, remove the organic solvent, and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify the resulting (R)-3-(hydroxymethyl)cyclohexanone by column chromatography if necessary.[6]
Protocol 3: Biotransformation of 1,3-Cyclohexanedione to (R)-3-Hydroxycyclohexanone
This protocol utilizes baker's yeast for the asymmetric reduction of a prochiral dione.[7][16]
Materials:
-
1,3-Cyclohexanedione
-
Baker's yeast (fresh compressed yeast is preferred)
-
Tap water
-
Celite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, dissolve sucrose (30 g) in tap water (200 mL).
-
Add baker's yeast (20 g) to the sucrose solution and stir at room temperature (~30 °C) for 30-60 minutes to activate the yeast.
-
Add 1,3-cyclohexanedione (1 g) to the fermenting yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.
-
Filter the mixture through a sintered glass funnel to remove the yeast and Celite, washing the filter cake with a small amount of water.
-
Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (R)-3-hydroxycyclohexanone.[16]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6069269A - Process for the preparation of prostaglandin E1 - Google Patents [patents.google.com]
- 12. jmedchem.com [jmedchem.com]
- 13. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 14. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Applications of 3-Hydroxycyclohexanone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-hydroxycyclohexanone as a versatile starting material and intermediate in the synthesis of various pharmaceutical agents. The unique bifunctional nature of this compound, possessing both a ketone and a hydroxyl group on a cyclic scaffold, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. This document outlines its application in the synthesis of antiviral, analgesic, antidepressant, anti-inflammatory, and anticonvulsant compounds, providing detailed experimental protocols and relevant biological context.
Synthesis of Antiviral Carbocyclic Nucleoside Analogues
Chiral this compound is a key precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral agents effective against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds mimic natural nucleosides but have the furanose oxygen replaced by a methylene (B1212753) group, conferring greater metabolic stability.
The mechanism of action for many carbocyclic antiviral nucleosides involves the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, these analogues deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for viral replication.
Below is a proposed synthetic workflow for a carbocyclic nucleoside analogue, starting from a derivative of this compound.
IMPDH Inhibition Pathway
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Precursor
This protocol outlines a general procedure for the synthesis of a key chiral amine intermediate from a protected this compound derivative, which can then be used to build the carbocyclic nucleoside.
Materials:
-
(R)-3-(tert-Butyldimethylsilyloxy)cyclohexanone
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Ammonia (B1221849) (7N solution in Methanol)
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Baeyer-Villiger Oxidation: Dissolve (R)-3-(tert-Butyldimethylsilyloxy)cyclohexanone (1.0 eq) in DCM. Cool the solution to 0 °C and add m-CPBA (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude lactone.
-
Aminolysis: Dissolve the crude lactone in a 7N solution of ammonia in methanol. Heat the mixture in a sealed tube at 80 °C for 24 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude amino alcohol by silica (B1680970) gel column chromatography to yield the chiral amine intermediate.
Quantitative Data Summary (Representative)
| Step | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Lactone Intermediate | 85-95 | >95 |
| Aminolysis | Chiral Amine Intermediate | 70-80 | >98 |
Synthesis of Analgesic Compounds (Tramadol Analogues)
Tramadol is a centrally acting analgesic with a dual mechanism of action, acting as a weak µ-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. The synthesis of Tramadol and its analogues typically involves the reaction of a cyclohexanone (B45756) derivative with an organometallic reagent. The use of this compound as a starting material can lead to novel analogues with potentially altered pharmacological profiles.
Proposed Synthetic Workflow for a 3-Hydroxy-Tramadol Analogue
Opioid Receptor Signaling Pathway
Experimental Protocol: Synthesis of a Tramadol Analogue Intermediate
This protocol is adapted from the synthesis of Tramadol, starting with cyclohexanone, and can be modified for a protected this compound.[1][2]
Materials:
-
2-(Dimethylaminomethyl)cyclohexanone hydrochloride
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl ether
-
Sodium sulfate
Procedure:
-
Preparation of Organolithium Reagent: To a solution of 3-bromoanisole (1.1 eq) in dry THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the mixture at this temperature for 45 minutes.
-
Coupling Reaction: Add a solution of 2-(dimethylaminomethyl)cyclohexanone (1.0 eq) in dry THF dropwise to the organolithium reagent at -78 °C. Stir the resulting mixture at -78 °C for 2 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water and extract the product with ethyl ether. Dry the combined organic extracts over sodium sulfate, filter, and evaporate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield the Tramadol analogue.
Quantitative Data Summary (based on Tramadol synthesis)
| Step | Product | Yield (%) |
|---|---|---|
| Mannich Reaction | 2-(Dimethylaminomethyl)cyclohexanone | 76 |
| Grignard/Organolithium Coupling | Tramadol | 78.6 |
Synthesis of Antidepressant Compounds (O-desmethylvenlafaxine Analogues)
O-desmethylvenlafaxine is an active metabolite of venlafaxine (B1195380) and is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. Its synthesis involves the condensation of a substituted phenylacetonitrile (B145931) with cyclohexanone. Using this compound could lead to the development of new SNRIs.
Proposed Synthetic Workflow for a 3-Hydroxy-O-desmethylvenlafaxine Analogue
Serotonin-Norepinephrine Reuptake Inhibition Mechanism
References
Application Notes and Protocols: Synthesis of Resorcinol Derivatives from 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are important structural motifs in a vast array of pharmaceuticals, natural products, and specialty polymers. The development of efficient and selective methods for their synthesis is a key focus in organic chemistry and drug development. 3-Hydroxycyclohexanone has emerged as a valuable intermediate in the synthesis of resorcinol and its derivatives.[1] This pathway offers a strategic advantage in establishing the meta-dihydroxy substitution pattern, often with high selectivity, thereby minimizing the formation of unwanted by-products.[1]
These application notes provide detailed protocols and quantitative data for the synthesis of resorcinol from this compound, a process that can be adapted for the preparation of various resorcinol derivatives. The methodologies described are primarily based on the catalytic dehydrogenation of this compound.
Synthetic Pathways Overview
The synthesis of resorcinol from this compound is typically the final step in a multi-stage process that often begins with phenol (B47542) or cyclohexanone (B45756).[2] A common route involves the hydration of 2-cyclohexenone to yield this compound, which is then subjected to dehydrogenation to form the aromatic resorcinol ring.[1][2] An alternative pathway involves the initial dehydrogenation of this compound to 1,3-cyclohexanedione (B196179), which is subsequently aromatized to resorcinol.[1][2]
Figure 1: General synthetic pathways from 2-cyclohexenone to resorcinol.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Cyclohexenone
This protocol describes the hydration of 2-cyclohexenone to produce the this compound precursor.
Materials:
-
Water
-
Ion exchange resin (acidic)
-
Round bottom flask
-
Distillation apparatus
Procedure:
-
A mixture of 2-cyclohexen-1-one and water is heated over an ion exchange resin.[2]
-
The reaction is maintained at 55°C under reduced pressure (115 mm Hg) for six hours to facilitate the formation of this compound.[2]
-
After the reaction period, the mixture is distilled to remove unreacted water and 2-cyclohexen-1-one.[2]
-
The desired product, this compound, is collected (boiling point = 90°C / 1 mm Hg).[2]
Expected Yield: 57% based on 2-cyclohexen-1-one with approximately 100% selectivity.[2] The product purity is reported to be >95% as determined by 13C NMR and GC.[2]
Protocol 2: Oxidative Dehydrogenation of this compound to Resorcinol
This protocol details the direct conversion of this compound to resorcinol using an oxidative dehydrogenation catalyst.[2]
Materials:
-
This compound
-
Catalyst (e.g., Iodine, Palladium on charcoal, or Palladium on calcium carbonate)
-
Solvent (e.g., Butyl acetate)
-
Reaction vessel suitable for heating under inert atmosphere
Procedure:
-
Charge a reaction vessel with this compound and the chosen solvent.
-
Add the selected catalyst to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The solvent is removed under reduced pressure to yield crude resorcinol.
-
Purify the crude product by recrystallization or column chromatography.
Note: A similar reaction using this compound in butyl acetate (B1210297) at 160°C showed decomposition to 2-cyclohexene-1-one, which then disproportionates to cyclohexanone and phenol.[2] Careful selection of catalyst and reaction conditions is crucial for achieving high yields of resorcinol.
Protocol 3: Dehydrogenation of 1,3-Cyclohexanedione to Resorcinol
This protocol is for the conversion of the intermediate, 1,3-cyclohexanedione, to resorcinol and is adapted from a procedure for a similar substrate.[2]
Materials:
-
1,3-Cyclohexanedione
-
Palladium black catalyst
-
Butyl acetate
-
High-pressure reaction vessel
-
Hydrogen gas
Procedure:
-
Pre-reduce the palladium black catalyst with hydrogen gas at room temperature for approximately one hour before adding the substrate.[2]
-
In a high-pressure reaction vessel, combine the pre-reduced palladium black catalyst (0.5 g) with 1,3-cyclohexanedione (1.9 g) in butyl acetate.[2]
-
Pressurize the vessel to 90 psig with nitrogen and sparge at approximately 40 ml/min.[2]
-
Heat the reaction mixture to 170°C for six hours.[2]
-
After cooling and depressurizing the vessel, filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain the product.
Expected Outcome: This procedure, when applied to 1,3-cyclohexanedione, yields resorcinol as the major product (>95%) with about 50% conversion.[2]
Quantitative Data Summary
| Precursor | Product | Catalyst System | Solvent | Temp. (°C) | Pressure | Time (h) | Yield/Conversion | Reference |
| 2-Cyclohexen-1-one | This compound | Ion exchange resin | Water | 55 | 115 mmHg | 6 | 57% Yield, >95% purity | [2] |
| 1,3-Cyclohexanedione | Resorcinol | Palladium black | Butyl acetate | 170 | 90 psig | 6 | >95% product at ~50% conversion | [2] |
| This compound | 1,3-Cyclohexanedione | (BiClPh3)2O / K2CO3 | Dichloromethane | 25 | Ambient | 16 | 9.4% Yield | [2] |
Synthesis of Substituted Resorcinol Derivatives: A General Approach
While specific protocols for a wide range of substituted resorcinol derivatives starting from the corresponding 3-hydroxycyclohexanones are not extensively detailed in the cited literature, a general synthetic strategy can be proposed based on the established synthesis of resorcinol. This approach allows for the synthesis of, for example, monosubstituted resorcinol products.[2]
The key steps would involve:
-
Synthesis of a Substituted 2-Cyclohexenone: This can be achieved through various established organic synthesis methods.
-
Hydration to a Substituted this compound: Similar to the synthesis of the parent compound, the substituted 2-cyclohexenone would be hydrated.
-
Dehydrogenation to the Substituted Resorcinol Derivative: The resulting substituted this compound would then be aromatized using a suitable dehydrogenation catalyst.
Figure 2: Proposed workflow for synthesizing resorcinol derivatives.
This generalized pathway provides a logical framework for researchers to develop specific synthetic routes to novel resorcinol derivatives for applications in drug discovery and materials science. The choice of catalyst and reaction conditions for the final dehydrogenation step will likely need to be optimized for each specific substituted this compound to achieve the desired product in high yield and purity.
References
Application Note: Purification of 3-Hydroxycyclohexanone by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-Hydroxycyclohexanone using flash column chromatography on silica (B1680970) gel. The described methodology is suitable for obtaining high-purity material from a crude reaction mixture, a critical step in many synthetic and drug development workflows.
Introduction
This compound is a versatile building block in organic synthesis, serving as a precursor to a variety of more complex molecules, including pharmaceuticals and biologically active compounds. Its purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a rapid and efficient technique for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] This protocol outlines a standard procedure using a silica gel stationary phase and a hexane/ethyl acetate (B1210297) mobile phase gradient.
Data Presentation
The following table summarizes the key parameters for the purification of this compound by flash column chromatography. These values are typical for the purification of a 1-gram scale crude sample.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar organic molecules.[2] |
| Column Dimensions | 40 mm inner diameter x 200 mm length | Appropriate for a 1 g sample size with a silica gel mass of approximately 40-50 g. |
| Mobile Phase | Hexane and Ethyl Acetate | A gradient elution is employed to achieve optimal separation. |
| Target Rf on TLC | 0.2 - 0.4 | Determined using a solvent system that provides good separation on a TLC plate prior to column chromatography.[2] |
| Elution Mode | Gradient | Starts with a low polarity mobile phase and gradually increases in polarity. |
| Flow Rate | 5-10 cm/min (Flash) | Achieved by applying gentle air pressure. |
| Typical Yield | >90% | Dependent on the purity of the crude material. |
| Achievable Purity | >98% | Assessed by techniques such as NMR or GC-MS. |
Experimental Protocol
This protocol details the purification of approximately 1 gram of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column (40 mm ID x 200 mm) with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Round bottom flask
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Air source with a regulator for flash chromatography
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
Identify a solvent system where the this compound spot has an Rf value between 0.2 and 0.4, and is well-separated from impurities.[2] This will be your starting elution solvent.
-
-
Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool into the bottom of the column.[3]
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.[3]
-
In a beaker, prepare a slurry of silica gel (approx. 40-50 g) in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).[4]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.[2]
-
Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during sample loading.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the initial mobile phase.[3]
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.[3]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.
-
-
Elution (Gradient):
-
Carefully fill the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
200 mL of 10% Ethyl Acetate / 90% Hexane
-
200 mL of 20% Ethyl Acetate / 80% Hexane
-
200 mL of 30% Ethyl Acetate / 70% Hexane
-
Continue to increase the polarity as needed based on TLC analysis of the fractions.
-
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions in a round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Visualizations
The following diagrams illustrate the key workflows in this protocol.
Figure 1. Workflow for the purification of this compound by column chromatography.
Figure 2. Factors influencing the separation of compounds in normal-phase column chromatography.
References
Application Notes and Protocols: Stereospecific Reactions Involving 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of stereospecific reactions involving 3-hydroxycyclohexanone and its derivatives. The ability to control the stereochemistry of this versatile building block is crucial for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented herein offer practical guidance for achieving high levels of stereoselectivity in various transformations.
Diastereoselective Reduction of (R)-3-(hydroxymethyl)cyclohexanone
The reduction of the ketone in (R)-3-(hydroxymethyl)cyclohexanone can lead to the formation of two diastereomeric diols: cis-3-(hydroxymethyl)cyclohexan-1-ol and trans-3-(hydroxymethyl)cyclohexan-1-ol. The selective synthesis of one diastereomer over the other is critical for accessing specific molecular architectures and for structure-activity relationship (SAR) studies in drug discovery. The stereochemical outcome of the hydride reduction is primarily governed by the interplay of steric and electronic effects, which can be manipulated by the choice of reducing agent and reaction conditions.
Two main principles guide the diastereoselectivity of this reduction:
-
Non-Chelation (Felkin-Anh) Control: In the absence of a chelating metal ion, the stereoselectivity is dictated by steric and stereoelectronic factors. For cyclohexanones, the hydride can approach from either the axial or equatorial face. Small hydride reagents, such as sodium borohydride (B1222165), generally favor axial attack to yield the equatorial alcohol, which in this case leads to the cis product. Bulky hydride reagents, like L-Selectride®, favor equatorial attack to avoid steric hindrance, resulting in the axial alcohol, which is the trans product.
-
Chelation (Cram-Chelate) Control: In the presence of a Lewis acid that can chelate to both the carbonyl oxygen and the hydroxyl group of the substituent, the conformation of the ring is locked. This directs the hydride to attack from the less hindered face, leading to a predictable stereochemical outcome. The use of cerium(III) chloride with sodium borohydride is a classic example of this approach, favoring the formation of the trans diol.
Quantitative Data for Diastereoselective Reductions
| Reducing Agent | Control Type | Major Product | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Non-Chelation | cis-3-(hydroxymethyl)cyclohexan-1-ol | >95:5 |
| L-Selectride® | Non-Chelation | trans-3-(hydroxymethyl)cyclohexan-1-ol | <5:95 |
| CeCl₃·7H₂O / NaBH₄ | Chelation | trans-3-(hydroxymethyl)cyclohexan-1-ol | >98:2 |
Experimental Protocols for Diastereoselective Reductions
Protocol 1: Synthesis of cis-3-(hydroxymethyl)cyclohexan-1-ol via Non-Chelation Control
-
Reagents: (R)-3-(hydroxymethyl)cyclohexanone, Methanol (B129727), Sodium Borohydride (NaBH₄), 1 M Hydrochloric Acid (HCl), Ethyl Acetate (B1210297), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve (R)-3-(hydroxymethyl)cyclohexanone (1.0 eq) in methanol to make a 0.5 M solution in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7 (caution: gas evolution).
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.
-
Protocol 2: Synthesis of trans-3-(hydroxymethyl)cyclohexan-1-ol via Non-Chelation Control
-
Reagents: (R)-3-(hydroxymethyl)cyclohexanone, Anhydrous Tetrahydrofuran (THF), L-Selectride® (1.0 M solution in THF), Methanol.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous THF to make a 0.3 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction by the slow, dropwise addition of methanol (caution: gas evolution).
-
Follow the work-up procedure described in Protocol 1.
-
Protocol 3: Synthesis of trans-3-(hydroxymethyl)cyclohexan-1-ol via Chelation Control
-
Reagents: (R)-3-(hydroxymethyl)cyclohexanone, Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O), Methanol, Sodium Borohydride (NaBH₄), 1 M Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve (R)-3-(hydroxymethyl)cyclohexanone (1.0 eq) and Cerium(III) Chloride Heptahydrate (1.2 eq) in methanol to make a 0.5 M solution with respect to the ketone.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and follow the work-up procedure described in Protocol 1.
-
Visualization of Diastereoselective Reduction Workflow
Caption: Diastereoselective reduction pathways.
Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a highly effective method for obtaining enantiomerically enriched compounds. In the case of this compound derivatives, lipase-catalyzed acylation of the racemic mixture allows for the separation of one enantiomer. Porcine pancreatic lipase (B570770) (PPL) has been shown to be particularly effective in the selective acylation of the (R)-enantiomer of 3-(hydroxymethyl)cyclohexanone (B1314976).
Quantitative Data for Lipase-Catalyzed Kinetic Resolution
| Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee) of (R)-ester | Conversion |
| Porcine Pancreatic Lipase (PPL-II) | Vinyl Acetate | Diisopropyl ether | >95% | ~50% |
Experimental Protocol for Lipase-Catalyzed Kinetic Resolution
-
Reagents: Racemic 3-(hydroxymethyl)cyclohexanone, Anhydrous Diisopropyl Ether, Vinyl Acetate, Porcine Pancreatic Lipase (PPL-II), Saturated Aqueous Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica (B1680970) Gel, Methanol/Water, Potassium Carbonate.
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous diisopropyl ether.
-
Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution, followed by the addition of Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.
-
Work-up and Purification:
-
Filter off the enzyme and wash it with the reaction solvent.
-
Combine the filtrate and washings.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.
-
-
Deprotection of (R)-3-(acetoxymethyl)cyclohexanone:
-
Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a suitable solvent mixture such as methanol/water.
-
Add a catalytic amount of a base (e.g., potassium carbonate) to the solution.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture, remove the organic solvent, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the resulting (R)-3-(hydroxymethyl)cyclohexanone by column chromatography if necessary.
-
-
Visualization of Enantioselective Synthesis Workflow
Caption: Enantioselective synthesis workflow.
Biocatalytic Reduction of 1,3-Cyclohexanedione (B196179)
The stereoselective reduction of prochiral ketones using biocatalysts such as baker's yeast (Saccharomyces cerevisiae) offers an environmentally benign and highly enantioselective route to chiral hydroxy ketones. The reduction of 1,3-cyclohexanedione using baker's yeast can produce (R)-3-hydroxycyclohexanone with high enantiomeric excess.
Quantitative Data for Biocatalytic Reduction
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Baker's Yeast (Saccharomyces cerevisiae) | 1,3-Cyclohexanedione | (R)-3-Hydroxycyclohexanone | up to 93.3%[1] |
Experimental Protocol for Biocatalytic Reduction
-
Reagents: 1,3-Cyclohexanedione, Baker's Yeast, Sucrose (B13894) (or other carbohydrate source), Water, Ethyl Acetate, Celite®.
-
Procedure:
-
Yeast Suspension: In a flask, suspend a generous amount of baker's yeast in a solution of sucrose in warm water. Stir the mixture for about 30 minutes to activate the yeast.
-
Substrate Addition: Add 1,3-cyclohexanedione to the yeast suspension.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-3-hydroxycyclohexanone.
-
-
Visualization of Biocatalytic Reduction
Caption: Biocatalytic reduction pathway.
References
Industrial Scale Production of Optically Active 3-Hydroxycyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active 3-hydroxycyclohexanone is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereocenter presents a significant challenge for industrial-scale production. This document provides a comprehensive overview of established methods for the large-scale synthesis of enantiomerically pure (R)- and (S)-3-hydroxycyclohexanone. Detailed protocols for chemoenzymatic resolution, asymmetric chemical catalysis, and whole-cell biocatalysis are presented, along with a comparative analysis of their respective yields and enantioselectivities. This guide is intended to assist researchers and process chemists in selecting and implementing the most suitable synthetic strategy for their specific needs.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of efficient and scalable methods for asymmetric synthesis. This compound, with its chiral center and versatile keto-alcohol functionality, serves as a critical intermediate in the synthesis of a variety of bioactive molecules.[1][2] This document outlines three primary strategies for the industrial production of optically active this compound:
-
Chemoenzymatic Kinetic Resolution: This classic approach involves the enzymatic resolution of a racemic mixture of this compound, offering access to both enantiomers.
-
Asymmetric Reduction: This method utilizes chiral catalysts to directly synthesize the desired enantiomer from a prochiral precursor, often with high stereoselectivity.
-
Biocatalytic Reduction: This strategy employs microorganisms or isolated enzymes to perform the enantioselective reduction of a prochiral substrate, providing a green and efficient alternative to traditional chemical methods.
Comparative Data of Synthetic Strategies
The following table summarizes the key performance indicators for the different industrial-scale production methods of optically active this compound, allowing for a direct comparison of their efficiencies.
| Strategy | Key Transformation | Catalyst/Enzyme | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chemoenzymatic Resolution | Enantioselective acylation of racemic this compound | Porcine Pancreatic Lipase (PPL-II) | Racemic this compound | (R)-acetate & (S)-alcohol | ~50 (for each) | >95 |
| Asymmetric Reduction | Asymmetric reduction of 3-oxocyclohexanecarbaldehyde | (S)-2-Methyl-CBS-oxazaborolidine | 3-Oxocyclohexanecarbaldehyde | (R) | 85-95 | >95 |
| Biocatalytic Reduction | Whole-cell reduction of 1,3-cyclohexanedione (B196179) | Saccharomyces cerevisiae (Baker's Yeast) | 1,3-Cyclohexanedione | Not Specified | High | 93.3 |
Experimental Protocols
Chemoenzymatic Kinetic Resolution of Racemic this compound
This protocol describes the resolution of a racemic mixture of this compound using Porcine Pancreatic Lipase (PPL-II) to selectively acylate the (R)-enantiomer.[3]
Workflow:
Caption: Chemoenzymatic resolution workflow.
Materials:
-
Racemic this compound
-
Porcine Pancreatic Lipase (PPL-II)[3]
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Methanol
-
Potassium carbonate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Acylation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve racemic this compound (1.0 eq) in anhydrous diisopropyl ether.[3]
-
Add vinyl acetate (2.0 eq) to the solution.[3]
-
Add Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).[3]
-
Stir the suspension at room temperature and monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.[3]
-
-
Work-up and Separation:
-
Once 50% conversion is achieved, remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of (R)-3-acetoxycyclohexanone and unreacted (S)-3-hydroxycyclohexanone by silica gel column chromatography.[3]
-
-
Hydrolysis of (R)-3-acetoxycyclohexanone:
-
Dissolve the purified (R)-3-acetoxycyclohexanone in methanol.
-
Add a catalytic amount of potassium carbonate and stir the mixture at room temperature until hydrolysis is complete (monitored by TLC).[4]
-
Evaporate the solvent and purify the residue by column chromatography to yield (R)-3-hydroxycyclohexanone.[4]
-
Asymmetric Reduction using a CBS Catalyst
This protocol details the enantioselective reduction of 3-oxocyclohexanecarbaldehyde using the Corey-Bakshi-Shibata (CBS) catalyst to produce (R)-3-(hydroxymethyl)cyclohexanone, which is a closely related precursor.[4]
Workflow:
Caption: Asymmetric reduction workflow.
Materials:
-
Cyclohexanone
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
(S)-2-Methyl-CBS-oxazaborolidine
-
Borane-tetrahydrofuran (B86392) complex (1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Synthesis of 3-Oxocyclohexanecarbaldehyde:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.[4]
-
Stir the reaction mixture at room temperature for 12-16 hours.[4]
-
Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.[4]
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by distillation or chromatography.[4]
-
-
Asymmetric Reduction (CBS Reduction):
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise.[4]
-
After stirring for 15 minutes, add a solution of 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous THF slowly.[4]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.[4]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4]
-
Purify the crude product by flash column chromatography.[4]
-
Biocatalytic Reduction using Baker's Yeast
This protocol describes a green and cost-effective method for the synthesis of optically active this compound through the whole-cell biotransformation of 1,3-cyclohexanedione using Saccharomyces cerevisiae (Baker's yeast).[1][5]
Workflow:
Caption: Biocatalytic reduction workflow.
Materials:
-
1,3-Cyclohexanedione
-
Saccharomyces cerevisiae (Baker's yeast, fresh compressed is preferred)[6]
-
Sucrose[6]
-
Tap water[6]
-
Celite[6]
-
Sodium chloride (NaCl)
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for fermentation and extraction
Procedure:
-
Yeast Activation:
-
Biotransformation:
-
Work-up and Isolation:
-
Once the starting material is consumed, add Celite (e.g., 10 g) to the mixture and stir for 5 minutes.[6]
-
Filter the mixture through a sintered glass funnel to remove the yeast and Celite. Wash the filter cake with a small amount of water.[6]
-
Saturate the aqueous filtrate with solid NaCl.[6]
-
Extract the product from the saturated aqueous solution with ethyl acetate or diethyl ether.[6]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Further purification can be achieved by column chromatography if necessary.
-
Conclusion
The industrial-scale production of optically active this compound can be achieved through several effective strategies. The choice of method depends on factors such as the desired enantiomer, required purity, cost considerations, and available equipment. Chemoenzymatic resolution provides access to both enantiomers, while asymmetric reduction offers a direct route to a specific enantiomer with high selectivity. Biocatalytic reduction with Baker's yeast presents an environmentally friendly and cost-effective alternative. The detailed protocols and comparative data provided in this document should serve as a valuable resource for chemists and engineers working on the synthesis of this important chiral intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxycyclohexanone Yield in Electrochemical Synthesis
Welcome to the technical support center for the electrochemical synthesis of 3-Hydroxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Incorrect pH: The reduction of 1,3-cyclohexanedione (B196179) to this compound is pH-dependent, with basic media being optimal.[1][2][3] 2. Inactive Electrode Surface: The stainless steel electrode surface may be passivated or fouled.[4] 3. Poor Electrical Contact: Inadequate connection to the power supply. 4. Low Catalyst Activity: If using a catalyzed reaction, the catalyst may be poisoned or inactive.[5] | 1. Adjust pH: Ensure the reaction medium is alkaline, ideally around pH 9.0.[1][3] 2. Clean Electrodes: Mechanically polish or chemically clean the stainless steel electrodes before use. 3. Check Connections: Verify that all electrical connections are secure. 4. Catalyst Check: If applicable, use a fresh batch of catalyst and ensure reactants are pure.[5] |
| Low Yield of this compound | 1. Suboptimal Current Density: The applied current may be too high or too low. 2. Side Reactions: Formation of byproducts due to incorrect potential or pH.[6] 3. Short Reaction Time: The electrolysis may not have been run long enough for complete conversion. | 1. Optimize Current: Experiment with different constant current settings (e.g., starting around 1 amp for the described setup) to find the optimal density.[1] 2. Control Reaction Conditions: Maintain a constant pH and electrode potential to minimize side reactions.[1][2] 3. Increase Reaction Time: Monitor the reaction progress over time (e.g., using TLC or GC) and extend the duration as needed. |
| Formation of Undesired Byproducts | 1. Over-reduction: Excessive reduction can lead to the formation of diols or other unwanted products. 2. Competitive Reactions: The solvent or supporting electrolyte may be undergoing electrolysis. | 1. Control Electrode Potential: If possible, use potentiostatic conditions to selectively reduce the target molecule. 2. Choose Inert Electrolyte: Use a supporting electrolyte like sodium acetate (B1210297) that is stable at the required potentials.[1] |
| Electrode Fouling or Passivation | 1. Adsorption of Reactants/Products: Organic molecules can adhere to the electrode surface, blocking active sites.[4] 2. Formation of Insulating Films: An oxide layer or other insulating film can form on the anode.[4] | 1. Pulsed Electrolysis: Applying a pulsed current may help to clean the electrode surface during the reaction. 2. Electrode Material: Ensure high-quality stainless steel (e.g., SS-316) is used, as it is more resistant to corrosion in basic media.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
Both electrochemical synthesis and biotransformation have been shown to be effective. Electrochemical synthesis using stainless steel electrodes in an alkaline medium can achieve high yields (over 85%).[3][6] Biotransformation using Baker's Yeast offers the advantage of producing optically pure hydroxy ketone.[1][2]
Q2: What are the optimal conditions for the electrochemical synthesis of this compound?
Based on available research, optimal conditions include:
-
Electrodes: Stainless Steel (SS-316) for both cathode and anode.[1][2]
-
Current: A constant current of 1 amp has been used successfully in a lab-scale setup.[1]
-
Supporting Electrolyte: 1M Sodium Acetate.[1]
Q3: My yield of this compound is consistently low. What are the most likely causes?
Low yields are often due to suboptimal pH, insufficient reaction time, or electrode passivation. Ensure your reaction medium is at the correct alkaline pH, monitor the reaction to completion, and regularly clean your electrodes.
Q4: How can I minimize the formation of side products?
Maintaining precise control over the electrode potential and the pH of the reaction medium is crucial. Operating in a basic medium (pH 9.0) has been shown to favor the desired reduction.[1][2]
Q5: Is it possible to produce a specific stereoisomer of this compound electrochemically?
Standard electrochemical reduction typically results in a racemic mixture of the product.[6] For stereoselective synthesis, biocatalytic methods, such as using Baker's yeast, are more effective, achieving high enantiomeric excess.[1][6]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Key Parameters | Yield | Enantiomeric Excess (ee) | Reference |
| Electrochemical Synthesis | pH 9.0, Stainless Steel (SS-316) electrodes, 1 amp constant current | 88.8% | Not specified (likely racemic) | [3] |
| Biotransformation | Baker's Yeast in polyacrylamide gel | Reasonably good | 93.3% | [1][2] |
Experimental Protocols
Detailed Protocol for Electrochemical Synthesis of this compound
This protocol is based on the methodology described in the literature.[1]
Materials:
-
1,3-cyclohexanedione
-
Sodium acetate
-
Diethyl ether
-
Conventional H-type electrochemical cell with a G-4 frit separator
-
Stainless Steel (SS-316) electrodes (e.g., 2 x 3 cm²)
-
Galvanostat (constant current power supply)
-
Magnetic stirrer
Procedure:
-
Prepare the Electrolyte: Prepare a 1M solution of sodium acetate in water. Fill both the anodic and cathodic compartments of the H-type cell with 125 mL of this solution (total 250 mL).
-
Prepare the Catholyte: Dissolve 4.4850 g of 1,3-cyclohexanedione in a minimal amount of ethanol and add it to the cathodic chamber.
-
Set up the Cell: Place a stainless steel (SS-316) electrode in each compartment to serve as the cathode and anode.
-
Electrolysis: Begin stirring the catholyte and pass a constant current of 1 amp through the cell using a galvanostat. Continue the electrolysis for 8 hours.
-
Workup:
-
After the reaction is complete, filter the resulting mixture.
-
Concentrate the solution by distilling off the water.
-
Extract the residue repeatedly with diethyl ether.
-
Combine the ether layers and allow the solvent to evaporate to isolate the crude product.
-
-
Purification and Characterization: Purify the product using chromatographic techniques and characterize using spectroscopy (e.g., IR, NMR, Mass Spectrometry).
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 823-19-8 | Benchchem [benchchem.com]
- 4. A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 823-19-8 [smolecule.com]
Technical Support Center: Synthesis of 3-Hydroxycyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxycyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common synthetic routes to this compound include:
-
Reduction of 1,3-cyclohexanedione (B196179): This can be achieved through various methods, including electrochemical reduction, catalytic hydrogenation, or using reducing agents like sodium borohydride (B1222165) (NaBH₄). Biotransformation using enzymes or microorganisms such as Baker's yeast is also a common enantioselective method.[1][2][3][4]
-
Hydroxylation of cyclohexanone (B45756): This typically involves the use of an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst.[4]
-
Catalytic oxidation of 1,3-cyclohexanediol (B1223022): This method can employ catalyst systems such as N-hydroxyphthalimide (NHPI) with a cobalt co-catalyst.
-
Hydration of 2-cyclohexen-1-one: This reaction is typically catalyzed by a solid acid catalyst.[4]
Q2: My reaction to reduce 1,3-cyclohexanedione is giving me a significant amount of a higher molecular weight byproduct. What could it be?
A2: A higher molecular weight byproduct in the reduction of 1,3-cyclohexanedione is likely a pinacol , which is a dimerized diol. This can occur during electrochemical reduction, where two ketone radicals couple.[2] Another possibility, especially under acidic or basic conditions, is the aldol (B89426) condensation dimer of the starting material, 1,3-cyclohexanedione.[1] The methylene (B1212753) group between the two carbonyls is acidic and can form an enolate, which then attacks another molecule of the dione.[1]
Q3: I am attempting to synthesize this compound by oxidizing cyclohexanone, but my yield is very low and I'm isolating acidic byproducts. What is happening?
A3: The oxidation of cyclohexanone can lead to a Baeyer-Villiger oxidation , forming ε-caprolactone. This lactone can then be hydrolyzed to 6-hydroxycaproic acid, which can be further oxidized to adipic acid.[5] These acidic byproducts are common when using peracids or hydrogen peroxide.[5][6] Optimizing the reaction conditions to favor hydroxylation over the Baeyer-Villiger pathway is crucial.
Q4: What are the expected side products when using NaBH₄ to reduce 1,3-cyclohexanedione?
A4: The primary side product is the over-reduction product, cyclohexan-1,3-diol . Additionally, small amounts of cyclohexanol and 2-cyclohexen-1-ol can also be formed.[7] The selectivity for this compound versus the diol can be influenced by the reaction conditions, such as temperature and solvent.
Troubleshooting Guides
Problem 1: Low yield of this compound in the electrochemical reduction of 1,3-cyclohexanedione.
| Possible Cause | Suggested Solution |
| Incorrect Electrode Potential | The formation of different products (keto alcohol vs. pinacol) is dependent on the electrode potential. Optimize the potential through cyclic voltammetry to find the region that maximizes the formation of this compound. |
| Sub-optimal pH | The efficiency of the reduction can be pH-dependent. The provided protocol suggests a pH of 9.0.[2] Experiment with slight variations in pH to see if the yield improves. |
| Dimerization of Starting Material | 1,3-cyclohexanedione can self-condense.[1] Run the reaction at a lower temperature and ensure the pH is not excessively high, which can catalyze the aldol reaction. |
| Over-reduction | Excessive current or reaction time can lead to the formation of cyclohexan-1,3-diol. Monitor the reaction progress by TLC or HPLC and stop it once the starting material is consumed. |
Problem 2: Formation of multiple products in the acid-catalyzed hydration of 2-cyclohexen-1-one.
| Possible Cause | Suggested Solution |
| Carbocation Rearrangement | The mechanism involves a carbocation intermediate, which could potentially rearrange to a more stable form before water attacks, leading to isomeric alcohol byproducts.[8][9] While less likely in this specific substrate, using a milder acid catalyst or lower reaction temperature might suppress this. |
| Formation of Stereoisomers | If the reaction creates a new chiral center, a racemic mixture of enantiomers will be formed.[8] If diastereomers are possible, they may form in unequal amounts. Chiral chromatography may be necessary for separation. |
| Ether Formation | At higher temperatures and acid concentrations, the alcohol product can react with another molecule of the alkene to form an ether. Keep the temperature controlled and use a catalytic amount of acid. |
Quantitative Data
The following table summarizes the reported yields and side products for different synthetic methods.
| Synthesis Method | Starting Material | Reagents/Catalyst | Desired Product Yield | Common Side Products | Reference |
| Electrochemical Reduction | 1,3-Cyclohexanedione | Stainless Steel Electrodes, pH 9.0 | 85.9% | Pinacol dimers, Cyclohexan-1,3-diol | [2] |
| NaBH₄ Reduction | 1,3-Cyclohexanedione | NaBH₄, THF | 70-98% (as diol) | Cyclohexan-1,3-diol (major), Cyclohexanol, 2-Cyclohexen-1-ol | [7] |
| Oxidation | Cyclohexanone | Peracetic Acid | ~90% (as ε-caprolactone) | ε-Caprolactone, 6-Hydroxycaproic acid, Adipic acid | [5] |
| Hydration | 2-Cyclohexen-1-one | Amberlyst-36 (solid acid) | >99% selectivity | Minimal | Not specified |
| Biotransformation | 1,3-Cyclohexanedione | Baker's Yeast | Optically pure product | Diastereomers (if substrate has stereocenters) | [10] |
Experimental Protocols
Electrochemical Synthesis of this compound from 1,3-Cyclohexanedione [2]
-
Apparatus: A conventional H-type electrochemical cell with two compartments separated by a G-4 sintered glass frit. Stainless steel (SS-316) electrodes (2 x 3 cm²) are used for both the cathode and anode. A galvanostat is used to maintain a constant current.
-
Electrolyte: Prepare a 1M solution of sodium acetate (B1210297) to be used as the supporting electrolyte. Fill both compartments of the H-type cell equally with this solution (e.g., 125 mL in each for a total of 250 mL).
-
Reactant Preparation: Dissolve 4.485 g of 1,3-cyclohexanedione in a suitable alcohol (e.g., ethanol) and place this solution in the cathodic chamber of the cell.
-
Electrolysis: Set the pH of the catholyte to 9.0. Pass a constant current of 1 amp through the electrolyte for 8 hours.
-
Work-up and Purification:
-
After the reaction is complete, filter the resulting mixture.
-
Concentrate the solution by distillation to remove water.
-
Extract the residue repeatedly with diethyl ether.
-
Evaporate the combined ether layers to obtain the crude product.
-
Purify the product using column chromatography or distillation.
-
Visualizations
Caption: Synthetic pathways to this compound and major side products.
This guide is intended to assist in troubleshooting common issues encountered during the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. US20050272136A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1333019A1 - Method for producing 1,3-cyclohexanediol compound - Google Patents [patents.google.com]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting guide for the biotransformation of 3-Hydroxycyclohexanone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the biotransformation of 3-hydroxycyclohexanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and actionable solutions.
1. Low or No Product Yield
Q: My biotransformation is resulting in a very low yield or no this compound at all. What are the likely causes and how can I troubleshoot this?
A: Low or no product formation is a frequent challenge and can originate from several factors. Below is a step-by-step guide to diagnose the issue:
-
Biocatalyst Inactivity:
-
Improper Storage: Verify that the enzyme (e.g., ketoreductase, lipase) or whole-cell catalyst (e.g., Baker's yeast) has been stored at the recommended temperature and handled according to the supplier's specifications.
-
Denaturation: Extreme pH or temperature during the reaction can denature the enzyme. Ensure that the reaction conditions are within the optimal range for your specific biocatalyst.[1][2]
-
Inhibitors: The presence of inhibitors in your reaction mixture can significantly reduce or completely halt enzyme activity. Ensure high purity of the substrate and solvents. Contaminants such as heavy metal ions or detergents can act as inhibitors.[3]
-
-
Suboptimal Reaction Conditions:
-
pH and Temperature: The catalytic activity of enzymes is highly dependent on the pH and temperature of the reaction medium. These parameters should be optimized for the specific biocatalyst being used.[2][4][5]
-
Solvent System: The choice of solvent can dramatically impact enzyme performance. For whole-cell systems like Baker's yeast, aqueous buffers are standard. For isolated enzymes, organic co-solvents may be necessary to improve substrate solubility, but their concentration must be optimized to avoid enzyme deactivation.[6]
-
-
Cofactor Limitation (for Ketoreductases and Whole-Cell Reductions):
-
Insufficient Cofactor Regeneration: The reduction of a ketone to an alcohol by a ketoreductase requires a hydride donor, typically NADPH or NADH. In whole-cell systems, the cell's metabolism regenerates these cofactors. If this regeneration is inefficient, the reaction will stop. Ensure an adequate energy source (e.g., glucose or sucrose (B13894) for yeast) is present.[7][8][9] For isolated enzymes, a cofactor regeneration system is essential.[8][10]
-
-
Substrate or Product Inhibition:
-
Substrate Inhibition: High concentrations of the substrate (e.g., 1,3-cyclohexanedione) can sometimes inhibit the enzyme.[1] This occurs when multiple substrate molecules bind to the enzyme, forming a non-productive complex.[11] To mitigate this, try lowering the initial substrate concentration or adding the substrate fed-batch wise.
-
Product Inhibition: The product, this compound, may bind to the enzyme's active site, preventing the substrate from binding and thereby inhibiting the reaction.[1][12][13] If product inhibition is suspected, consider in-situ product removal strategies.
-
2. Low Enantioselectivity
Q: The conversion in my reaction is acceptable, but the enantiomeric excess (e.e.) of the desired this compound enantiomer is low. How can I improve the enantioselectivity?
A: Achieving high enantioselectivity is crucial for the synthesis of chiral molecules. Here are several strategies to enhance it:
-
Enzyme Selection: The intrinsic enantioselectivity of the enzyme is the most critical factor. Screening a variety of different ketoreductases or microbial strains is often the most effective approach to find a highly selective catalyst for your substrate.[14]
-
Optimization of Reaction Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will likely decrease the reaction rate.[14] A balance must be struck between selectivity and reaction time.
-
Solvent Choice: The polarity and nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Experimenting with different co-solvents or solvent systems can be beneficial.[14]
-
pH Optimization: The ionization state of amino acid residues in the enzyme's active site can affect substrate binding and orientation, which in turn impacts enantioselectivity. Fine-tuning the pH of the reaction buffer can lead to significant improvements.[4]
3. Reaction Stalls or Proceeds Slowly
Q: My biotransformation starts but then slows down or stops completely before the substrate is fully consumed. What could be the issue?
A: A stalled reaction is often due to a change in the reaction conditions or the stability of the biocatalyst over time.
-
pH Shift: The metabolic activity of whole cells (e.g., yeast) can cause the pH of the medium to change, potentially moving it out of the optimal range for the enzyme. Use a buffered medium and monitor the pH throughout the reaction, adjusting as necessary.
-
Enzyme Instability: The biocatalyst may not be stable under the reaction conditions for the required duration. Consider enzyme immobilization, which can enhance stability.[7]
-
Product Inhibition: As the concentration of this compound increases, it may begin to inhibit the enzyme, slowing down the reaction rate.[1][12]
-
Cofactor Depletion: In whole-cell systems, the energy source for cofactor regeneration may be depleted. Ensure sufficient glucose or other carbon source is available for the entire reaction time. For isolated enzyme systems, the co-substrate for the regeneration system (e.g., isopropanol, formate) may be consumed.[8][9]
Quantitative Data Summary
The optimal reaction conditions can vary significantly depending on the specific biocatalyst used. The following tables provide a summary of typical conditions for ketoreductases and Baker's yeast.
Table 1: General Optimal Conditions for Ketoreductases (KREDs)
| Parameter | Typical Range | Notes |
| Temperature (°C) | 25 - 40 | Some KREDs can operate at higher temperatures, but this may affect stability and enantioselectivity.[15][16][17] |
| pH | 6.0 - 8.0 | The optimal pH is highly dependent on the specific enzyme.[16][17][18][19] |
| Buffer | Phosphate (B84403), Tris-HCl | The choice of buffer can sometimes influence enzyme activity.[4] |
| Co-solvent | 5-20% DMSO, Isopropanol | Used to solubilize hydrophobic substrates. Higher concentrations can lead to enzyme inactivation. Isopropanol can also serve as a co-substrate for cofactor regeneration.[10] |
| Cofactor | NAD(P)H | Requires a regeneration system. |
Table 2: Typical Conditions for Baker's Yeast (Saccharomyces cerevisiae) Reduction
| Parameter | Typical Value/Range | Notes |
| Temperature (°C) | 30 - 37 | Higher temperatures can accelerate the reaction but may reduce yeast viability.[6][15] |
| pH | 6.0 - 7.5 | Typically controlled by a phosphate buffer. |
| Yeast Concentration (g/L) | 50 - 100 | Higher concentrations can lead to faster reaction rates. |
| Energy Source | Glucose or Sucrose | Essential for cell viability and cofactor regeneration.[7][15] |
| Substrate Concentration (mM) | 10 - 50 | Higher concentrations can be toxic to the yeast cells. Fed-batch addition is recommended for higher concentrations. |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of 1,3-Cyclohexanedione (B196179) using Baker's Yeast
This protocol provides a general procedure for the asymmetric reduction of 1,3-cyclohexanedione to this compound using commercially available Baker's yeast.
-
Preparation of Yeast Suspension:
-
In a sanitized Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Warm the solution to approximately 35-40°C.
-
Add active dry Baker's yeast (e.g., 10 g) to the warm sugar solution.
-
Stir the suspension gently for 30-60 minutes at 30-35°C to activate the yeast.
-
-
Biotransformation:
-
Dissolve 1,3-cyclohexanedione in a minimal amount of ethanol (B145695) or add it directly to the activated yeast suspension to a final concentration of 10-20 mM.
-
Seal the flask with a fermentation lock or a cotton plug to allow for CO2 release while preventing contamination.
-
Place the flask in a shaker incubator at 30°C with gentle agitation (e.g., 150 rpm).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.
-
Extract the aliquot with an organic solvent (e.g., ethyl acetate) and analyze the organic phase by TLC or GC to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, remove the yeast cells by centrifugation or by filtering through a pad of celite.
-
Saturate the aqueous filtrate with NaCl and extract it multiple times with ethyl acetate (B1210297).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica (B1680970) gel column chromatography.
-
Protocol 2: Ketoreductase-Catalyzed Asymmetric Reduction
This protocol outlines a typical procedure for the reduction of 1,3-cyclohexanedione using an isolated ketoreductase (KRED) with a cofactor regeneration system.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of 100 mM phosphate buffer (pH 7.0).
-
Add the cofactor NADP+ or NAD+ to a final concentration of approximately 0.1 mM.
-
Add the components of the cofactor regeneration system. A common system is glucose dehydrogenase (GDH) with glucose as the co-substrate.
-
Add the ketoreductase to the desired final concentration (this will depend on the specific activity of the enzyme preparation).
-
-
Biotransformation:
-
Add the substrate, 1,3-cyclohexanedione, to the reaction mixture to the desired concentration (e.g., 20-50 mM). If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO.
-
Stir the reaction mixture at the optimal temperature for the KRED (e.g., 30°C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by HPLC or GC analysis of reaction aliquots. This can be done by observing the decrease in the substrate peak and the increase in the product peak. Chiral HPLC or GC is required to determine the enantiomeric excess (e.e.).
-
-
Work-up and Product Isolation:
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract the product.
-
Separate the organic layer. The aqueous layer may be extracted again to ensure complete product recovery.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the product by column chromatography.
-
Visualizations
Caption: Troubleshooting decision tree for low or no product yield.
Caption: General experimental workflow for the biotransformation.
Caption: Cofactor regeneration cycle in a whole-cell system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Product inhibition - Wikipedia [en.wikipedia.org]
- 13. Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jps.usm.my [jps.usm.my]
- 16. mdpi.com [mdpi.com]
- 17. Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Enantioselectivity in the Synthesis of 3-Hydroxycyclohexanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enantioselective synthesis of 3-hydroxycyclohexanone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
Issue 1: Low Enantioselectivity (ee%)
-
Question: My Baker's yeast reduction of 1,3-cyclohexanedione (B196179) is resulting in a low enantiomeric excess. What are the possible causes and how can I improve it?
-
Answer: Low enantioselectivity in Baker's yeast reductions is a common issue that can often be attributed to the presence of multiple reductase enzymes within the yeast, each with differing stereoselectivities.[1] The final enantiomeric excess is a composite of the activity of these various enzymes.
Potential Causes & Solutions:
-
Multiple Opposing Reductases: Baker's yeast contains a variety of oxidoreductases, some of which may produce the (R)-enantiomer while others produce the (S)-enantiomer.[1]
-
Solution 1: Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired reductase, thereby improving the enantioselectivity, though this may also slow down the reaction rate.[1]
-
Solution 2: Selective Inhibitors: The addition of small amounts of selective inhibitors like methyl vinyl ketone or allyl bromide can inactivate competing reductases, leading to a higher enantiomeric excess of the desired product.[1]
-
Solution 3: Yeast Strain Selection: Different commercially available strains of Saccharomyces cerevisiae can exhibit varying reductase profiles.[1] Screening several strains is a practical approach to finding one with a higher selectivity for your substrate.
-
-
Substrate Concentration: High substrate concentrations can be toxic to the yeast cells and may also lead to the activation of less selective reductases.
-
Solution: Optimize the substrate concentration, starting with a lower concentration and gradually increasing it.
-
-
Reaction Time: Prolonged reaction times can sometimes lead to the enzymatic racemization of the product or the accumulation of byproducts from less selective enzymes.
-
Solution: Monitor the reaction progress closely and stop the reaction once the optimal conversion and enantioselectivity are achieved.
-
-
Issue 2: Low or No Product Yield
-
Question: I am observing very low to no conversion of 1,3-cyclohexanedione to this compound in my Baker's yeast reduction. What could be the problem?
-
Answer: Low or no yield can stem from several factors related to yeast viability and reaction conditions.
Potential Causes & Solutions:
-
Yeast Inactivity: The yeast may be old, improperly stored, or from a batch with low enzymatic activity.
-
Solution: Always use fresh, active baker's yeast. It's good practice to activate the yeast in warm (30-35°C) sugar water before adding the substrate.[2]
-
-
Poor Substrate Solubility: 1,3-cyclohexanedione has limited solubility in aqueous media, which can limit its availability to the yeast enzymes.[3]
-
Solution: The use of co-solvents like ethanol (B145695) or DMSO in small amounts can help to solubilize the substrate. However, high concentrations of organic solvents can be detrimental to the yeast.
-
-
Inadequate Cofactor Regeneration: The reduction process is dependent on the regeneration of the NADH or NADPH cofactor.
-
Solution: Ensure sufficient glucose or sucrose (B13894) is present in the reaction medium to facilitate cofactor regeneration through the yeast's metabolic processes.[4]
-
-
Lipase-Catalyzed Kinetic Resolution
Issue 1: Low Enantioselectivity (E-value)
-
Question: The kinetic resolution of my racemic this compound using a lipase (B570770) is showing poor enantioselectivity. How can I improve this?
-
Answer: The enantioselectivity of a lipase-catalyzed kinetic resolution is highly dependent on the choice of enzyme, solvent, and acyl donor.
Potential Causes & Solutions:
-
Suboptimal Lipase: Not all lipases are equally effective for a given substrate.
-
Solution: Screen a variety of commercially available lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Porcine Pancreatic Lipase (PPL).
-
-
Inappropriate Solvent: The solvent can significantly influence the conformation of the lipase and its interaction with the substrate.
-
Solution: Experiment with a range of organic solvents, from non-polar (e.g., hexane, toluene) to more polar aprotic solvents (e.g., THF, TBME).
-
-
Acyl Donor: The nature of the acyl donor can affect the rate and selectivity of the acylation.
-
Solution: Vinyl acetate (B1210297) is a commonly used and effective acyl donor. Other options to consider include isopropenyl acetate or acid anhydrides.
-
-
Issue 2: Slow Reaction Rate
-
Question: My lipase-catalyzed resolution is proceeding very slowly. How can I increase the reaction rate?
-
Answer: Slow reaction rates are often due to suboptimal reaction conditions or enzyme inhibition.
Potential Causes & Solutions:
-
Temperature: The reaction may be running at a suboptimal temperature for the chosen lipase.
-
Solution: Gradually increase the reaction temperature, but be mindful that excessive heat can denature the enzyme. A typical range to explore is 30-50°C.
-
-
Enzyme Loading: An insufficient amount of enzyme will naturally lead to a slower reaction.
-
Solution: Increase the amount of lipase in the reaction mixture.
-
-
Mass Transfer Limitations: If the enzyme is immobilized, poor mixing can limit the access of the substrate to the active sites.
-
Solution: Ensure efficient stirring of the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for the enantioselective synthesis of this compound?
A1: The primary methods include:
-
Biocatalytic Reduction: This involves the use of whole microorganisms, most commonly Baker's yeast, to reduce the prochiral starting material 1,3-cyclohexanedione.
-
Lipase-Catalyzed Kinetic Resolution: This method starts with racemic this compound and uses a lipase to selectively acylate one enantiomer, allowing for the separation of the two.
-
Asymmetric Transfer Hydrogenation (ATH): This chemo-catalytic method employs a chiral transition metal catalyst (e.g., a Noyori-type ruthenium catalyst) to reduce 1,3-cyclohexanedione with high enantioselectivity.[5]
-
Corey-Bakshi-Shibata (CBS) Reduction: This is another chemo-catalytic approach that uses a chiral oxazaborolidine catalyst and a borane (B79455) source to asymmetrically reduce 1,3-cyclohexanedione.[6][7][8][9][10][11]
Q2: Which method generally provides the highest enantioselectivity?
A2: Both Asymmetric Transfer Hydrogenation and CBS Reduction are known to provide very high enantioselectivities, often exceeding 95% ee.[6][12] Biocatalytic methods can also achieve high ee's, but may require more extensive optimization of reaction conditions.
Q3: What are the advantages and disadvantages of biocatalytic versus chemo-catalytic methods?
A3:
-
Biocatalytic Methods:
-
Advantages: Environmentally friendly ("green chemistry"), operate under mild conditions (room temperature, neutral pH), and often use inexpensive and readily available catalysts like Baker's yeast.
-
Disadvantages: Can have lower volumetric productivity, may require optimization to suppress competing enzymes, and the work-up can sometimes be more complex due to the biological components.[3]
-
-
Chemo-catalytic Methods:
-
Advantages: Typically offer high enantioselectivities and yields, reactions are often faster and more scalable.
-
Disadvantages: Catalysts can be expensive and sensitive to air and moisture, may require inert atmosphere conditions, and often use organic solvents.
-
Q4: How can I monitor the progress and enantioselectivity of my reaction?
A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques can separate and quantify the two enantiomers of the product, allowing you to determine both the conversion and the enantiomeric excess.
Data Presentation
Table 1: Comparison of Methods for Enantioselective Synthesis of this compound
| Method | Starting Material | Catalyst/Enzyme | Typical Solvent | Typical Yield (%) | Typical ee (%) | Reference |
| Biocatalytic Reduction | 1,3-Cyclohexanedione | Saccharomyces cerevisiae (Baker's Yeast) | Water/Buffer | Variable | >96 | [5] |
| Lipase-Catalyzed Resolution | Racemic this compound | Porcine Pancreatic Lipase (PPL) | Diisopropyl ether | ~25 (for acetate) | 91 | [13] |
| Asymmetric Transfer Hydrogenation | 1,3-Cyclohexanedione | [(S,S)-TsDPEN]Ru(p-cymene) | Isopropanol | 97 | 96 | [5] |
| Corey-Bakshi-Shibata Reduction | 1,3-Cyclohexanedione | (R)-2-Methyl-CBS-oxazaborolidine | Toluene (B28343)/THF | ~46 (over 2 steps) | 92 | [3] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 1,3-Cyclohexanedione using Baker's Yeast
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (35-40°C) tap water. Add 20 g of dry active Baker's yeast and stir the suspension for 30 minutes at room temperature.
-
Substrate Addition: Dissolve 1 g of 1,3-cyclohexanedione in a minimal amount of ethanol (~5 mL) and add it dropwise to the yeast suspension.
-
Reaction: Stopper the flask with a cotton plug and stir the mixture at room temperature for 24-48 hours.
-
Work-up: Add celite to the reaction mixture and filter through a Büchner funnel. Saturate the filtrate with solid NaCl.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
-
Reaction Setup: In a dry flask, dissolve 1 g of racemic this compound in 20 mL of anhydrous diisopropyl ether.
-
Reagent Addition: Add 1.5 equivalents of vinyl acetate to the solution, followed by 100 mg of Porcine Pancreatic Lipase (PPL).
-
Reaction: Stir the suspension at 30°C and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Work-up: Filter off the enzyme and wash it with diisopropyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.
Protocol 3: Asymmetric Transfer Hydrogenation of 1,3-Cyclohexanedione
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,3-cyclohexanedione (1 mmol) and the chiral ruthenium catalyst, such as [(S,S)-TsDPEN]Ru(p-cymene) (0.01 mmol), in 10 mL of isopropanol.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched this compound.
Protocol 4: Corey-Bakshi-Shibata (CBS) Reduction of 1,3-Cyclohexanedione
-
Catalyst Preparation: To a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol) in anhydrous toluene (5 mL) at -78°C under an inert atmosphere, add borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.1 mmol) dropwise.
-
Substrate Addition: After stirring for 15 minutes, add a solution of 1,3-cyclohexanedione (1 mmol) in anhydrous toluene (5 mL) dropwise.
-
Reaction: Stir the reaction mixture at -78°C for several hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of methanol (B129727) at -78°C.
-
Work-up: Allow the mixture to warm to room temperature, then wash with saturated aqueous NH4Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity in Baker's yeast reductions.
Caption: Key factors influencing the enantioselectivity of lipase-catalyzed kinetic resolutions.
Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen transfer pathways of the asymmetric reduction of alpha,beta-unsaturated ketone mediated by baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. jps.usm.my [jps.usm.my]
Technical Support Center: 3-Hydroxycyclohexanone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-hydroxycyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The common impurities largely depend on the synthetic route employed. Key impurities may include:
-
Unreacted Starting Materials: Such as 1,3-cyclohexanedione, 2-cyclohexenone, or 1,3-cyclohexanediol (B1223022).[1]
-
Oxidation or Reduction Byproducts: Cyclohexane-1,3-dione (from oxidation of the hydroxyl group) and 1,3-cyclohexanediol (from reduction of the ketone).[1]
-
Solvents and Reagents: Residual solvents from the reaction or extraction steps and leftover catalysts or reagents.
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C to minimize potential degradation.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of purification progress and qualitative assessment of purity.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.
Q4: Is this compound prone to degradation during purification?
A4: Yes, this compound can be susceptible to degradation under certain conditions. As a β-hydroxy ketone, it can undergo dehydration. It is also sensitive to strong oxidizing and reducing agents. Thermal stress during distillation at atmospheric pressure can also lead to decomposition.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from a closely eluting impurity. | The solvent system (mobile phase) has suboptimal polarity. | Optimize the solvent system using TLC. A common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes. For better separation, consider adding a small amount of a more polar solvent like methanol (B129727) or trying a different solvent system such as dichloromethane/acetone. |
| This compound is tailing on the silica (B1680970) gel column. | The compound is interacting too strongly with the acidic silanol (B1196071) groups on the silica surface. | Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like alumina. |
| Low recovery of this compound after column chromatography. | 1. The compound is irreversibly adsorbed onto the silica gel. 2. The compound degraded on the column. | 1. Use a more polar eluent or add a modifier as described above. 2. Deactivate the silica gel with triethylamine before use. Perform the chromatography at a lower temperature if possible. |
| The crude sample is not dissolving well for loading onto the column. | The chosen solvent for loading is not appropriate. | Use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. |
Distillation
| Problem | Possible Cause(s) | Solution(s) |
| The compound appears to be decomposing in the distillation flask (darkening of the liquid). | The distillation temperature is too high, causing thermal degradation. This compound has a high boiling point at atmospheric pressure. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[2] Aim for a pressure that brings the boiling point into the 45-180°C range. |
| "Bumping" or uneven boiling during vacuum distillation. | Lack of smooth boiling initiation. Boiling chips are not effective under vacuum. | Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Ensure all glassware is free of star cracks to prevent implosion under vacuum. |
| Difficulty in achieving a stable vacuum. | Leaks in the distillation apparatus. | Ensure all ground glass joints are properly greased and securely clamped. Use thick-walled tubing appropriate for vacuum. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| This compound does not crystallize upon cooling. | 1. The solution is not saturated. 2. The cooling process is too rapid. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is pushed out of solution too quickly. | Use a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then heat to clarify and cool slowly. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization or washing. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[4] |
| Melting Point | 95 °C |
| Boiling Point | 95 °C at 1 Torr[5] |
| Solubility | Soluble in polar organic solvents like chloroform (B151607) and methanol.[5] |
Table 2: Comparison of Purification Techniques for this compound
| Purification Method | Purity Achieved (Typical) | Recovery Yield (Typical) | Advantages | Disadvantages |
| Vacuum Distillation | >95% | Moderate to High | Effective for removing non-volatile impurities and solvents. | Risk of thermal degradation if not performed under sufficient vacuum. |
| Silica Gel Chromatography | >98% | Moderate | High resolution for separating closely related impurities. | Can be time-consuming and may lead to product loss on the column. |
| Recrystallization | High (if a suitable solvent is found) | Variable | Can yield very pure crystalline product. | Finding an appropriate solvent can be challenging; may result in lower yields. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks.
-
Sample Preparation: Place the crude this compound into the distillation flask (should be no more than two-thirds full) along with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly evacuate the system to the desired pressure. A pressure of 1 Torr is reported to result in a boiling point of 95°C.[5]
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.
-
Distillation: Collect the fraction that distills at a constant temperature. This fraction is the purified this compound.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate. An Rf value of 0.25-0.35 for this compound is often ideal for good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting guide.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, water, or mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethyl acetate/hexanes, may be effective.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them in a vacuum oven.
Visualizations
A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 3-Hydroxycyclohexanone Stability and Degradation
Welcome to the Technical Support Center for 3-Hydroxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems observed during the handling, storage, and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Purity / Appearance of New Peaks in Chromatogram | 1. Oxidative Degradation: Exposure to air or oxidizing agents. 2. Thermal Degradation: Storage at elevated temperatures. 3. pH Instability: Storage in strongly acidic or basic solutions. 4. Photodegradation: Exposure to UV or ambient light. | 1. Store under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with peroxides or other strong oxidizers. 2. Store refrigerated at 2-8°C, sealed in a dry environment.[1] Avoid repeated freeze-thaw cycles. 3. Prepare solutions in neutral, buffered media immediately before use. If storage in solution is necessary, conduct a stability study to determine optimal pH and temperature conditions. 4. Protect from light by using amber vials or storing in the dark. |
| Inconsistent Experimental Results | 1. Variability in Material Quality: Differences between batches of this compound. 2. Incompatibility with Other Reagents/Excipients: Reaction with other components in the formulation. 3. Incomplete Dissolution: Poor solubility in the chosen solvent. | 1. Qualify each new batch of this compound by analytical techniques such as HPLC or GC-MS to confirm purity and identity. 2. Conduct compatibility studies with all formulation components. Be cautious with excipients containing reactive functional groups (e.g., primary/secondary amines, strong oxidizing/reducing agents). 3. Ensure complete dissolution before use. This compound is soluble in polar organic solvents.[2] For aqueous solutions, consider the use of co-solvents, but verify their compatibility. |
| Formation of Cyclohexane-1,3-dione | Oxidation: This is the primary degradation pathway. | Minimize exposure to oxygen. Use de-gassed solvents. Consider the addition of antioxidants if compatible with the experimental design. |
| Formation of Cyclohexanol | Reduction: Presence of reducing agents. | Ensure all reagents and solvents are free from reducing impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The two main degradation pathways for this compound are:
-
Oxidation: The hydroxyl group is oxidized to a ketone, forming cyclohexane-1,3-dione .[3] This is the most common degradation pathway.
-
Reduction: The ketone group is reduced to a hydroxyl group, forming cyclohexanol .
A simplified representation of the primary degradation pathway is shown below:
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container, in a dry environment, and refrigerated at 2-8°C.[1] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
Q3: How can I monitor the degradation of this compound?
A3: The degradation of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the parent compound and its primary degradation products.
Q4: Is this compound sensitive to light?
A4: Yes, like many organic molecules, this compound can be susceptible to photodegradation. It is recommended to store the compound and its solutions protected from light.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: While specific studies on this compound are limited, ketones and secondary alcohols can be incompatible with certain excipients. Potential incompatibilities could arise with:
-
Primary and secondary amines: Can form Schiff bases with the ketone group.
-
Strong oxidizing agents: Can accelerate the oxidation to cyclohexane-1,3-dione.
-
Reducing sugars (e.g., lactose): May lead to complex reactions.
It is crucial to perform compatibility studies with your specific formulation.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC or GC-MS system
-
Photostability chamber
-
Oven
Experimental Workflow:
References
Preventing dehydration of 3-hydroxycyclohexanone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxycyclohexanone. The focus is on preventing the common side reaction of dehydration to 2-cyclohexen-1-one (B156087).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with minimal dehydration?
A1: The most successful methods to minimize the formation of the dehydrated byproduct, 2-cyclohexen-1-one, include:
-
Hydration of 2-cyclohexen-1-one: This method utilizes solid acid catalysts to facilitate the addition of water across the double bond.
-
Electrochemical Reduction of 1,3-cyclohexanedione (B196179): An environmentally friendly approach that can be performed under mild, controlled pH conditions.[1]
-
Enzymatic Reduction of 1,3-cyclohexanedione: This biocatalytic method often provides high stereoselectivity and operates under very mild conditions, significantly reducing the risk of dehydration.[1]
Q2: What are the main causes of this compound dehydration during synthesis and workup?
A2: Dehydration is primarily caused by:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the elimination of water from the β-hydroxy ketone.
-
Elevated Temperatures: Heating the reaction mixture or during purification (e.g., distillation) can promote the dehydration reaction. The formation of the conjugated α,β-unsaturated ketone is thermodynamically favorable.
-
Prolonged Reaction Times: Extended exposure to even mild acidic or basic conditions can lead to increased byproduct formation.
Q3: How can I effectively purify this compound and remove the 2-cyclohexen-1-one byproduct?
A3: Purification can be challenging due to the similar properties of the desired product and the byproduct. The recommended method is column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically effective in separating the more polar this compound from the less polar 2-cyclohexen-1-one. Careful fractional distillation under reduced pressure can also be employed, but caution must be taken to avoid high temperatures that could induce further dehydration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant amount of 2-cyclohexen-1-one byproduct. | Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | - For Hydration of 2-cyclohexen-1-one: Use a milder solid acid catalyst like Amberlyst-36 and maintain a moderate reaction temperature. - For Electrochemical Reduction: Ensure the pH of the electrolyte is maintained in the optimal range (alkaline conditions are often favored).[2] - For Enzymatic Reduction: This method is inherently mild. If dehydration is observed, it may be occurring during workup. |
| Dehydration occurs during product isolation and purification. | High temperatures during solvent removal or distillation. Acidic or basic residues from the reaction are still present. | - Remove solvent under reduced pressure at a low temperature. - Neutralize the reaction mixture before workup. For acid-catalyzed reactions, wash with a saturated sodium bicarbonate solution. For base-catalyzed reactions, wash with a dilute acid solution (e.g., 1M HCl), followed by a brine wash. - Opt for column chromatography over distillation for purification if the product is particularly sensitive to heat. |
| Incomplete conversion of starting material. | Insufficient catalyst, reaction time, or suboptimal temperature. | - For Hydration: Increase catalyst loading or extend the reaction time. Optimize the temperature as per the specific catalyst's requirements. - For Electrochemical Reduction: Ensure proper current density and reaction time. Check the stability and activity of the electrodes. - For Enzymatic Reduction: Ensure the enzyme/microorganism is active and that the co-factors (e.g., NADH/NADPH) are being regenerated. Add a co-substrate like glucose for yeast-mediated reductions.[3] |
| Difficulty in separating this compound from 2-cyclohexen-1-one. | Ineffective purification method. | - Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) to improve separation. - Monitor fractions closely using thin-layer chromatography (TLC). |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Selectivity/Yield | Key Advantages | Potential for Dehydration |
| Hydration | 2-Cyclohexen-1-one | Solid acid catalyst (e.g., Amberlyst-36) | >99% selectivity[4][5] | High selectivity, reusable catalyst. | Low, if mild catalyst and conditions are used. |
| Electrochemical Reduction | 1,3-Cyclohexanedione | Stainless Steel (SS-316) electrodes, alkaline medium | High purity product[1] | Eco-friendly, controlled conditions. | Low, dependent on pH control. |
| Biotransformation (Enzymatic Reduction) | 1,3-Cyclohexanedione | Baker's Yeast (Saccharomyces cerevisiae) or isolated enzymes | High enantiomeric excess (ee = 93.3%)[2] | High stereoselectivity, mild conditions, environmentally friendly.[2] | Very low under reaction conditions. |
| Catalytic Oxidation | 1,3-Cyclohexanediol | N-hydroxyphthalimide (NHPI), Co(acac)₃, O₂ | ~56% purity | Utilizes an oxygen atmosphere. | Moderate, depending on reaction conditions. |
Experimental Protocols
Protocol 1: Hydration of 2-Cyclohexen-1-one using a Solid Acid Catalyst
This protocol is based on the highly selective hydration using Amberlyst-36.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyclohexen-1-one and water.
-
Catalyst Addition: Add the solid acid catalyst, Amberlyst-36.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and stir vigorously. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst. The catalyst can be washed with a solvent and reused.
-
Purification: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent).
Protocol 2: Electrochemical Reduction of 1,3-Cyclohexanedione
This protocol describes a general procedure for the electrochemical synthesis of this compound.[2][6]
-
Cell Assembly: Use a divided H-type electrochemical cell with a glass frit separating the anodic and cathodic compartments. Use Stainless Steel (SS-316) electrodes as both the cathode and anode.[6]
-
Electrolyte: Fill both compartments with a supporting electrolyte solution (e.g., 1M sodium acetate). Adjust the pH of the catholyte to an alkaline value (e.g., pH 9.0).[6]
-
Substrate Addition: Dissolve 1,3-cyclohexanedione in a suitable solvent (e.g., ethanol) and add it to the cathodic chamber.
-
Electrolysis: Apply a constant current (galvanostatic conditions) and carry out the electrolysis for a specified duration (e.g., 8 hours).[6]
-
Workup: After electrolysis, filter the catholyte. Concentrate the solution by distillation to remove water.[6]
-
Purification: Extract the residue with diethyl ether. Evaporate the ether to obtain the crude product. Purify by column chromatography.[6]
Protocol 3: Biotransformation of 1,3-Cyclohexanedione using Baker's Yeast
This protocol outlines the enzymatic reduction using readily available Baker's yeast.[2][3]
-
Yeast Suspension: In a flask, suspend fresh Baker's yeast in water. Add glucose as a co-substrate to facilitate cofactor regeneration. Stir the suspension for about 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1,3-cyclohexanedione in a minimal amount of ethanol (B145695) and add it to the yeast suspension.
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 48-72 hours). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, filter the mixture through celite to remove the yeast cells.[3]
-
Purification: Saturate the filtrate with sodium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by column chromatography.[3]
Visualizations
Dehydration Mechanisms
The dehydration of this compound can proceed through either an acid-catalyzed or a base-catalyzed pathway, both leading to the formation of the more stable conjugated enone, 2-cyclohexen-1-one.
Experimental Workflow: Synthesis of this compound
This diagram illustrates the general workflow for the synthesis and purification of this compound, highlighting the key stages where dehydration can be a concern.
References
Technical Support Center: Catalyst Deactivation in 3-Hydroxycyclohexanone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation during the synthesis of 3-Hydroxycyclohexanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in the primary synthesis routes for this compound.
Issue 1: Gradual or rapid decrease in reaction rate and conversion.
A decrease in the rate of reaction and lower conversion of the starting material are the most common indicators of catalyst deactivation. The underlying cause can be one or a combination of several factors, including poisoning, fouling (coking), thermal degradation (sintering), or leaching of the active catalytic species.
Troubleshooting Workflow: Decreased Conversion Observed
Caption: Troubleshooting workflow for decreased catalyst conversion.
Issue 2: Change in product selectivity.
A shift in the selectivity of the reaction, for instance, an increase in by-products, can also be an indication of catalyst deactivation.
-
Possible Causes:
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Partial Poisoning: Impurities may selectively poison certain active sites, favoring alternative reaction pathways.
-
Changes in Metal Particle Size/Shape due to Sintering: Different crystal facets of the metallic catalyst can exhibit different selectivities. Sintering can alter the dominant facets.
-
Diffusion Limitations: The blockage of catalyst pores by coke can change the diffusion rates of reactants and products, thereby affecting selectivity.[1]
-
-
Troubleshooting Steps:
-
Characterize the Deactivated Catalyst: Employ techniques such as Temperature Programmed Desorption (TPD) with probe molecules to investigate any changes in the nature of the active sites.
-
Evaluate Reaction Conditions: Adjusting reaction parameters like temperature, pressure, and solvent may help mitigate the change in selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of cyclohexanedione or related compounds?
A1: For hydrogenation reactions using noble metal catalysts (e.g., Pd, Pt, Ru), common poisons include:
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Sulfur compounds: (e.g., thiols, H₂S) often found in starting materials or solvents.[2][3]
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Nitrogen compounds: (e.g., amines, nitriles) can strongly adsorb on metal surfaces.[2]
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Carbon monoxide (CO): Can be present as an impurity in the hydrogen gas stream and can strongly bind to active metal sites.[4]
-
Halides: Can also act as catalyst poisons.[4]
Q2: My synthesis involves the hydration of 2-cyclohexen-1-one (B156087) using a solid acid catalyst, and I'm observing a loss of activity. What is the likely cause?
A2: For solid acid catalysts, such as zeolites or sulfonic acid resins, the most probable cause of deactivation is coking .[1] This involves the formation of carbonaceous deposits on the acidic sites and within the pores of the catalyst, which blocks access for the reactants.[1] The strength of the acid sites can influence the severity of coke formation.[1]
Q3: Can a deactivated catalyst be regenerated?
A3: It depends on the deactivation mechanism.
-
Coking/Fouling: This is often a reversible process. The catalyst can typically be regenerated by a controlled oxidation (burning off the coke) in a stream of air or a diluted oxygen mixture.[5]
-
Poisoning: Reversible poisoning can sometimes be overcome by removing the poison from the feed stream or by a specific chemical treatment. Irreversible poisoning, where the poison strongly binds to the active sites, is much more difficult to reverse.[3]
-
Sintering and Leaching: These are generally irreversible deactivation mechanisms.[6] In such cases, the catalyst may need to be replaced or reprocessed to recover the precious metals.
Q4: How can I minimize catalyst deactivation in my experiments?
A4: Several strategies can be employed to mitigate catalyst deactivation:
-
Feedstock Purification: Ensure that all reactants, solvents, and gases are of high purity to avoid introducing catalyst poisons.
-
Optimize Reaction Conditions: Operating at the lowest effective temperature can reduce the rates of sintering and coking.[7]
-
Catalyst Selection: Choose a catalyst with a support that is stable under the reaction conditions to prevent thermal degradation.
-
Process Design: In continuous flow systems, using a guard bed to trap impurities before they reach the main catalyst bed can be effective.[8]
Data Presentation
Table 1: Common Catalyst Deactivation Mechanisms and Their Characteristics
| Deactivation Mechanism | Primary Cause | Reversibility | Typical Catalyst Type Affected |
| Poisoning | Strong chemisorption of impurities on active sites.[2] | Variable | Supported metal catalysts (e.g., Pd/C, Pt/Al₂O₃) |
| Coking/Fouling | Deposition of carbonaceous materials on the catalyst surface and in pores.[3] | Reversible | Solid acid catalysts (e.g., zeolites), supported metal catalysts |
| Sintering | Agglomeration of metal particles at high temperatures.[3] | Irreversible | Supported metal catalysts |
| Leaching | Dissolution of the active metal component into the reaction medium.[6] | Irreversible | Supported metal catalysts |
Experimental Protocols
Protocol for Characterization of a Deactivated Catalyst
This protocol outlines a general workflow for investigating the cause of catalyst deactivation.
-
Sample Preparation:
-
Carefully recover the spent catalyst from the reactor.
-
Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.
-
Dry the catalyst under vacuum at a low temperature.
-
-
Analytical Techniques:
-
Inductively Coupled Plasma - Optical Emission Spectrometry/Mass Spectrometry (ICP-OES/MS): Analyze a digested sample of the spent catalyst to determine the final metal loading and compare it to the fresh catalyst to quantify any metal leaching. Also, analyze the reaction filtrate for the presence of leached metal.[9]
-
Transmission Electron Microscopy (TEM): Disperse a small amount of the spent catalyst on a TEM grid to observe changes in particle size, shape, and distribution compared to the fresh catalyst. This is a key technique for identifying sintering.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the spent catalyst to determine the oxidation state of the metal and to detect the presence of any surface contaminants (poisons).
-
Thermogravimetric Analysis (TGA): Heat a sample of the spent catalyst under an inert atmosphere and then switch to an oxidative atmosphere. The weight loss during oxidation corresponds to the amount of carbonaceous deposits (coke).[9]
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Hydrogen Chemisorption: Measure the active metal surface area of the spent catalyst and compare it to that of the fresh catalyst to assess the extent of active site blockage or sintering.[9]
-
Protocol for Regeneration of a Coked Catalyst
This protocol provides a general procedure for regenerating a catalyst deactivated by carbon deposition.
-
Purging: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any remaining hydrocarbons.
-
Oxidative Treatment:
-
Introduce a controlled stream of a dilute oxidant (e.g., 1-5% oxygen in nitrogen) into the reactor.
-
Slowly ramp up the temperature. The temperature required for coke combustion will depend on the nature of the coke and the catalyst, but a typical range is 300-500°C.
-
Carefully monitor the temperature to avoid excessive exotherms that could lead to sintering.
-
Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas, as monitored by a gas analyzer, returns to baseline levels.
-
-
Reduction (for metal catalysts):
-
After the oxidative treatment, purge the reactor again with an inert gas.
-
Introduce a flow of hydrogen and ramp up the temperature to reduce the oxidized metal species back to their active metallic state. The reduction temperature will depend on the specific metal.
-
-
Return to Service: Once the regeneration is complete, the catalyst can be cooled down and is ready for the next reaction cycle.
Mandatory Visualizations
Caption: Catalyst life cycle in this compound synthesis.
Caption: Common pathways for catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. fiveable.me [fiveable.me]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. avant-al.com [avant-al.com]
- 6. mdpi.com [mdpi.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Hydroxycyclohexanone Reaction Work-ups
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving 3-Hydroxycyclohexanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?
A typical aqueous work-up is designed to separate the organic product from water-soluble impurities, reagents, and catalysts. The general steps involve quenching the reaction, followed by extraction and washing. After the reaction is complete, the mixture is often diluted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed sequentially with an aqueous solution (like saturated aqueous sodium bicarbonate to neutralize acids), water, and finally brine (saturated aqueous NaCl) to reduce the water content in the organic layer.[1][2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]
Q2: My product, a this compound derivative, has some water solubility. How can I prevent yield loss during extraction?
Due to the presence of a hydroxyl group, this compound and its derivatives can have partial solubility in water.[3] To minimize loss:
-
Use Brine: Perform all aqueous washes with saturated brine instead of deionized water. The high salt concentration decreases the polarity of the aqueous layer, reducing the solubility of the organic product.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh organic solvent. Combine all organic extracts to recover the maximum amount of product.
-
Solvent Choice: Use a more nonpolar solvent for extraction if compatible with your product, although ethyl acetate is generally a good starting point.
Q3: How do I remove an enzyme catalyst (e.g., Baker's Yeast, Lipase) after a biocatalytic reaction?
Enzyme catalysts are typically heterogeneous or can be precipitated. The most common method is filtration.[1] After the reaction reaches the desired conversion, the solid enzyme can be filtered off, often through a pad of Celite to ensure all fine particles are removed. The filter cake should then be washed with the organic solvent used in the reaction to recover any adsorbed product.[1]
Q4: What are the common byproducts in reactions starting from 1,3-cyclohexanedione, and how are they removed?
When synthesizing this compound via the reduction of 1,3-cyclohexanedione, the primary byproduct is often the over-reduced product, cyclohexane-1,3-diol.[4][5] Unreacted starting material may also be present. Both of these compounds are typically more polar than the desired this compound. Separation is almost always achieved using silica (B1680970) gel column chromatography.
Troubleshooting Guides
Problem 1: A persistent emulsion has formed during the liquid-liquid extraction.
An emulsion is a suspension of one liquid within another that prevents the formation of two clear layers.[2]
-
Cause: High concentration of surfactants, fine particulate matter, or insufficient difference in density between the two phases.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Add Brine: Add a significant amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can remove particulate matter that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent (e.g., diethyl ether) to change the overall polarity of the organic phase.
-
Problem 2: The final product yield is very low after work-up and purification.
-
Possible Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or another analytical technique to ensure it has gone to completion before initiating the work-up.[1]
-
Loss during Extraction: As noted in FAQ Q2, the product may be partially soluble in the aqueous layers. Perform back-extractions of all aqueous washes and use brine to minimize this.
-
Product Volatility: this compound itself is a relatively small molecule.[6][7] Aggressive removal of solvent on a rotary evaporator, especially at high temperatures and low pressures, can lead to loss of product. Remove solvent at moderate temperature and pressure.
-
Degradation on Silica Gel: Some hydroxy ketones can be sensitive to the acidic nature of standard silica gel. If you suspect degradation during column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.5-1%).
-
Problem 3: The product is contaminated with a byproduct of similar polarity, making column chromatography difficult.
-
Solutions:
-
Optimize Chromatography: Use a shallow solvent gradient (slowly increasing the polar solvent percentage) during column chromatography to improve separation. Test various solvent systems using TLC to find the optimal eluent.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification technique for removing small amounts of impurities.
-
Chemical Conversion: Consider temporarily converting the hydroxyl group to a more nonpolar protecting group (e.g., a silyl (B83357) ether). The polarity of the new derivative will be significantly different, likely allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step.
-
Data Presentation
Table 1: Biocatalytic Synthesis of this compound
| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| 1,3-Cyclohexanedione | Baker's Yeast | Not Specified | 93.3% | [8] |
| 1,3-Cyclohexanedione | Specific Reductase Enzyme | Optically Active | High |[9] |
Table 2: Recommended Solvents for Work-up & Purification
| Step | Purpose | Recommended Solvents | Notes |
|---|---|---|---|
| Extraction | Separate product from aqueous phase | Ethyl Acetate, Dichloromethane | Ethyl acetate is generally preferred for its lower toxicity and environmental impact. |
| Drying | Remove residual water from organic phase | Anhydrous MgSO₄, Anhydrous Na₂SO₄ | MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is neutral. |
| Chromatography | Silica Gel Purification | Hexane (B92381)/Ethyl Acetate, Dichloromethane/Methanol | A gradient of increasing ethyl acetate in hexane is a common starting point for separating medium-polarity compounds. |
Experimental Protocols
Protocol 1: General Aqueous Work-up & Extraction
This protocol outlines a standard procedure for terminating a reaction and extracting the crude product.
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add the quenching solution (e.g., water, saturated aq. NH₄Cl, or saturated aq. NaHCO₃) while stirring.
-
Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing:
-
Add deionized water or an appropriate aqueous wash solution. Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously for ~30 seconds, venting frequently.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer. If the organic solvent is denser than water (e.g., dichloromethane), the organic layer will be the lower layer.
-
Repeat the wash as necessary (e.g., with brine).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄), and swirl. Keep adding the agent until it no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the filtered solid with a small amount of fresh solvent. Concentrate the combined filtrate using a rotary evaporator to yield the crude product.[2]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for purifying the crude product obtained from the work-up.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Increase the polarity of the eluent gradually (gradient elution) to elute compounds of increasing polarity.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the work-up and purification of a this compound reaction.
Caption: Troubleshooting decision tree for diagnosing the cause of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. CAS 823-19-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 823-19-8 | Benchchem [benchchem.com]
- 5. Buy this compound | 823-19-8 [smolecule.com]
- 6. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20050272136A1 - Process for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Electrochemical Synthesis of 3-Hydroxycyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the electrochemical synthesis of 3-Hydroxycyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the electrochemical synthesis of this compound?
A1: The optimal pH for the electrochemical synthesis of this compound from 1,3-cyclohexanedione (B196179) is an alkaline medium of pH 9.0.[1]
Q2: Why is an alkaline pH preferred for this synthesis?
A2: An alkaline pH facilitates the reduction of 1,3-cyclohexanedione. Cyclic voltammetry studies show a sharp peak in basic media, and as the pH increases, the reduction potential shifts to a more negative value, indicating that the reduction is easier to achieve.[1][2]
Q3: What type of electrodes are recommended for this synthesis?
A3: Stainless Steel (SS-316) electrodes are recommended for both the cathode and anode in this synthesis, particularly when conducted in an alkaline medium.[1][2]
Q4: What is the starting material for the electrochemical synthesis of this compound?
A4: The typical starting material is 1,3-cyclohexanedione.[1]
Q5: What are the main advantages of synthesizing this compound electrochemically?
A5: Electrochemical synthesis is considered an eco-friendly or "green" chemistry technique because it uses electrons as the reagent, avoiding the need for harsh chemical reducing agents.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The pH of the electrolyte solution is not at the optimal value of 9.0. In acidic or neutral media, the reduction is less efficient. | Adjust the pH of the electrolyte solution to 9.0 using a suitable buffer, such as a Britton-Robinson (BR) buffer.[1] |
| Electrode Fouling or Degradation: The surface of the stainless steel electrodes may become inactive due to fouling or degradation, especially if operated at a non-optimal pH for extended periods. | Clean and polish the electrodes before each experiment. Consider using new electrodes if significant pitting or corrosion is observed. | |
| Incorrect Current or Potential: The applied current or potential may not be suitable for the reduction reaction. | Ensure a constant current of approximately 1 amp is used for preparative synthesis.[1] For potential-controlled synthesis, optimize the potential based on cyclic voltammetry data. | |
| Formation of Unwanted Byproducts | Acidic Conditions: In acidic media, some diketones can be fully reduced to hydrocarbons.[1] | Maintain the pH at 9.0 to favor the formation of the desired keto alcohol. |
| Inconsistent Results | Fluctuations in pH: The pH of the electrolyte may change during the course of the reaction. | Use a buffered electrolyte solution to maintain a stable pH throughout the synthesis. |
| Electrode Surface Inconsistency: The surface condition of the electrodes can vary between experiments. | Standardize the electrode cleaning and preparation procedure to ensure a consistent surface area and activity. |
Data Presentation
Table 1: Effect of pH on the Cathodic Peak Potential in Cyclic Voltammetry of 1,3-Cyclohexanedione
| pH | Scan Rate (mV/s) | Cathodic Peak Potential (Epc in mV) | Observation |
| 4.0 | 100 | -762 | Irreversible peak |
| 7.0 | 100 | -978 | Irreversible peak, potential shifts to a more negative value |
| 9.0 | - | - | A sharp peak is observed, and the reduction is noted to be easier.[1][2] |
Data extracted from cyclic voltammetry studies which indicate the ease of reduction at different pH values.[1][2]
Experimental Protocols
Detailed Methodology for Electrochemical Synthesis of this compound
This protocol is based on established methods for the electro-organic synthesis of this compound.[1]
Materials:
-
1,3-cyclohexanedione
-
Sodium acetate (B1210297) (for supporting electrolyte)
-
Britton-Robinson (BR) buffer components or other suitable buffer for pH 9.0
-
Ethanol
-
Diethyl ether
-
H-type electrochemical cell with a G-4 diaphragm
-
Stainless Steel (SS-316) electrodes (2 cm x 3 cm)
-
Galvanostat or a constant current power supply
-
Reference electrode (e.g., Ag/AgCl) and working electrode (e.g., glassy carbon) for cyclic voltammetry (optional, for optimization)
-
Magnetic stirrer and stir bar
Procedure:
-
Electrolyte Preparation: Prepare a 1M solution of sodium acetate to be used as the supporting electrolyte. Adjust the pH to 9.0 using a suitable buffer.
-
Cell Assembly:
-
Assemble a conventional H-type cell with two compartments separated by a G-4 diaphragm.
-
Place a Stainless Steel (SS-316) electrode in each compartment to serve as the anode and cathode.
-
Fill both compartments equally with 250 ml of the pH 9.0 supporting electrolyte solution.
-
-
Reactant Preparation: Dissolve 4.4850 g of 1,3-cyclohexanedione in a minimal amount of ethanol.
-
Electrolysis:
-
Add the ethanolic solution of 1,3-cyclohexanedione to the cathodic chamber of the H-type cell.
-
Begin stirring the solution in the cathodic chamber.
-
Connect the electrodes to the galvanostat and pass a constant current of 1 amp through the cell.
-
Continue the electrolysis for 8 hours.
-
-
Workup and Product Isolation:
-
After the electrolysis is complete, filter the resulting mixture.
-
Concentrate the solution by distillation to remove water.
-
Extract the residue repeatedly with diethyl ether.
-
Combine the ether layers and allow the solvent to evaporate to isolate the crude product.
-
-
Purification and Characterization: Purify the isolated product using chromatographic techniques and characterize using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry).[1]
Visualizations
Caption: Experimental workflow for the electrochemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-Hydroxycyclohexanone: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Hydroxycyclohexanone is a critical aspect of quality control and process development. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. The selection of the most suitable method depends on various factors, including the sample matrix, potential impurities, and the desired analytical throughput.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is typically employed, offering robust and reliable separation of the main component from its potential impurities.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Due to the presence of a polar hydroxyl group, this compound requires derivatization prior to GC analysis to improve its volatility and chromatographic performance. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group.[2]
Experimental Protocols
HPLC Method Protocol
A reversed-phase HPLC method with UV detection is a standard approach for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in and dilute to 50 mL with the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC Method Protocol
For GC analysis, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Split Ratio: 50:1
Sample Preparation (with Silylation Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Data Presentation: Comparative Analysis
The following tables summarize the expected performance characteristics of the HPLC and GC methods for the purity analysis of this compound.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC | GC |
| Retention Time of this compound | ~ 4.5 min | ~ 8.2 min (as TMS derivative) |
| Typical Run Time | 10 - 15 min | 15 - 20 min |
| Resolution of Key Impurities | Good separation from polar and non-polar impurities | Excellent separation of volatile impurities |
| Peak Shape | Symmetrical peaks are generally achievable | Symmetrical peaks after derivatization |
Table 2: Method Validation and Purity Assessment
| Parameter | HPLC | GC |
| Purity Assay (% Area) | 99.5% | 99.6% |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.015% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 1.0% |
Mandatory Visualizations
Comparison and Conclusion
Both HPLC and GC are suitable and powerful techniques for the purity analysis of this compound, each with its own advantages and considerations.
HPLC offers a more direct method of analysis as it does not require a derivatization step, which can simplify sample preparation and reduce potential sources of error. It is particularly effective for separating a wide range of polar and non-polar impurities.
GC , on the other hand, generally provides higher resolution and sensitivity, especially for volatile impurities.[1] The requirement for derivatization adds an extra step to the sample preparation process but is essential for achieving good peak shapes and reliable quantification of this compound.
The choice between HPLC and GC for the purity analysis of this compound will ultimately depend on the specific requirements of the analysis. For routine quality control where simplicity and robustness are key, HPLC may be the preferred method. For in-depth impurity profiling where high resolution and sensitivity are paramount, GC with derivatization is an excellent choice. In many drug development settings, utilizing both techniques can provide a more comprehensive understanding of the sample's purity profile.
References
A Researcher's Guide to the Determination of Enantiomeric Excess of 3-Hydroxycyclohexanone by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical factor in their pharmacological and toxicological profiles. For chiral molecules like 3-Hydroxycyclohexanone, a versatile building block in organic synthesis, the ability to accurately determine its enantiomeric excess (e.e.) is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, offering detailed experimental protocols and a review of alternative analytical approaches.
Comparison of Chiral HPLC Methodologies
The enantioselective separation of this compound is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly recommended due to their broad applicability in separating chiral ketones. The selection of the optimal CSP and mobile phase is often an empirical process.[1] A screening approach with a variety of columns and mobile phase compositions is the most efficient strategy for method development.
Key Chiral Stationary Phases for Screening:
-
Polysaccharide-Based CSPs: These are the most widely used and successful for a broad range of chiral compounds, including ketones. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide.
-
Recommended Columns:
-
Daicel CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Daicel CHIRALPAK® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate))
-
Phenomenex Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))
-
Phenomenex Lux® Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase Considerations:
-
Normal Phase (NP): Typically offers better selectivity for this class of compounds. Common mobile phases consist of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol).
-
Reversed-Phase (RP): While less common for this specific application, it can be explored. Mobile phases usually consist of mixtures of water with acetonitrile (B52724) or methanol.
Quantitative Data for Method Development
While specific retention times and resolution factors for this compound are not widely published, the following table provides expected performance data based on the successful separation of structurally analogous cyclic β-hydroxy ketones. These values should serve as a starting point for method optimization.
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Expected Retention Time (min) | Expected Separation Factor (α) | Expected Resolution (Rs) |
| Daicel CHIRALPAK® AD-H | n-Hexane / Isopropanol (90:10) | 10 - 20 | > 1.2 | > 1.5 |
| Phenomenex Lux® Cellulose-1 | n-Hexane / Ethanol (95:5) | 12 - 25 | > 1.1 | > 1.5 |
| Daicel CHIRALPAK® IA | Heptane / Ethanol (80:20) | 8 - 18 | > 1.2 | > 1.7 |
Note: The expected values are estimations based on separations of similar compounds and should be confirmed experimentally.
Experimental Protocols
Recommended Chiral HPLC Method Development Protocol
This protocol outlines a systematic approach to developing a robust method for the enantiomeric separation of this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the initial mobile phase (e.g., n-Hexane/Isopropanol, 90:10 v/v) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Columns for Screening:
-
Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Phenomenex Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Daicel CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening:
-
Normal Phase:
-
n-Hexane / Isopropanol (90:10, v/v)
-
n-Hexane / Ethanol (95:5, v/v)
-
-
Reversed-Phase (if normal phase is unsuccessful):
-
Acetonitrile / Water (50:50, v/v)
-
Methanol / Water (60:40, v/v)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore)
-
Injection Volume: 10 µL
3. Method Optimization:
-
Once partial or baseline separation is achieved, optimize the mobile phase composition to improve resolution (Rs > 1.5).
-
In normal phase, increasing the alcohol content will generally decrease retention time.
-
-
Adjust the flow rate (0.5 - 1.5 mL/min) and column temperature (20 - 40 °C) to fine-tune the separation.
4. Calculation of Enantiomeric Excess (% ee):
-
Calculate the percentage of each enantiomer from the peak areas in the chromatogram.
-
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is the gold standard, other techniques can be employed, particularly during the synthesis and resolution of this compound.
-
Enzymatic Kinetic Resolution (EKR): This method uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enriched. The enantiomeric excess of the product and the remaining starting material can then be determined, often by chiral chromatography (GC or HPLC) after separation.[2]
-
Chemo-catalytic Dynamic Kinetic Resolution (DKR): This technique combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated.
References
Unveiling the Structure of 3-Hydroxycyclohexanone: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a detailed analysis of 3-Hydroxycyclohexanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural elucidation. We will delve into the interpretation of its NMR spectra and compare this method with other common analytical techniques, supported by experimental data and protocols.
The structural framework of this compound consists of a six-membered cyclohexane (B81311) ring with a ketone group at position 1 and a hydroxyl group at position 3.[1] This bifunctional molecule serves as a versatile intermediate in organic synthesis. Accurate structural confirmation is paramount to ensure the desired stereochemistry and connectivity for subsequent reactions.
¹H and ¹³C NMR Spectroscopy: A Powerful Duo for Structure Confirmation
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a precise molecular structure can be pieced together.
¹H NMR Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show a series of multiplets for the methylene (B1212753) protons (CH₂) and the methine proton (CH) on the cyclohexane ring, in addition to a signal for the hydroxyl proton. The protons closer to the electron-withdrawing ketone and hydroxyl groups will appear at a lower field (higher chemical shift).
¹³C NMR Analysis of this compound
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will be the most downfield signal, typically appearing in the range of 200-220 ppm. The carbon bearing the hydroxyl group will also be significantly downfield compared to the other methylene carbons.
Quantitative NMR Data Summary
Below is a summary of the expected ¹H and ¹³C NMR spectral data for this compound. Please note that the exact chemical shifts can vary slightly depending on the solvent and concentration used.
| ¹H NMR Data (in CDCl₃) | ||||
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H3 (CH-OH) | ~4.1 | Multiplet | - | 1H |
| H2, H4, H5, H6 (CH₂) | ~1.5 - 2.5 | Multiplets | - | 8H |
| OH | Variable | Singlet (broad) | - | 1H |
| ¹³C NMR Data (in CDCl₃) | |
| Assignment | Chemical Shift (δ) ppm |
| C=O (C1) | ~210 |
| CH-OH (C3) | ~68 |
| CH₂ (C2, C4, C5, C6) | ~20 - 40 |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural confirmation often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed connectivity and stereochemistry | Unambiguous structure determination | Requires soluble sample, relatively expensive |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, non-destructive, inexpensive | Provides limited information on the overall structure |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample size required | Isomers can be difficult to distinguish, fragmentation can be complex |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would prominently feature a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the ketone.[2] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group.[1]
Mass Spectrometry (MS)
In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight (114.14 g/mol ).[1] Common fragmentation patterns for cyclic ketones and alcohols would be observed, such as the loss of water (M-18) and alpha-cleavage adjacent to the carbonyl group.[3]
Experimental Protocol for NMR Analysis
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Hydroxycyclohexanones
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fragmentation behavior under mass spectrometry is fundamental for its identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Hydroxycyclohexanone and its isomers, 2-Hydroxycyclohexanone and 4-Hydroxycyclohexanone, with cyclohexanone (B45756) as a foundational reference.
This document presents quantitative mass spectral data, detailed experimental protocols, and a visual representation of the fragmentation pathway of this compound to serve as a practical resource in analytical chemistry and drug discovery.
Comparative Fragmentation Data
The mass spectra of this compound and its isomers exhibit characteristic fragmentation patterns influenced by the position of the hydroxyl group. The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectra of these compounds, alongside the simpler fragmentation of cyclohexanone.
| m/z | This compound (Relative Intensity %) | 2-Hydroxycyclohexanone (Relative Intensity %) | 4-Hydroxycyclohexanone (Relative Intensity %) | Cyclohexanone (Relative Intensity %) | Proposed Fragment Identity |
| 114 | 15 | 20 | 10 | - | [M]⁺• (Molecular Ion) |
| 98 | - | - | - | 45 | [M-H₂O]⁺• (from Hydroxycyclohexanones) or [M]⁺• (Cyclohexanone) |
| 96 | 10 | 5 | 8 | - | [M-H₂O]⁺• |
| 86 | 5 | - | - | - | [M-CO]⁺• |
| 70 | 25 | 30 | 25 | 28 | [C₄H₆O]⁺• |
| 57 | 40 | 60 | 55 | - | [C₃H₅O]⁺ |
| 55 | 60 | 75 | 70 | 100 | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 43 | 100 | 45 | 50 | 40 | [CH₃CO]⁺ (Base Peak for this compound) |
| 42 | 50 | 55 | 60 | 55 | [C₃H₆]⁺• |
Deciphering the Fragmentation Pathways
The fragmentation of these cyclic ketones is initiated by electron ionization, leading to the formation of a molecular ion (M⁺•). Subsequent fragmentation is dictated by the functional groups present and their relative positions.
Cyclohexanone , the simplest of the compared molecules, primarily undergoes alpha-cleavage, leading to the characteristic base peak at m/z 55.[1]
Hydroxycyclohexanones introduce additional fragmentation routes due to the presence of the hydroxyl group. A common initial fragmentation step is the loss of a water molecule (H₂O), resulting in a peak at m/z 96.[2] The position of the hydroxyl group significantly influences the subsequent fragmentation cascade.
In This compound , the base peak is observed at m/z 43, corresponding to an acetyl cation ([CH₃CO]⁺), suggesting a fragmentation pathway that involves ring-opening and subsequent cleavage.[2] Other notable fragments arise from the loss of carbon monoxide (CO) from the molecular ion, yielding a fragment at m/z 86.[2]
The fragmentation of 2-Hydroxycyclohexanone and 4-Hydroxycyclohexanone also involves initial water loss, followed by ring cleavage, leading to a complex array of fragments. While they share some common fragments with this compound, the relative intensities of these fragments differ, providing a basis for isomeric differentiation.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of hydroxycyclohexanones using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol (B129727) or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of 10-100 µg/mL for injection.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Interpret the fragmentation pattern based on established fragmentation mechanisms for ketones and alcohols.
Visualizing the Fragmentation of this compound
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
References
A Comparative Guide to the Synthesis of 3-Hydroxycyclohexanone: Chemical vs. Enzymatic Routes
The synthesis of 3-hydroxycyclohexanone, a versatile building block in organic chemistry and a precursor for various bioactive molecules, can be achieved through both traditional chemical methods and modern enzymatic approaches.[1][2] This guide provides a comparative analysis of these two synthetic strategies, offering insights into their respective methodologies, efficiencies, and environmental impact. The information is tailored for researchers, scientists, and professionals in drug development seeking to make informed decisions for their synthetic needs.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis often depends on factors such as desired yield, stereoselectivity, cost, and environmental considerations. The following table summarizes the key quantitative data for the different approaches to producing this compound.
| Parameter | Chemical Synthesis (Reduction of 1,3-cyclohexanedione) | Enzymatic Synthesis (Bioreduction of 1,3-cyclohexanedione) |
| Reagent/Biocatalyst | Sodium borohydride (B1222165) (NaBH₄) | Baker's Yeast (Saccharomyces cerevisiae) |
| Typical Yield | 70-90%[2] | High, but can be variable |
| Enantiomeric Excess (e.e.) | Racemic mixture (0% e.e.)[2] | Up to 93.3%[3] |
| Reaction Conditions | Protic solvents, controlled temperature | Aqueous media, near-neutral pH, mild temperatures |
| Key Advantages | Good yields, well-established methods | High enantioselectivity, environmentally friendly |
| Key Disadvantages | Produces a racemic mixture, use of hazardous reagents | Potentially complex product isolation, variable yields |
Experimental Protocols
Detailed methodologies for both a representative chemical synthesis and an enzymatic synthesis are provided below.
Chemical Synthesis: Reduction of 1,3-Cyclohexanedione (B196179)
This protocol describes the synthesis of racemic this compound via the chemical reduction of 1,3-cyclohexanedione using sodium borohydride.[2]
Materials:
-
1,3-Cyclohexanedione
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,3-cyclohexanedione in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane multiple times.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Enzymatic Synthesis: Bioreduction of 1,3-Cyclohexanedione using Baker's Yeast
This protocol outlines the enantioselective synthesis of this compound using the biocatalytic reduction of 1,3-cyclohexanedione with immobilized Baker's yeast.[1][3]
Materials:
-
1,3-Cyclohexanedione
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Polyacrylamide gel (for immobilization)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Shaker incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Prepare immobilized Baker's yeast by entrapping the yeast cells in a polyacrylamide gel matrix.
-
In an Erlenmeyer flask, prepare a suspension of the immobilized Baker's yeast in a phosphate buffer (pH 7.0).
-
Add sucrose to the suspension as a co-substrate for cofactor regeneration.
-
Add 1,3-cyclohexanedione to the yeast suspension.
-
Place the flask in a shaker incubator at a controlled temperature (e.g., 30°C) and agitate for a specified period (e.g., 24-48 hours).
-
Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, separate the immobilized yeast by filtration or centrifugation.
-
Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate.
-
Filter the combined organic extracts through a pad of Celite and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to yield this compound.
-
The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.
Caption: Workflow for the chemical synthesis of racemic this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
The Role of Baeyer-Villiger Monooxygenases (BVMOs)
Another important class of enzymes relevant to cyclohexanone (B45756) derivatives are the Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters or lactones.[4][5] While not a direct synthesis of this compound from a simple precursor, BVMOs like cyclohexanone monooxygenase (CHMO) are crucial in the broader context of producing valuable molecules from cyclic ketones.[6] For instance, CHMO can convert cyclohexanone into ε-caprolactone, a precursor for nylon-6.[4] The high regio- and stereoselectivity of BVMOs make them powerful tools in green chemistry for organic synthesis.[7]
Caption: General reaction pathway for a Baeyer-Villiger monooxygenase.
Conclusion
Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. Chemical synthesis provides high yields of the racemic product through well-established procedures. In contrast, enzymatic synthesis, particularly the use of whole-cell biocatalysts like Baker's yeast, presents a greener alternative that can produce enantiomerically enriched this compound. The choice of method will ultimately be guided by the specific requirements of the research or development project, including the need for stereochemical control, scalability, and environmental impact. The ongoing discovery and engineering of enzymes like BVMOs continue to expand the toolkit for sustainable and selective organic synthesis.
References
- 1. This compound | 823-19-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 823-19-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of cyclohexanone monooxygenase by computational and experimental library design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, application and protein engineering of Baeyer–Villiger monooxygenases for organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 3-Hydroxycyclohexanone and 4-Hydroxycyclohexanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Hydroxycyclohexanones, serving as versatile bifunctional molecules, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides an in-depth comparison of two constitutional isomers, 3-Hydroxycyclohexanone and 4-Hydroxycyclohexanone (B83380), focusing on their synthetic accessibility and utility in the development of valuable compounds.
At a Glance: Key Differences in Synthesis and Application
| Feature | This compound | 4-Hydroxycyclohexanone |
| Common Starting Material | 2-Cyclohexen-1-one (B156087) or 1,3-Cyclohexanedione | 1,4-Cyclohexanediol (B33098) |
| Typical Synthesis Method | Hydration of an α,β-unsaturated ketone or reduction of a dione | Oxidation of a diol |
| Reported Yield | >95% (from 2-cyclohexen-1-one) | 91% (from 1,4-cyclohexanediol) |
| Key Applications | Intermediate in the production of Resorcinol (B1680541) and derivatives with potential anti-inflammatory, antibacterial, and antifungal properties. | Building block for C5-curcuminoid anticancer agents and various spirocyclic compounds. |
Synthetic Performance: A Quantitative Comparison
The synthetic efficiency of obtaining these isomers is a critical factor for their practical application. Below is a summary of high-yielding synthetic methods reported for each compound.
| Isomer | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | 2-Cyclohexen-1-one | Amberlyst 15 wet cation exchange resin | Water | 6 hours | 55°C | >95% | [1] |
| 4-Hydroxycyclohexanone | 1,4-Cyclohexanediol | Cerium (IV) ammonium (B1175870) nitrate (B79036), Sodium bromate (B103136) | Acetonitrile (B52724)/Water | 2.5 hours | Reflux | 91% | [2] |
Experimental Protocols
Synthesis of this compound via Hydration of 2-Cyclohexen-1-one[1]
Materials:
-
2-Cyclohexen-1-one (60 g)
-
Distilled water (60 g)
-
Amberlyst 15 wet cation exchange resin (H⁺ form, 50 cc)
-
Jacketed Soxhlet extraction apparatus
-
Soxhlet thimble
Procedure:
-
Pre-clean the Amberlyst 15 resin by multiple extractions with hot water.
-
Place the pre-cleaned resin in the Soxhlet thimble.
-
Charge the jacketed Soxhlet extraction apparatus with 2-cyclohexen-1-one and distilled water.
-
Maintain the reaction mixture at 55°C under a pressure of 115 mm Hg for six hours.
-
After the reaction period, distill the solution to remove unreacted water and 2-cyclohexen-1-one.
-
The desired product, this compound, is obtained with a boiling point of 90°C at 1 mm Hg, yielding over 95% purity.
Synthesis of 4-Hydroxycyclohexanone via Oxidation of 1,4-Cyclohexanediol[2]
Materials:
-
1,4-Cyclohexanediol (278 g, 2.393 mol)
-
Cerium (IV) ammonium nitrate (45.4 g, 82.85 mmol)
-
Sodium bromate (125 g, 0.828 mol)
-
Acetonitrile (2.7 L)
-
Water (1.15 L)
-
Chloroform (B151607) (3 L)
Procedure:
-
To a solution of 1,4-cyclohexanediol in acetonitrile and water, add cerium (IV) ammonium nitrate and sodium bromate.
-
Heat the resulting mixture at reflux for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the solution with chloroform (3 x 1 L).
-
Combine the organic extracts, dry them, filter, and concentrate to afford 4-hydroxycyclohexanone.
-
This procedure yields 245 g (91%) of 4-hydroxycyclohexanone.
Applications in Complex Synthesis
The distinct placement of the hydroxyl and ketone functionalities in 3- and 4-hydroxycyclohexanone dictates their utility in the synthesis of different classes of molecules.
This compound: A Gateway to Resorcinol
This compound is a crucial intermediate in the industrial production of resorcinol, a widely used antiseptic and disinfectant, and a precursor for many other products.[1] The synthetic pathway involves the dehydrogenation of this compound.
Caption: Synthetic pathway from this compound to Resorcinol.
4-Hydroxycyclohexanone: A Scaffold for Anticancer Agents
4-Hydroxycyclohexanone serves as a versatile starting material for the synthesis of bioactive compounds, including C5-curcuminoid derivatives that have shown promising in vitro antiproliferative activities against various cancer cell lines.[3][4]
Caption: General scheme for the synthesis of C5-curcuminoids.
Comparative Workflow in Drug Discovery
The choice between 3- and 4-hydroxycyclohexanone in a drug discovery program depends on the desired final molecular architecture. The following diagram illustrates a generalized decision-making workflow.
Caption: Decision workflow for selecting a hydroxycyclohexanone isomer.
Conclusion
Both this compound and 4-Hydroxycyclohexanone are valuable and readily accessible synthetic intermediates. The choice between them is dictated by the desired substitution pattern and the overall synthetic strategy. This compound, efficiently synthesized from 2-cyclohexen-1-one, is a key precursor to resorcinol and its derivatives. In contrast, 4-Hydroxycyclohexanone, obtained in high yield from 1,4-cyclohexanediol, provides a scaffold for constructing promising anticancer agents and other complex spirocyclic systems. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Analysis of the Reactivity of 3-Hydroxycyclohexanone and 3-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-hydroxycyclohexanone and 3-methylcyclohexanone (B152366). Understanding the distinct influences of the hydroxyl and methyl substituents on the cyclohexanone (B45756) ring is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This document outlines the key differences in their reactivity profiles, supported by established chemical principles and available experimental data.
Executive Summary
The primary distinction in reactivity between this compound and 3-methylcyclohexanone arises from the electronic and steric properties of the substituent at the C3 position. The electron-withdrawing nature of the hydroxyl group in this compound generally increases the electrophilicity of the carbonyl carbon and can influence the acidity of the α-protons through inductive effects. Conversely, the electron-donating methyl group in 3-methylcyclohexanone can slightly decrease the carbonyl's electrophilicity and sterically hinder certain reaction pathways. These differences manifest in variations in reaction rates and regioselectivity for key transformations such as reduction, oxidation, and enolate formation.
Data Presentation
While direct, side-by-side kinetic and yield data for all reactions are not extensively available in the literature, the following table summarizes the expected relative reactivity and key products based on fundamental organic chemistry principles.
| Reaction Type | This compound | 3-Methylcyclohexanone | Rationale for Reactivity Difference |
| Nucleophilic Addition (e.g., Reduction with NaBH₄) | Expected to be more reactive. | Expected to be less reactive. | The electron-withdrawing hydroxyl group increases the partial positive charge on the carbonyl carbon, making it a better electrophile. |
| Oxidation (e.g., with PCC) | Readily oxidized at the secondary alcohol to form cyclohexane-1,3-dione.[1] | The methyl group is non-oxidizable under these conditions. The ketone is generally stable to further oxidation. | The presence of a secondary alcohol in this compound provides a reactive site for oxidation. |
| Enolate Formation & Subsequent Reactions (e.g., Alkylation, Aldol) | Formation of two possible enolates. The hydroxyl group may influence regioselectivity. | Forms a mixture of enolates, often with poor regioselectivity under standard conditions.[2][3] "Soft" enolization methods can improve regioselectivity.[4] | The methyl group in the 3-position leads to two non-equivalent enolizable protons at C2 and C6, resulting in mixtures of regioisomeric enolates.[2][3] The hydroxyl group can also influence the acidity of the α-protons. |
Mandatory Visualization
Logical Workflow for Comparative Reduction
The following diagram illustrates a logical workflow for a comparative study of the reduction of this compound and 3-methylcyclohexanone.
References
A Comparative Guide to the Spectroscopic Validation of 3-Hydroxycyclohexanone Synthesis
For researchers and professionals in drug development and organic chemistry, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of the validation of 3-Hydroxycyclohexanone, a versatile synthetic intermediate, using standard spectroscopic methods. We present detailed experimental protocols for a common synthesis route and compare the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound: An Overview
This compound (C₆H₁₀O₂) is a bifunctional molecule featuring both a ketone and a hydroxyl group, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] Several synthetic routes are available, each with distinct advantages. Common methods include the catalytic oxidation of 1,3-cyclohexanediol, hydration of 2-cyclohexen-1-one, and the reduction of 1,3-cyclohexanedione (B196179).[1][2] The latter can be achieved through eco-friendly methods like electrochemical synthesis or biotransformation using baker's yeast, which can offer high optical purity.[3]
This guide will focus on the validation of this compound synthesized via the reduction of 1,3-cyclohexanedione, a widely cited and effective method.
Experimental Protocols
A. Synthesis of this compound via Electrochemical Reduction of 1,3-Cyclohexanedione
This protocol is adapted from established electrochemical methods.[3]
-
Electrochemical Cell Setup: An undivided electrochemical cell is equipped with two stainless steel (SS-316) electrodes (anode and cathode).
-
Electrolyte Preparation: A solution of 1,3-cyclohexanedione is prepared in an alkaline medium (e.g., aqueous sodium hydroxide).
-
Electrolysis: A constant current (galvanostatic condition) is passed through the solution. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is neutralized. The product is extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield pure this compound.[2]
B. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A thin film of the purified product is analyzed using an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded using the same sample.
-
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron impact (EI) ionization source.[4]
Data Presentation and Validation
The successful synthesis of this compound is confirmed by comparing the acquired spectroscopic data with established values. The following tables summarize the expected data for the target compound.
Table 1: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Hydroxyl (O-H) | 3300-3450 | Broad, strong peak indicating hydrogen bonding.[1] |
| Carbonyl (C=O) | ~1655 | Strong, sharp peak characteristic of a ketone.[1] |
Table 2: Expected ¹H NMR Chemical Shifts
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Hydroxyl Proton (-OH) | ~4.1 | Broad singlet |
| Methylene Protons (-CH₂) adjacent to C=O | Downfield shift | Multiplet |
| Other Methylene Protons (-CH₂) | Upfield region | Multiplets |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The hydroxyl proton signal can sometimes be exchangeable with D₂O.[1]
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Environment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | >200 |
| Carbon bearing Hydroxyl Group (-CHOH) | 65-75 |
| Methylene Carbons (-CH₂) | 20-50 |
Table 4: Key Mass Spectrometry (MS) Fragments
| m/z Value | Fragment Identity | Significance |
| 114 | [M]⁺ | Molecular ion peak, confirming the molecular weight.[1] |
| 96 | [M-18]⁺ | Loss of a water molecule (H₂O).[1] |
| 86 | [M-28]⁺ | Loss of carbon monoxide (CO).[1] |
| 43 | [CH₃CO]⁺ | Acetyl fragment, often the base peak for ketones.[1] |
Comparative Analysis
-
IR Spectroscopy provides the initial, rapid confirmation of the key functional groups. The presence of a broad peak around 3400 cm⁻¹ and a sharp peak near 1655 cm⁻¹ is strong evidence for the formation of a hydroxy ketone.[1] This allows for a quick differentiation from the starting material, 1,3-cyclohexanedione, which would lack the broad O-H stretch.
-
NMR Spectroscopy offers a detailed structural map. ¹H NMR confirms the presence and connectivity of different types of protons, while ¹³C NMR verifies the carbon skeleton, including the distinct signals for the carbonyl and hydroxyl-bearing carbons.
-
Mass Spectrometry definitively establishes the molecular weight of the product as 114 g/mol .[1][5] The fragmentation pattern, particularly the loss of water and carbon monoxide, is highly characteristic of this class of compounds and serves as a final piece of structural evidence.[1]
By combining these three spectroscopic techniques, a researcher can unambiguously validate the synthesis of this compound and confirm its purity.
Visualizing the Workflow and Synthesis
The following diagrams illustrate the logical flow of the synthesis and validation process, as well as a simplified reaction pathway.
Caption: Experimental workflow from synthesis to spectroscopic validation.
Caption: Reduction of 1,3-cyclohexanedione to this compound.
References
- 1. Buy this compound | 823-19-8 [smolecule.com]
- 2. This compound | 823-19-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Hydroxycyclohexanone
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 3-Hydroxycyclohexanone, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, can be produced through various synthetic pathways. This guide provides a comprehensive cost-benefit analysis of five prominent synthetic routes, offering a comparative look at their performance, cost-effectiveness, and environmental impact, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be approached through several distinct methods, each with its own set of advantages and disadvantages. This guide evaluates the following routes:
-
Catalytic Oxidation of 1,3-Cyclohexanediol (B1223022): A direct oxidation approach.
-
Hydroxylation of Cyclohexanone (B45756): Involves the introduction of a hydroxyl group to the cyclohexanone ring.
-
Hydration of 2-Cyclohexen-1-one (B156087): An industrially relevant method.[1][2]
-
Electrochemical Reduction of 1,3-Cyclohexanedione (B196179): An environmentally friendly approach utilizing electricity.[3][4]
-
Microbial (Baker's Yeast) Reduction of 1,3-Cyclohexanedione: A biocatalytic method that can offer high stereoselectivity.[3][4]
The selection of an optimal synthetic route depends on various factors, including the desired scale of production, cost constraints, required purity (including stereochemistry), and environmental considerations. This analysis aims to provide the necessary data to make an informed decision based on these factors.
Performance and Cost Comparison
The following table summarizes the key quantitative data for each synthetic route, providing a basis for a cost-benefit analysis. Prices for starting materials and reagents are based on currently available market data and may vary.
| Metric | Catalytic Oxidation of 1,3-Cyclohexanediol | Hydroxylation of Cyclohexanone | Hydration of 2-Cyclohexen-1-one | Electrochemical Reduction of 1,3-Cyclohexanedione | Microbial Reduction of 1,3-Cyclohexanedione |
| Starting Material | 1,3-Cyclohexanediol | Cyclohexanone | 2-Cyclohexen-1-one | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione |
| Key Reagents/Catalysts | N-Hydroxyphthalimide (NHPI), Cobalt(III) acetylacetonate (B107027), O₂ | Hydrogen Peroxide, Catalyst (e.g., metal oxides) | Solid Acid Catalyst (e.g., Amberlyst-36) | Stainless Steel Electrodes, Electrolyte | Baker's Yeast, Glucose |
| Reported Yield | ~56% | Moderate (variable) | >99% selectivity | High (>88%) | High (enantiomerically pure) |
| Reaction Time | 24 hours | Variable | Variable | 8 hours | 48 hours |
| Reaction Temperature | 65°C | Room Temperature | Variable | Room Temperature | 25-30°C |
| Enantioselectivity | Racemic | Racemic | Racemic | Racemic | High (e.e. >93%)[4] |
| Estimated Cost of Reactants per Mole of Product | Moderate-High | Low-Moderate | Low | Low-Moderate | Low |
| Key Advantages | Direct oxidation | Inexpensive starting material | High selectivity, industrially viable[2] | Eco-friendly, mild conditions[3] | "Green" synthesis, high enantiopurity[4] |
| Key Disadvantages | Moderate yield, catalyst cost | Potentially low yields, side reactions | Requires specific catalysts | Requires specialized equipment | Long reaction time, purification from broth |
| Purification Method | Column Chromatography | Column Chromatography | Distillation/Extraction | Extraction | Filtration, Extraction, Column Chromatography |
| Environmental Impact | Use of metal catalyst and organic solvents | Use of strong oxidizer | Use of solid acid catalyst (recyclable) | Low, avoids harsh reagents | Low, biodegradable catalyst, aqueous media |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Catalytic Oxidation of 1,3-Cyclohexanediol
This method utilizes a cobalt-catalyzed aerobic oxidation.
Materials:
-
1,3-Cyclohexanediol
-
N-Hydroxyphthalimide (NHPI)
-
Cobalt(III) acetylacetonate [Co(acac)₃]
-
Oxygen balloon
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for elution)
Procedure:
-
In a round-bottom flask, dissolve 1,3-cyclohexanediol in acetonitrile.
-
Add N-hydroxyphthalimide (10 mol%) and Cobalt(III) acetylacetonate (1 mol%).
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture to 65°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.
Hydroxylation of Cyclohexanone
This protocol describes a general method for the hydroxylation of cyclohexanone using hydrogen peroxide.
Materials:
-
Cyclohexanone
-
Hydrogen peroxide (30% aqueous solution)
-
Appropriate catalyst (e.g., a transition metal oxide)
-
Solvent (e.g., acetonitrile or a biphasic system)
-
Sodium sulfite (B76179) (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve cyclohexanone in the chosen solvent in a reaction flask.
-
Add the catalyst to the solution.
-
Slowly add hydrogen peroxide to the stirred mixture at room temperature.
-
Stir the reaction for the required time, monitoring by TLC.
-
After the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hydration of 2-Cyclohexen-1-one
This industrial method utilizes a solid acid catalyst for the hydration of an α,β-unsaturated ketone.[2]
Materials:
-
2-Cyclohexen-1-one
-
Solid acid catalyst (e.g., Amberlyst-36 cation-exchange resin)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, suspend the solid acid catalyst in a mixture of 2-cyclohexen-1-one and water.
-
Stir the mixture vigorously at the desired temperature. The optimal temperature may vary depending on the catalyst.
-
Monitor the reaction by gas chromatography (GC) or TLC. This reaction is reported to achieve high selectivity.[2]
-
Upon completion, filter off the solid catalyst. The catalyst can often be washed, dried, and reused.
-
Extract the aqueous filtrate with an organic solvent.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Electrochemical Reduction of 1,3-Cyclohexanedione[3][4]
This eco-friendly method uses an electrochemical setup for the reduction.[3][4]
Materials:
-
1,3-Cyclohexanedione
-
Sodium acetate (as supporting electrolyte)
-
Deionized water
-
H-type electrochemical cell with a G-4 sintered glass frit
-
Stainless steel (SS-316) electrodes (cathode and anode)
-
Galvanostat (constant current source)
-
Diethyl ether (for extraction)
Procedure:
-
Prepare a 1M solution of sodium acetate in deionized water to serve as the supporting electrolyte.
-
Fill both limbs of the H-type cell equally with the electrolyte solution.
-
Dissolve 1,3-cyclohexanedione in a minimal amount of ethanol and add it to the cathodic chamber.
-
Place the stainless steel electrodes in their respective chambers.
-
Pass a constant current (e.g., 1 amp) through the cell for 8 hours using a galvanostat.
-
After the reaction, filter the resulting mixture.
-
Concentrate the solution by distillation to remove water.
-
Repeatedly extract the residue with diethyl ether.
-
Evaporate the ether layer to isolate the this compound product.
Microbial (Baker's Yeast) Reduction of 1,3-Cyclohexanedione[3][4]
This biocatalytic approach provides optically active this compound.[3][4]
Materials:
-
1,3-Cyclohexanedione
-
Fresh Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose
-
Deionized water
-
Ethanol
-
Diethyl ether (for extraction)
-
Celite (for filtration)
Procedure:
-
In a large flask equipped with a magnetic stirrer, suspend fresh Baker's yeast and glucose in deionized water.
-
Stir the suspension for 30 minutes to activate the yeast.
-
Dissolve 1,3-cyclohexanedione in a minimal amount of absolute ethanol.
-
Add the ethanolic solution of the substrate to the yeast suspension.
-
Stir the resulting mixture at room temperature (25-30°C) for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the mixture through a pad of celite to remove the yeast cells.
-
Concentrate the filtrate by distillation to remove water.
-
Extract the residue repeatedly with diethyl ether.
-
Evaporate the combined ether layers to yield the optically enriched this compound. Further purification can be achieved by column chromatography if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each presenting a unique cost-benefit profile.
-
For large-scale industrial production where high selectivity is paramount, the hydration of 2-cyclohexen-1-one appears to be a favorable route.[2]
-
When cost of starting materials is a primary concern and moderate yields are acceptable, the hydroxylation of cyclohexanone can be considered.
-
For environmentally conscious synthesis , both electrochemical and microbial reduction methods offer significant advantages by avoiding harsh reagents and, in the case of microbial reduction, providing access to enantiomerically pure products.[3][4] The electrochemical route boasts a shorter reaction time compared to the microbial method.
-
The catalytic oxidation of 1,3-cyclohexanediol provides a direct, albeit moderate-yielding, pathway.
The choice of synthetic route should be carefully weighed against the specific requirements of the research or development project, taking into account factors such as scale, budget, desired product purity, and environmental impact. This guide provides the foundational data to support such a decision-making process.
References
Benchmarking catalysts for the enantioselective synthesis of 3-Hydroxycyclohexanone
lective Synthesis of 3-Hydroxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of this compound is a critical transformation in organic chemistry, yielding a versatile chiral building block for the synthesis of numerous pharmaceutical compounds and natural products. The ability to control the stereochemistry at the hydroxyl-bearing carbon is paramount for the biological activity of the final target molecules. This guide provides an objective comparison of various catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Catalytic Systems
The efficiency of different catalysts for the enantioselective synthesis of this compound is evaluated based on key performance indicators such as enantiomeric excess (e.e.), yield, and reaction conditions. The following table summarizes available quantitative data for representative catalysts from three main classes: biocatalysts, organocatalysts, and metal-based catalysts.
| Catalyst Type | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reaction Conditions |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | 1,3-Cyclohexanedione (B196179) | - | 93.3 | Phosphate (B84403) buffer (pH 7.0), glucose, room temperature, 24h |
| Biocatalyst | Marine Microorganisms | 1,3-Cyclohexanedione | - | High (not specified) | - |
| Organocatalyst | L-Proline | Cyclohexanone (B45756) & Formaldehyde (B43269) | Moderate to Good | Up to 95% | 20-30 mol% catalyst, 12-48h |
| Organocatalyst | L-Threonine | Cyclohexanone & Formaldehyde | 42 | 87 | 10 mol% catalyst, 24h |
| Metal-Based Catalyst | Ruthenium-TsDPEN Complex | 1,3-Diketones | Good | High (up to 99%) | Formic acid, triethylamine |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and evaluation.
Biocatalytic Reduction using Baker's Yeast
This protocol describes the asymmetric reduction of 1,3-cyclohexanedione to (R)-3-hydroxycyclohexanone using Baker's yeast.[1]
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
1,3-Cyclohexanedione
-
Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a suspension of Baker's yeast (10 g, dry weight) in a phosphate buffer (100 mL, 0.1 M, pH 7.0) containing glucose (20 g) as a co-substrate for cofactor regeneration.
-
Add 1,3-cyclohexanedione (1.0 mmol) to the yeast suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the yeast cells by centrifugation or filtration.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).[2]
Organocatalytic α-Hydroxymethylation using L-Threonine
This method utilizes the amino acid L-Threonine as a chiral organocatalyst for the direct asymmetric α-hydroxymethylation of cyclohexanone.[3]
Materials:
-
L-Threonine
-
Cyclohexanone
-
Aqueous formaldehyde (37 wt. %)
-
Organic solvent (e.g., DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-Threonine (10 mol%) in the chosen organic solvent.
-
Add cyclohexanone (1.0 mmol) and aqueous formaldehyde (2.0 mmol) to the catalyst solution.
-
Stir the mixture at the desired temperature for 24 hours.
-
After the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Analyze the enantiomeric excess by chiral HPLC.
Metal-Catalyzed Asymmetric Transfer Hydrogenation
This protocol outlines the asymmetric transfer hydrogenation of a 1,3-diketone precursor using a chiral Ruthenium catalyst.[4]
Materials:
-
Ruthenium catalyst, e.g., RuCl--INVALID-LINK--
-
1,3-Cyclohexanedione
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Solvent (e.g., isopropanol)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of the Ruthenium catalyst (0.01 mol%) in isopropanol.
-
Dissolve 1,3-cyclohexanedione (1.0 mmol) in isopropanol.
-
Add the catalyst solution to the substrate solution.
-
Add the formic acid/triethylamine azeotrope.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizing the Benchmarking Workflow
The following diagram illustrates the general workflow for the benchmarking of catalysts for the enantioselective synthesis of this compound.
Caption: Workflow for Benchmarking Catalysts.
The logical flow for selecting an optimal synthetic route is further detailed in the following decision-making diagram.
Caption: Decision Matrix for Synthetic Route Selection.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxycyclohexanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-hydroxycyclohexanone are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard statements associated with this compound (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), the following PPE is mandatory[1]:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Designate a specific, sealable waste container explicitly labeled "Hazardous Waste: this compound."
-
The label should include the full chemical name and relevant hazard pictograms.
-
-
Containerization:
-
Utilize a chemically compatible and leak-proof container. Glass or polyethylene (B3416737) containers are generally appropriate.
-
Ensure the container is securely sealed to prevent leaks or spills.
-
-
Waste Accumulation:
-
Liquid Waste: For solutions containing this compound, pour the waste into the designated liquid waste container.
-
Solid Waste: For materials contaminated with this compound (e.g., filter paper, absorbent pads), double-bag the items before placing them in the designated solid hazardous waste container.
-
Store the waste container in a designated and clearly marked hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
-
Spill Management:
-
Small Spills: In the event of a small liquid spill, use an inert absorbent material like vermiculite, dry sand, or specialized chemical spill pads. Do not use combustible materials such as paper towels as the primary absorbent. Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Large Spills: For larger spills, or if you are not trained in spill response, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container with your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifest paperwork as required by your institution and local regulations.
-
Quantitative Data Summary
| Parameter | Limit | Regulatory Guideline |
| Maximum Volume of Hazardous Waste | 55 gallons | Resource Conservation and Recovery Act (RCRA) |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Resource Conservation and Recovery Act (RCRA) |
| Maximum Storage Time | 12 months (or until accumulation limit is reached) | University of Pennsylvania EHRS Guidelines[2] |
Note: While this compound is not explicitly on the P-list, it is prudent to minimize the quantities of waste generated and stored.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Hydroxycyclohexanone
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-Hydroxycyclohexanone (CAS No. 823-19-8). The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazard statements:
The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure risk. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles.[5] | Protects eyes from splashes. |
| Hand Protection | Disposable nitrile gloves.[5] | Prevents direct skin contact.[3] |
| Skin and Body Protection | Long-sleeved lab coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. An N95 or higher respirator may be required for large spills or in poorly ventilated areas. | Minimizes inhalation of vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
-
Don all required PPE as specified in the table above.
-
Conduct all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Use appropriate, clean labware for handling.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Logical workflow for handling a chemical spill.
Disposal Plan
All waste materials, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
-
Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[4]
-
Do not dispose of this compound down the drain.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
